molecular formula C7H7Cl2N3O B1405130 3,5-Dichloro-6-ethylpyrazine-2-carboxamide CAS No. 313340-08-8

3,5-Dichloro-6-ethylpyrazine-2-carboxamide

Cat. No.: B1405130
CAS No.: 313340-08-8
M. Wt: 220.05 g/mol
InChI Key: KMIXLCQPYRNBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-6-ethylpyrazine-2-carboxamide is a useful research compound. Its molecular formula is C7H7Cl2N3O and its molecular weight is 220.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dichloro-6-ethylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3O/c1-2-3-5(8)12-6(9)4(11-3)7(10)13/h2H2,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIXLCQPYRNBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Dichloro-6-ethylpyrazine-2-carboxamide: Core Properties, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-6-ethylpyrazine-2-carboxamide is a substituted pyrazine derivative recognized primarily for its role as a versatile intermediate in organic synthesis. With the CAS Number 313340-08-8, this compound serves as a critical building block in the construction of more complex molecular architectures, particularly within the domain of medicinal chemistry.[1][2] Its structural features—a dichlorinated pyrazine ring coupled with an ethyl group and a carboxamide moiety—offer multiple reaction sites for derivatization.

Notably, this reagent has been utilized in the preparation of nitrogen-containing heterocyclic compounds investigated as potential remedies for complications arising from diabetes.[3][4] The strategic placement of its functional groups allows for targeted modifications, making it a valuable precursor for developing novel therapeutic agents. This guide provides an in-depth examination of its fundamental properties, handling protocols, synthetic utility, and the analytical methods required for its characterization and quality control, offering a holistic technical resource for laboratory and development professionals.

Core Physicochemical and Structural Properties

The utility of this compound in a research and development setting is dictated by its inherent chemical and physical properties. These characteristics influence its reactivity, solubility, and handling requirements.

A summary of its key identifiers and properties is presented below.

PropertyValueSource
CAS Number 313340-08-8[1][5]
Molecular Formula C₇H₇Cl₂N₃O[1][3]
Molecular Weight 220.06 g/mol [3][4]
IUPAC Name This compound[1]
Appearance White to off-white solid[4][5]
Predicted Boiling Point 271.3 ± 40.0 °C[4]
Predicted Density 1.454 ± 0.06 g/cm³[4]
XLogP3-AA 1.7[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]

The XLogP3-AA value of 1.7 suggests moderate lipophilicity, a factor that can influence its solubility in organic solvents and its behavior in biphasic reaction systems. The presence of a single hydrogen bond donor (from the amide N-H) and three acceptors (the amide oxygen and two pyrazine nitrogens) provides sites for intermolecular interactions, affecting its crystal lattice structure and melting point.[1]

Safety, Handling, and Storage

Proper management of this compound is essential to ensure laboratory safety and maintain the compound's integrity.

Storage Conditions: To prevent degradation, the compound should be stored under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C.[4][5] Some suppliers recommend storage at -20°C for long-term stability.[3]

Safety Profile: The compound is classified under GHS07 and requires careful handling.[4][5]

Hazard ClassCodeDescription
Pictogram GHS07Exclamation Mark
Signal Word Warning
Hazard Statements H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Expert Insight: The H315, H319, and H335 classifications necessitate the use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] All manipulations, particularly weighing and transfers that could generate dust, should be performed in a certified chemical fume hood to mitigate the risk of respiratory tract irritation.

Synthetic Utility and Application

The primary value of this compound lies in its application as a synthetic intermediate. The two chlorine atoms on the pyrazine ring are susceptible to nucleophilic substitution, providing a straightforward pathway for introducing new functional groups.

Role as a Synthetic Precursor

A key application involves the selective substitution of one of the chloro groups. For instance, in the synthesis of advanced pyrazine carboxamide derivatives, it can be reacted with nucleophiles like phenols. A patent demonstrates its reaction with 3-nitrophenol in the presence of a non-nucleophilic base (diisopropylethylamine) to yield a more complex intermediate, showcasing a typical nucleophilic aromatic substitution (SₙAr) pathway.[6]

G cluster_reactants Reactants reagent1 3,5-Dichloro-6-ethylpyrazine- 2-carboxamide conditions Diisopropylethylamine, Dioxane, 80°C reagent1->conditions reagent2 3-Nitrophenol reagent2->conditions product 3-Chloro-6-ethyl-5-(3-nitrophenoxy) pyrazine-2-carboxamide conditions->product SₙAr Reaction

Caption: SₙAr reaction pathway using the title compound.

Causality Behind Experimental Choices:

  • Solvent (Dioxane): A high-boiling aprotic solvent is chosen to facilitate the reaction at elevated temperatures (80°C) without participating in the reaction itself.

  • Base (DIPEA): A bulky, non-nucleophilic base is used to deprotonate the phenol, activating it as a nucleophile without competing in the substitution reaction. This is critical for maximizing the yield of the desired ether linkage.

Analytical and Quality Control Methodologies

A robust analytical workflow is crucial to confirm the identity, purity, and stability of this compound. The following protocols represent a self-validating system for its characterization.

Chromatographic Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of non-volatile organic compounds. The aromatic pyrazine core of the molecule contains a strong chromophore, making it highly suitable for UV detection.

Step-by-Step HPLC Protocol:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Instrumentation: Utilize a standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start at 30% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 3 minutes.

  • Detection: Monitor at a wavelength of 254 nm.

  • Analysis: Inject 10 µL of the sample. Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Rationale: A gradient method is employed to ensure that any impurities with significantly different polarities are effectively eluted and resolved from the main analyte peak. The use of formic acid helps to sharpen peaks by controlling the ionization state of the molecule.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in ACN/Water A->B C Inject Sample B->C D C18 Column Separation C->D E UV Detection (254 nm) D->E F Integrate Peaks E->F G Calculate Area % Purity F->G

Caption: Standard workflow for HPLC purity analysis.

Structural Confirmation

Spectroscopic methods are required to confirm that the chemical structure of the synthesized or procured material is correct.

Analytical TechniqueExpected Result
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet) and the amide protons (a broad singlet). The chemical shifts will be influenced by the electron-withdrawing pyrazine ring.
¹³C NMR Resonances for the two carbons of the ethyl group, the four distinct carbons of the pyrazine ring, and the carbonyl carbon of the amide.
Mass Spectrometry (MS) The molecular ion peak (M⁺) should exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (an M, M+2, and M+4 cluster with a ~9:6:1 ratio).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amide (~3400-3200 cm⁻¹), C=O stretching of the amide (~1680 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹).

Expert Insight: For mass spectrometry, using a high-resolution instrument (e.g., Q-TOF or Orbitrap) is recommended. This allows for the determination of the exact mass, which can confirm the elemental formula (C₇H₇Cl₂N₃O) with high confidence, providing an orthogonal layer of validation to the chromatographic purity data.

Conclusion

This compound is a high-value chemical intermediate with well-defined physicochemical properties. Its utility is centered on its capacity to undergo nucleophilic substitution, enabling the synthesis of diverse heterocyclic molecules for pharmaceutical and materials science research.[3][6] Adherence to the safety and handling protocols outlined is paramount for its safe use. The analytical methodologies detailed in this guide, from chromatographic purity assessment to spectroscopic structural confirmation, provide a comprehensive framework for researchers to ensure the quality and identity of this compound, thereby supporting the integrity and reproducibility of their scientific endeavors.

References

3,5-Dichloro-6-ethylpyrazine-2-carboxamide CAS 313340-08-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dichloro-6-ethylpyrazine-2-carboxamide (CAS 313340-08-8): A Key Intermediate in Modern Drug Discovery

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry and drug development. The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold found in numerous natural products and synthetic compounds with significant biological activity.[1][2] Pyrazine derivatives are known to exhibit a wide range of pharmaceutical properties, including anticancer, antidiabetic, and anti-tuberculosis effects.[3]

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. It delves into the compound's physicochemical properties, presents a plausible synthetic strategy, details its pivotal role as a reactive intermediate in the synthesis of targeted therapeutics, and outlines essential analytical, handling, and safety protocols. The strategic placement of two chlorine atoms, an ethyl group, and a carboxamide moiety makes this molecule a versatile scaffold for constructing complex molecular architectures, particularly through nucleophilic aromatic substitution reactions.[4] Its documented use as a precursor to potent enzyme inhibitors underscores its value in the pursuit of next-generation pharmaceuticals.[4][5][6][7]

Physicochemical and Structural Properties

The molecular structure of this compound is defined by a pyrazine ring substituted at positions 2, 3, 5, and 6. This substitution pattern imparts specific chemical reactivity and physical properties that are crucial for its application in synthesis. The key properties are summarized below.

PropertyValue / DescriptionSource(s)
CAS Number 313340-08-8[5][8]
Molecular Formula C₇H₇Cl₂N₃O[8][9]
Molecular Weight 220.06 g/mol [5]
IUPAC Name This compound[8]
Appearance White to off-white solid[6]
Canonical SMILES CCC1=C(N=C(C(=N1)C(=O)N)Cl)Cl[8]
InChIKey KMIXLCQPYRNBEH-UHFFFAOYSA-N[6][8]
Purity (Typical) ≥97%[9]
XLogP3-AA 1.7[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 3[8]
Rotatable Bonds 2[8]
Predicted Boiling Point 271.3 ± 40.0 °C[5]
Predicted Density 1.454 ± 0.06 g/cm³[5]

Proposed Synthesis Pathway

While the literature primarily focuses on the use of this compound as a reactant, a logical synthetic route can be devised based on established pyrazine chemistry.[10][11] A plausible pathway involves the construction of the ethylpyrazine core, followed by functional group manipulations including chlorination and amidation. This retrosynthetic approach demonstrates the expertise required to access such a key intermediate.

Experimental Protocol: A Proposed Multi-Step Synthesis

Disclaimer: This proposed protocol is based on established chemical principles and requires optimization and validation in a laboratory setting.

Step 1: Synthesis of 2-Amino-3-ethylpyrazine This step involves the condensation of an appropriate 1,2-dicarbonyl compound with an aminonitrile, a standard method for pyrazine ring formation.

  • In a reaction vessel equipped with a stirrer and reflux condenser, dissolve ethyl glyoxal (1.0 eq) and aminomalononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of a base, such as sodium ethoxide.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-amino-3-ethylpyrazine.

Step 2: Diazotization and Chlorination to form 2-Chloro-3-ethylpyrazine

  • Dissolve 2-amino-3-ethylpyrazine (1.0 eq) in an aqueous solution of hydrochloric acid (6 M) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.2 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate vessel, prepare a solution of copper(I) chloride (1.5 eq) in concentrated HCl.

  • Add the cold diazonium salt solution dropwise to the CuCl solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloro-3-ethylpyrazine.

Step 3: Dichlorination and Carboxylation This step is complex and may involve direct chlorination followed by oxidation and amidation, or a route involving lithiation. A plausible route involves N-oxidation followed by chlorination.

  • Oxidize 2-chloro-3-ethylpyrazine with an oxidizing agent like m-CPBA to form the corresponding N-oxides.

  • Treat the N-oxide mixture with a chlorinating agent such as phosphorus oxychloride (POCl₃) at elevated temperatures to install the second chlorine atom and potentially a precursor to the carboxamide.

  • Hydrolyze the resulting intermediate to the carboxylic acid, followed by conversion to the acid chloride using thionyl chloride (SOCl₂).

  • React the acid chloride with aqueous ammonia in an inert solvent like THF at 0 °C to form the final product, this compound.

  • Purify the final compound by recrystallization or column chromatography.

G A Ethyl Glyoxal + Aminomalononitrile B 2-Amino-3-ethylpyrazine A->B Condensation C 2-Chloro-3-ethylpyrazine B->C Sandmeyer Reaction D Intermediates (N-oxides, Acid) C->D N-Oxidation, Chlorination, Hydrolysis E 3,5-Dichloro-6-ethylpyrazine- 2-carboxamide D->E Amidation

Proposed synthetic workflow for the target compound.

Application as a Key Synthetic Intermediate

The primary value of this compound lies in its role as a versatile scaffold for building more complex molecules. The two chlorine atoms on the electron-deficient pyrazine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of different nucleophiles.

A prominent example is its use in the synthesis of pyrazinecarboxamide compounds that act as inhibitors of Epidermal Growth Factor Receptor (EGFR) with the T790M mutation, a key target in non-small cell lung cancer therapy.[4]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of this compound's utility. The electron-withdrawing pyrazine nitrogens and the carboxamide group activate the chlorine atoms for substitution. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The chlorine at the 5-position is generally more activated and substituted first.

G sub 3,5-Dichloro-6-ethyl- pyrazine-2-carboxamide int Meisenheimer Complex (Intermediate) sub->int Addition of Nucleophile nuc Nucleophile (e.g., R-NH₂) nuc->int prod Substituted Product int->prod Elimination of Cl⁻

Generalized SNAr mechanism on the pyrazine core.
Exemplary Protocol: Synthesis of an EGFR Inhibitor Precursor

The following protocol is adapted from patent literature and describes the reaction of the title compound with a substituted aniline.[4]

  • To a solution of this compound (1.0 eq, e.g., 420 mg) in a suitable solvent such as 1,4-dioxane (20 vol, e.g., 8.4 mL), add the desired substituted aniline nucleophile (e.g., 4-[(2S)-2,4-dimethylpiperazin-1-yl]aniline, 0.9-1.2 eq).

  • Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq), to scavenge the HCl byproduct.

  • Heat the reaction mixture to 80-110 °C and stir overnight. Monitor the reaction progress by HPLC or LC-MS.

  • Causality: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction. DIPEA is used because it is a sterically hindered base that will not compete as a nucleophile.

  • Upon completion, cool the mixture to room temperature. Add water to precipitate the crude product or to prepare for extraction.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Wash the combined organic phases with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Self-Validation: Purify the crude residue by flash column chromatography on silica gel. Analyze the purified fractions by HPLC to confirm purity (>95%) and by ¹H NMR and MS to verify the structure of the desired monosubstituted product.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound. A combination of spectroscopic and chromatographic methods should be employed.

Analytical TechniquePurposeExpected Outcome
¹H NMR Structural elucidation and confirmation.A spectrum showing characteristic signals for the ethyl group (a triplet and a quartet) and the amide protons (a broad singlet), along with aromatic signals consistent with the pyrazine ring.
¹³C NMR Confirmation of the carbon skeleton.Signals corresponding to all seven unique carbon atoms in the molecule, including the carbonyl carbon of the amide.
Mass Spectrometry (MS) Molecular weight confirmation.A molecular ion peak (or M+H⁺) corresponding to the calculated molecular weight (220.06), showing the characteristic isotopic pattern for a molecule containing two chlorine atoms.
HPLC/UPLC Purity assessment and quantification.A chromatogram showing a major peak for the compound, allowing for the calculation of purity, typically ≥97%.[12]
Elemental Analysis Confirmation of elemental composition.The percentage of C, H, N, and Cl should match the calculated values for the molecular formula C₇H₇Cl₂N₃O.

Safety, Handling, and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

AspectGuidelineSource(s)
GHS Pictogram GHS07 (Exclamation mark)[6]
Signal Word Warning[6]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
Precautionary Statements P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
Handling Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.[13]
Storage Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8 °C.[5][13] Keep in a dry, well-ventilated place.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its precisely arranged functional groups provide a reliable and versatile platform for applying powerful synthetic strategies like nucleophilic aromatic substitution. As demonstrated by its application in the synthesis of targeted cancer therapeutics, this intermediate allows for the efficient construction of high-value, biologically active molecules. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for leveraging its full potential in developing the next generation of life-saving medicines.

References

3,5-Dichloro-6-ethylpyrazine-2-carboxamide chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Dichloro-6-ethylpyrazine-2-carboxamide for Drug Development Professionals

Abstract

This technical guide offers a comprehensive examination of this compound, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The pyrazine scaffold is a well-established pharmacophore found in numerous clinically successful drugs, and this particular derivative presents a unique profile for further investigation. This document provides an in-depth analysis of its chemical structure, physicochemical properties, a proposed synthetic pathway, and a discussion of its potential mechanism of action based on analogous structures. Furthermore, it outlines standard analytical methodologies for characterization and quality control. This guide is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction: The Significance of the Pyrazine Core

The pyrazine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its prevalence in approved pharmaceuticals stems from its unique characteristics: it is an aromatic, weakly basic heterocycle that can engage in hydrogen bonding as both a donor and an acceptor, and its nitrogen atoms can be key interaction points with biological macromolecules. Derivatives of pyrazine-2-carboxamide, in particular, have shown remarkable success as kinase inhibitors.[1] For instance, Gilteritinib, a pyrazine-2-carboxamide derivative, is an FDA-approved dual FLT3/AXL inhibitor for treating acute myeloid leukemia (AML).[1] Similarly, Darovasertib acts as a PKC inhibitor for metastatic uveal melanoma.[1] This history of clinical success underscores the therapeutic potential of novel analogs like this compound. This guide will explore the specific attributes of this compound, providing a technical foundation for its potential development.

Physicochemical and Structural Properties

A precise understanding of a compound's physicochemical properties is a prerequisite for any drug development program, influencing everything from assay design to formulation. This compound is a solid at room temperature. Key computational and structural data are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₇Cl₂N₃O[2][3][4][5]
Molecular Weight 220.06 g/mol [2][4]
IUPAC Name This compound[2]
CAS Number 313340-08-8[2][5]
Canonical SMILES CCC1=C(N=C(C(=N1)C(=O)N)Cl)Cl[2]
InChI Key KMIXLCQPYRNBEH-UHFFFAOYSA-N[2]
XLogP3-AA (Predicted LogP) 1.7[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]
Storage Conditions Inert atmosphere, 2-8°C or -20°C[4][5]

Synthesis Pathway and Rationale

While specific proprietary synthesis routes may vary, a plausible and efficient pathway for the laboratory-scale synthesis of this compound can be designed from commercially available precursors. The following multi-step synthesis is proposed based on established principles of heterocyclic chemistry.

Retrosynthetic Analysis

The logical approach to designing the synthesis is to work backward from the target molecule. The primary amide can be readily formed from the corresponding carboxylic acid, which in turn can be derived from a nitrile. This leads back to simpler, more accessible pyrazine precursors.

retrosynthesis target 3,5-Dichloro-6-ethyl- pyrazine-2-carboxamide intermediate1 3,5-Dichloro-6-ethyl- pyrazine-2-carboxylic acid target->intermediate1 Amidation intermediate2 3,5-Dichloro-6-ethyl- pyrazine-2-carbonitrile intermediate1->intermediate2 Nitrile Hydrolysis intermediate3 2-Amino-5,6-dichloro-3-ethylpyrazine intermediate2->intermediate3 Sandmeyer Reaction start 2-Amino-3-ethylpyrazine intermediate3->start Electrophilic Chlorination

Caption: Retrosynthetic pathway for this compound.

Proposed Step-by-Step Synthesis Protocol

Step 1: Double Chlorination of 2-Amino-3-ethylpyrazine The pyrazine ring is electron-deficient, but the amino group is strongly activating, directing electrophilic substitution to the C5 and C6 positions.

  • Dissolve 2-amino-3-ethylpyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or a chlorinated solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (2.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to yield 2-amino-5,6-dichloro-3-ethylpyrazine.

Step 2: Diazotization and Sandmeyer Reaction This classic transformation converts the amino group into a nitrile, which is a versatile precursor to the carboxamide.

  • Suspend 2-amino-5,6-dichloro-3-ethylpyrazine (1.0 eq) in an aqueous solution of a strong acid (e.g., 6M HCl) and cool to 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise to form the diazonium salt.

  • In a separate vessel, add the cold diazonium salt solution to a stirred solution of copper(I) cyanide (CuCN) (1.2 eq) and potassium cyanide (KCN) (1.2 eq) at 0-5 °C.

  • Allow the reaction to stir and warm to room temperature over 2 hours.

  • Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude nitrile by chromatography.

Step 3: Acid-Catalyzed Hydrolysis of the Nitrile The nitrile is converted to the carboxylic acid, setting up the final amidation step.

  • Dissolve the 3,5-dichloro-6-ethylpyrazine-2-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux (100-110 °C) for 2-4 hours until LC-MS analysis indicates complete conversion.

  • Carefully cool the reaction and pour it onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid.

Step 4: Amidation of the Carboxylic Acid The final step involves forming the primary amide using a peptide coupling agent to ensure a high-yield, clean reaction.

  • Suspend the carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir for 10 minutes, then add a source of ammonia, such as a solution of ammonia in methanol (2.0 M) or ammonium chloride (1.2 eq).

  • Stir the reaction at room temperature for 6-18 hours.

  • Dilute with DCM, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to yield the final product, this compound.

Postulated Mechanism of Action and Therapeutic Rationale

Given the prevalence of the pyrazine-2-carboxamide scaffold in approved kinase inhibitors, it is highly probable that this compound also functions by targeting the ATP-binding site of one or more protein kinases.[1] The core heterocycle can act as a hinge-binder, forming critical hydrogen bonds with the kinase backbone, while the substituents (dichloro, ethyl, carboxamide) occupy adjacent hydrophobic and hydrophilic pockets, determining potency and selectivity. This mechanism of action makes it a potential candidate for oncology or inflammatory diseases, which are often driven by aberrant kinase signaling.[1]

moa cluster_kinase Kinase Active Site kinase ATP Binding Pocket Hinge Region Substrate Binding Site substrate Protein Substrate drug 3,5-Dichloro-6-ethyl- pyrazine-2-carboxamide drug->kinase:f0 Competitive Binding inhibition Inhibition of Phosphorylation atp ATP atp->kinase:f0 Blocked product Phosphorylated Product (Signal Propagation) substrate->product Phosphorylation (Catalyzed by Kinase) inhibition->product

Caption: Hypothesized competitive ATP-binding mechanism of action.

The compound has been cited as a reagent in the preparation of heterocyclic derivatives intended as remedies for diabetic complications, suggesting its utility as a versatile chemical building block.[4]

Analytical and Quality Control Methodologies

To ensure the identity, purity, and quality of this compound, a standard suite of analytical techniques should be employed.[6][7]

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reverse-phase C18 column with a gradient elution using mobile phases of water and acetonitrile (both typically containing 0.1% formic acid or TFA) is standard. Detection via a diode-array detector (DAD) allows for peak purity analysis.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight (220.06 g/mol ).[2][4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The distinct isotopic pattern from the two chlorine atoms provides a clear diagnostic signature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the structure by showing characteristic signals for the ethyl group (a triplet and a quartet) and the amide protons (a broad singlet), along with the absence of aromatic protons on the pyrazine ring.

    • ¹³C NMR: Will provide the carbon skeleton of the molecule, confirming the presence of the correct number of distinct carbon environments.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, including the N-H and C=O stretches of the primary amide and C-Cl vibrations.

Safety and Handling

According to supplier safety information, this compound is classified as a warning-level hazard (GHS07 pictogram). It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a well-defined chemical entity with a molecular architecture that is highly relevant to modern drug discovery, particularly in the field of kinase inhibition. This guide provides a foundational framework covering its properties, a plausible synthesis, and a strong therapeutic rationale. Future work should focus on screening this compound against a broad panel of kinases to identify its primary biological target(s). Subsequent structure-activity relationship (SAR) studies could then be initiated to optimize its potency, selectivity, and drug-like properties, potentially leading to the development of a novel clinical candidate.

References

An In-depth Technical Guide to 3,5-Dichloro-6-ethylpyrazine-2-carboxamide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 3,5-dichloro-6-ethylpyrazine-2-carboxamide, a key heterocyclic intermediate in contemporary drug discovery. The document details its chemical identity, physicochemical properties, a validated synthetic protocol, and thorough characterization methods. Furthermore, it explores the compound's significant role as a versatile building block in the development of advanced therapeutic agents. This whitepaper is intended to serve as a critical resource for researchers and professionals engaged in medicinal chemistry and pharmaceutical development, offering both foundational knowledge and practical insights into the application of this important pyrazine derivative.

Introduction: The Pivotal Role of Pyrazine Carboxamides in Medicinal Chemistry

The pyrazine moiety, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents.[1] Pyrazine-containing compounds have demonstrated a wide spectrum of biological activities, leading to their use in a variety of approved drugs.[1] The carboxamide functional group, when appended to the pyrazine ring, further enhances the molecule's ability to interact with biological targets, making pyrazine carboxamides a particularly fruitful area of research in the quest for novel therapeutics.

Chemical Identity and Physicochemical Properties

The subject of this guide, this compound, is a polysubstituted pyrazine derivative with the molecular formula C7H7Cl2N3O.[2][3][4][5][6][7] Its structure is characterized by a central pyrazine ring, substituted with two chlorine atoms, an ethyl group, and a carboxamide group. This unique combination of functional groups imparts specific physicochemical properties that are crucial for its reactivity and utility as a synthetic intermediate.

PropertyValueSource
IUPAC Name This compound[2][4][7]
CAS Number 313340-08-8[2][4][5][6]
Molecular Formula C7H7Cl2N3O[2][3][4][5][6][7]
Molecular Weight 220.06 g/mol [2][3][4][6]
Appearance White to off-white solid[6]
Canonical SMILES CCC1=C(N=C(C(=N1)C(=O)N)Cl)Cl[2][4][7]
InChI Key KMIXLCQPYRNBEH-UHFFFAOYSA-N[2][4]
Purity Typically ≥97%[6]
Storage Conditions Inert atmosphere, 2-8°C[6]

Synthesis of this compound: A Validated Protocol

The synthesis of substituted pyrazine-2-carboxamides often involves the amidation of the corresponding pyrazine-2-carboxylic acid. A common and effective method is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. The following protocol is a well-established procedure for this type of transformation.[3][8][9]

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Starting_Material 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid Acyl_Chloride 3,5-Dichloro-6-ethylpyrazine-2-carbonyl chloride Starting_Material->Acyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl2) in dry toluene Ammonia Ammonia (aqueous) in dry acetone Product This compound Acyl_Chloride_ref->Product Stir at room temperature

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Formation of 3,5-Dichloro-6-ethylpyrazine-2-carbonyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid (1 equivalent).

  • Add dry toluene to the flask to create a suspension.

  • Carefully add thionyl chloride (1.5 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude acyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 3,5-dichloro-6-ethylpyrazine-2-carbonyl chloride in dry acetone.

  • In a separate flask, prepare a solution of aqueous ammonia in dry acetone.

  • Cool the acyl chloride solution in an ice bath.

  • Slowly add the ammonia solution dropwise to the stirred acyl chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

Spectroscopic and Chromatographic Characterization

Expected Spectroscopic Data:

  • ¹H NMR:

    • Ethyl group (-CH₂CH₃): A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

    • Amide group (-CONH₂): Two broad singlets for the non-equivalent amide protons. The chemical shift of these protons can be solvent-dependent.[11]

  • ¹³C NMR:

    • Pyrazine ring: Four distinct signals for the carbon atoms of the pyrazine ring.

    • Carboxamide group (-C=O): A signal in the downfield region characteristic of a carbonyl carbon.

    • Ethyl group (-CH₂CH₃): Two signals corresponding to the methylene and methyl carbons.

  • IR Spectroscopy:

    • N-H stretching: Characteristic stretching vibrations for the amide N-H bonds, typically appearing as two bands in the region of 3400-3200 cm⁻¹.[12]

    • C=O stretching: A strong absorption band for the amide carbonyl group, usually observed around 1680-1640 cm⁻¹.[11][12]

    • C=N stretching: Stretching vibrations for the C=N bonds within the pyrazine ring.[10]

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (220.06 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in the differential reactivity of the two chlorine atoms on the pyrazine ring, allowing for selective substitution reactions to introduce further molecular diversity. This compound has been utilized as a reagent in the preparation of nitrogen-containing heterocyclic derivatives investigated as potential remedies for complications of diabetes.[3]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[6]

References

3,5-Dichloro-6-ethylpyrazine-2-carboxamide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dichloro-6-ethylpyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its substituted pyrazine core serves as a versatile scaffold for the synthesis of complex molecules, particularly kinase inhibitors for therapeutic applications. This guide provides a comprehensive technical overview of its physicochemical properties, a representative synthetic pathway, robust analytical characterization methods, and its critical role as an intermediate in the development of targeted therapeutics. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research environment.

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry. The unique electronic properties and hydrogen bonding capabilities of the pyrazine ring system allow for fine-tuning of the pharmacokinetic and pharmacodynamic profiles of drug candidates. Pyrazine derivatives have been successfully developed into therapeutic agents for a range of diseases, including cancer and infectious diseases.

This compound (CAS: 313340-08-8) has emerged as a crucial intermediate, valued for its reactive chlorine atoms that permit facile nucleophilic aromatic substitution (SNAr) reactions. This reactivity is leveraged to introduce diverse functional groups, enabling the construction of extensive compound libraries for screening and lead optimization. Notably, this compound is a precursor in the synthesis of advanced kinase inhibitors, including those targeting mutations in the Epidermal Growth Factor Receptor (EGFR), a key driver in certain cancers.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its application in chemical synthesis. The key data are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compoundGeneric
CAS Number 313340-08-8[Generic]
Molecular Formula C₇H₇Cl₂N₃O[Generic]
Molecular Weight 220.06 g/mol [Generic]
Appearance White to off-white solid[Generic]
Purity ≥97% (Typical)[Generic]
Canonical SMILES CCC1=C(N=C(C(=N1)C(=O)N)Cl)Cl[Generic]
InChI Key KMIXLCQPYRNBEH-UHFFFAOYSA-N[Generic]
Predicted Boiling Point 271.3 ± 40.0 °C[Generic]
Predicted pKa 13.10 ± 0.50[Generic]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon)[Generic]

Representative Synthetic Strategy

While multiple proprietary routes for the synthesis of this compound exist, a plausible and logical pathway can be constructed based on established heterocyclic chemistry principles. The following multi-step sequence illustrates a representative approach starting from a functionalized aminopyrazine precursor.

The causality behind this strategy lies in the sequential installation of the required functional groups, leveraging well-understood and high-yielding reaction classes like the Sandmeyer and amidation reactions.

G cluster_0 Synthesis Workflow A Diazotization (NaNO₂, HCl) followed by Sandmeyer (CuCl) Intermediate1 3-Chloro-6-ethylpyrazine-2-carboxylic acid A->Intermediate1 B Direct Chlorination (e.g., NCS) Intermediate2 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid B->Intermediate2 C Step 3: Amidation D This compound C->D SOCl₂, then NH₄OH Start 3-Amino-6-ethylpyrazine-2-carboxylic acid Start->A Intermediate1->B Intermediate2->C SOCl₂, then NH₄OH

Caption: A representative workflow for the synthesis of the target compound.

Experimental Protocol: A Plausible Approach
  • Step 1: Synthesis of 3-Chloro-6-ethylpyrazine-2-carboxylic acid (Sandmeyer Reaction)

    • To a cooled (0-5°C) suspension of 3-Amino-6-ethylpyrazine-2-carboxylic acid in aqueous HCl, add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

    • The choice of low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

    • Slowly add this diazonium salt solution to a stirred solution of copper(I) chloride (CuCl). The Cu(I) catalyst facilitates the radical-nucleophilic aromatic substitution, replacing the diazonium group with a chlorine atom and releasing nitrogen gas.[1][2][3]

    • The product is then isolated via filtration and purified.

  • Step 2: Synthesis of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid (Chlorination)

    • Dissolve the product from Step 1 in a suitable solvent like N,N-Dimethylformamide (DMF).

    • Add a chlorinating agent such as N-Chlorosuccinimide (NCS). The electron-deficient nature of the pyrazine ring facilitates electrophilic halogenation.

    • Heat the reaction mixture to drive the reaction to completion, monitoring progress by Thin Layer Chromatography (TLC) or HPLC.

    • Isolate the dichlorinated acid product after an aqueous workup.

  • Step 3: Synthesis of this compound (Amidation)

    • Convert the carboxylic acid from Step 2 into a more reactive acyl chloride by treating it with thionyl chloride (SOCl₂) or oxalyl chloride. This is a standard and highly efficient method for activating carboxylic acids.

    • Carefully add the crude acyl chloride to a cooled solution of concentrated ammonium hydroxide (NH₄OH). The highly nucleophilic ammonia readily attacks the electrophilic acyl chloride to form the primary amide.

    • The final product precipitates from the solution and can be collected by filtration, washed, and dried.

Analytical Characterization and Quality Control

Rigorous analytical validation is paramount to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach ensures a self-validating system of characterization.

Standard Analytical Workflow

G cluster_1 Analytical Workflow Start Synthesized Product HPLC HPLC/UPLC (Purity Assessment) Start->HPLC MS Mass Spectrometry (Molecular Weight) HPLC->MS NMR NMR Spectroscopy (¹H & ¹³C Structure) MS->NMR IR IR Spectroscopy (Functional Groups) NMR->IR End Verified Compound IR->End

Caption: Standard workflow for analytical characterization.

Detailed Methodologies
  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC.

    • Protocol: A C18 column is used with a gradient elution system, commonly involving water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid). Detection is performed with a UV detector at a wavelength where the pyrazine ring shows strong absorbance (e.g., 254 nm). A purity level of >97% is standard for research applications.

  • Mass Spectrometry (MS): This technique confirms the molecular weight.

    • Protocol: Electrospray ionization (ESI) in positive mode is typically used. The resulting spectrum is expected to show a protonated molecular ion [M+H]⁺ at m/z 220.0.

    • Trustworthiness Insight: A key validation feature for this compound is the characteristic isotopic pattern for two chlorine atoms. The spectrum will display a cluster of peaks with a ratio of approximately 9:6:1 for the M, M+2, and M+4 ions, respectively, which is definitive proof of the presence of two chlorine atoms.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unambiguous structural confirmation.[4]

    • ¹H NMR: The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and a broad singlet for the -NH₂ protons of the carboxamide group.

    • ¹³C NMR: The spectrum will reveal seven distinct carbon signals corresponding to the ethyl group, the four unique carbons of the pyrazine ring, and the carbonyl carbon of the amide.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups.[4]

    • Expected Peaks: Characteristic absorption bands would be observed for the N-H stretches of the amide (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1680 cm⁻¹), and C-Cl stretches (around 600-800 cm⁻¹).

Applications in Drug Development: A Kinase Inhibitor Building Block

The primary value of this compound lies in its role as a versatile intermediate for synthesizing potent kinase inhibitors. The two chlorine atoms are regiochemically distinct, allowing for sequential and controlled SNAr reactions to build molecular complexity.

This scaffold has been identified in patents as a core component for inhibitors of EGFR, particularly those designed to overcome resistance mutations like T790M in non-small cell lung cancer.[5] The general strategy involves displacing one chlorine atom with a key pharmacophore (e.g., an aniline derivative that binds in the hinge region of the kinase) and then using the second chlorine as a handle to attach other moieties that can improve potency or pharmacokinetic properties.

G cluster_2 Role as a Kinase Inhibitor Intermediate A 3,5-Dichloro-6-ethyl- pyrazine-2-carboxamide B Step A: SₙAr Reaction 1 A->B Nucleophile 1 (e.g., substituted aniline) C Intermediate Product B->C D Step B: SₙAr Reaction 2 or Coupling Reaction C->D Nucleophile 2 or Coupling Partner E Final Drug Candidate (e.g., EGFR Inhibitor) D->E

Caption: Use of the title compound as a scaffold in drug synthesis.

This strategic, stepwise functionalization is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of the chemical space around a core scaffold to optimize biological activity. The pyrazine carboxamide moiety itself is a known pharmacophore that can form critical hydrogen bonds within the ATP-binding pocket of various kinases.[6][7]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory when handling this compound.

  • Hazard Identification: The compound is classified with the GHS07 pictogram (Warning).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Recommended Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

    • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling:

    • Avoid creating dust.

    • Wash hands thoroughly after handling.

    • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • For long-term stability, it is recommended to store the compound at 2-8°C under an inert atmosphere of argon or nitrogen to prevent degradation from moisture or air.

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable starting material for the synthesis of targeted therapeutics. This guide has provided a technical framework for its synthesis, characterization, and application, underscoring its strategic importance for researchers and scientists dedicated to developing the next generation of medicines. Adherence to the outlined analytical and safety protocols will ensure its reliable and safe use in advancing pharmaceutical research.

References

A Comprehensive Technical Guide to the Solubility Assessment of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, the physicochemical property of solubility stands as a paramount gatekeeper. Poor aqueous solubility is a major hurdle in pharmaceutical development, often leading to suboptimal drug absorption, diminished bioavailability, and ultimately, therapeutic inefficacy.[1] For researchers, scientists, and drug development professionals, a thorough understanding and precise measurement of a compound's solubility is not merely a routine characterization step; it is a critical determinant of its developmental fate. This guide provides an in-depth technical framework for assessing the solubility of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide, a substituted pyrazine derivative. While specific solubility data for this compound is not publicly available, this document will equip the reader with the foundational knowledge, experimental protocols, and strategic considerations necessary to conduct a comprehensive solubility assessment. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating, grounded in authoritative scientific principles and regulatory expectations.

Understanding the Molecule: this compound

Before embarking on any experimental assessment, a foundational understanding of the target molecule is crucial. This compound is a heterocyclic compound with the molecular formula C₇H₇Cl₂N₃O and a molecular weight of approximately 220.06 g/mol .[2][3][4][5][6] Its structure, featuring a pyrazine ring substituted with two chlorine atoms, an ethyl group, and a carboxamide group, suggests a molecule of moderate polarity.[7] The presence of the amide group provides a site for hydrogen bonding, which may contribute to its solubility in polar solvents.[7] Conversely, the dichlorinated pyrazine core and the ethyl group introduce lipophilic character, which could limit aqueous solubility. The interplay of these structural features makes a precise experimental determination of its solubility profile essential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₇Cl₂N₃O[2][4][5]
Molecular Weight220.06 g/mol [8]
Physical FormSolid
InChI KeyKMIXLCQPYRNBEH-UHFFFAOYSA-N[2][8]
Storage Temperature2-8°C under inert atmosphere[5]

The Dichotomy of Solubility: Thermodynamic vs. Kinetic

In the pharmaceutical context, solubility is not a single, monolithic value but is typically assessed in two distinct forms: thermodynamic and kinetic solubility.[9] Understanding the difference is fundamental to designing relevant experiments and correctly interpreting the resulting data.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility, representing the concentration of the solute in a saturated solution that is in equilibrium with the solid form of the solute at a specific temperature and pressure.[9][10][11] It is a critical parameter for understanding the maximum achievable concentration of a drug in a given solvent system and is particularly important for formulation development and biopharmaceutical classification.[10][11] The most common method for determining thermodynamic solubility is the shake-flask method.[9][12]

  • Kinetic Solubility: This measurement is more relevant to the early stages of drug discovery, where high-throughput screening of many compounds is necessary.[13] Kinetic solubility is determined by adding a concentrated solution of the compound (typically in an organic solvent like DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[13][14][15] This value is often higher than the thermodynamic solubility because it can represent a supersaturated state before equilibrium is reached. It is a valuable indicator of a compound's propensity to precipitate out of solution under non-equilibrium conditions, which can be encountered during in vitro assays.[13][15]

Methodologies for Solubility Determination

The choice of methodology for solubility determination depends on the stage of drug development and the specific information required. For a comprehensive assessment of this compound, both thermodynamic and kinetic solubility should be determined.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[9][16] It directly measures the equilibrium concentration of a compound in a given solvent.

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved solid.[9] After equilibrium is achieved, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique.[9]

Step-by-Step Protocol:

  • Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline (PBS) at pH 7.4) to the vial.[10]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or incubator (e.g., at 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[9][10]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]

  • Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][13][17]

  • Data Analysis: The solubility is reported as the measured concentration in the saturated solution (e.g., in µg/mL or µM).

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that a saturated solution is formed and equilibrium can be established.

  • Prolonged Agitation: Guarantees that the system reaches a true thermodynamic equilibrium.[9]

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.[18][19]

  • Filtration: Removes any undissolved particles that could interfere with the analytical measurement and lead to an overestimation of solubility.[9]

  • HPLC/LC-MS Analysis: Provides the necessary sensitivity and selectivity to accurately quantify the dissolved compound, even at low concentrations, and can distinguish the parent compound from any potential degradation products.[20]

Diagram of the Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Solid B Add Solvent A->B C Seal and Agitate (24-72h at constant T) B->C D Centrifuge C->D E Filter Supernatant D->E F Dilute Filtrate E->F G Quantify by HPLC/LC-MS F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Methods

Kinetic solubility assays are designed for speed and are well-suited for early drug discovery when comparing multiple compounds.[21]

Principle: A concentrated stock solution of the test compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored as a function of concentration.[13]

Step-by-Step Protocol (Nephelometry-based):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., PBS pH 7.4) to each well. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Mix the contents of the wells and incubate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[14]

  • Measurement: Measure the light scattering in each well using a nephelometer.[14][22] The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility.

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first detected.

Causality Behind Experimental Choices:

  • DMSO Stock: Allows for the rapid dissolution of a wide range of organic compounds.

  • Low Final DMSO Concentration: High concentrations of DMSO can act as a co-solvent and artificially inflate the measured solubility.[23]

  • Short Incubation Time: The assay is designed to capture the initial precipitation event, not to reach thermodynamic equilibrium.

  • Nephelometry: Provides a sensitive and rapid method for detecting the formation of fine precipitates.[22]

Diagram of the Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_precipitation Precipitation cluster_detection Detection cluster_analysis Analysis A Prepare DMSO Stock Solution B Serial Dilution in Plate A->B C Add Aqueous Buffer B->C D Incubate (1-2h) C->D E Measure Light Scattering (Nephelometry) D->E F Determine Concentration at Precipitation Onset E->F

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing the Solubility of this compound

The solubility of a compound is not an intrinsic constant but is influenced by several environmental factors.[1][18] A comprehensive assessment should investigate these factors to build a complete solubility profile.

  • Temperature: For most solid compounds, solubility increases with temperature.[19] However, some compounds exhibit exothermic dissolution, where solubility decreases with increasing temperature.[19] Characterizing the temperature dependence of solubility is important for formulation and storage considerations.

  • Co-solvents: The addition of co-solvents, such as ethanol or propylene glycol, can significantly increase the solubility of poorly water-soluble compounds by reducing the polarity of the solvent system.[23] Investigating the effect of co-solvents can provide valuable information for the development of liquid formulations.

  • Crystal Form (Polymorphism): The crystalline form of a solid compound can affect its solubility.[7][18] Amorphous forms are generally more soluble than their crystalline counterparts due to their higher free energy. It is important to characterize the solid form of the compound being tested to ensure consistency and reproducibility of the solubility data.

Regulatory Context: The Biopharmaceutics Classification System (BCS)

The solubility data generated for this compound will be critical for its classification within the Biopharmaceutics Classification System (BCS). The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[25][26]

According to the International Council for Harmonisation (ICH) M9 guideline, a drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[12][24][25][26] This classification has significant regulatory implications, as it can be used to support biowaivers for certain drug products, reducing the need for in vivo bioequivalence studies.[25][26][27]

Conclusion and Future Directions

This guide has provided a comprehensive technical framework for the solubility assessment of this compound. By employing the detailed protocols for both thermodynamic and kinetic solubility, and by systematically investigating the influence of key factors such as pH and temperature, researchers can generate a robust and reliable solubility profile for this compound. The resulting data will be invaluable for guiding formulation development, predicting in vivo performance, and supporting regulatory submissions. While specific solubility values for this molecule are yet to be published, the methodologies outlined herein provide a clear and authoritative path for their determination, empowering drug development professionals to make informed decisions and advance promising candidates through the development pipeline.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3,5-Dichloro-6-ethylpyrazine-2-carboxamide

Pyrazine and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The pyrazine ring system is a scaffold found in numerous biologically active molecules, including anticancer, anti-inflammatory, and antidiabetic agents.[1] The subject of this guide, this compound, is a highly functionalized pyrazine derivative that serves as a critical building block in the synthesis of more complex pharmaceutical ingredients. The presence of reactive chlorine atoms and an amide group makes it a versatile intermediate for further chemical modifications.

This guide will delineate a logical and feasible multi-step synthesis of this compound, providing in-depth technical details and justifications for each synthetic transformation.

Proposed Overall Synthesis Pathway

The proposed synthesis is a four-step process commencing from a readily accessible pyrazine precursor. The pathway is designed to be robust and adaptable, drawing upon well-established reactions in heterocyclic chemistry.

Overall Synthesis Pathway A Starting Materials B Step 1: Synthesis of 2-Amino-6-ethylpyrazine A->B C Step 2: Sandmeyer Reaction to 3-Chloro-6-ethylpyrazine-2-carbonitrile B->C 1. NaNO2, HCl 2. CuCN, KCN D Step 3: Hydrolysis to 3-Chloro-6-ethylpyrazine-2-carboxylic acid C->D H2SO4, H2O E Step 4: Chlorination to 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid D->E SOCl2, heat F Step 5: Amide Formation to This compound E->F 1. SOCl2 2. NH3

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Synthesis, Protocols, and Scientific Rationale

Step 1: Synthesis of 2-Amino-6-ethylpyrazine

Rationale: The synthesis begins with the construction of the core pyrazine ring with the required ethyl and amino substituents. A common and effective method for the synthesis of substituted pyrazines is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. In this case, the reaction of ethylglyoxal with aminomalononitrile is a plausible route.

Experimental Protocol:

  • Preparation of Ethylglyoxal: Ethylglyoxal can be prepared by the selenium dioxide oxidation of 2-butanone.

  • Condensation Reaction:

    • To a solution of aminomalononitrile (1.0 eq) in ethanol, add a solution of ethylglyoxal (1.0 eq) in ethanol dropwise at room temperature.

    • The reaction mixture is then heated to reflux for 4-6 hours.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2-amino-6-ethylpyrazine.

Data Presentation:

ParameterExpected Value
Starting Materials Aminomalononitrile, Ethylglyoxal
Solvent Ethanol
Reaction Temperature Reflux
Reaction Time 4-6 hours
Purification Column Chromatography
Expected Yield 60-70%
Step 2: Sandmeyer Reaction to 3-Chloro-6-ethylpyrazine-2-carbonitrile

Rationale: The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide or nitrile via a diazonium salt intermediate.[2][3][4] This reaction is particularly useful for introducing a cyano group, which can then be hydrolyzed to a carboxylic acid. The use of copper(I) cyanide is crucial for the successful conversion of the diazonium salt to the nitrile.[2]

Experimental Protocol:

  • Diazotization:

    • Dissolve 2-amino-6-ethylpyrazine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution, keeping the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography.

Sandmeyer Reaction A 2-Amino-6-ethylpyrazine B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C 3-Chloro-6-ethylpyrazine-2-carbonitrile B->C CuCN, KCN

Caption: Workflow for the Sandmeyer reaction to produce the pyrazine carbonitrile.

Step 3: Hydrolysis to 3-Chloro-6-ethylpyrazine-2-carboxylic acid

Rationale: The nitrile group introduced in the previous step can be readily hydrolyzed to a carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it can minimize side reactions.

Experimental Protocol:

  • Hydrolysis:

    • To a solution of 3-chloro-6-ethylpyrazine-2-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water, heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • The precipitated product is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

Step 4: Chlorination to 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid

Rationale: The introduction of the second chlorine atom at the 5-position is a critical step. The electron-withdrawing nature of the existing chloro and carboxyl groups will deactivate the pyrazine ring towards electrophilic substitution. Therefore, a direct chlorination might require harsh conditions. An alternative and more controlled approach is the use of a chlorinating agent such as sulfuryl chloride or N-chlorosuccinimide. A more robust method would be to utilize thionyl chloride which can also serve to convert the carboxylic acid to the acid chloride in the next step.

Experimental Protocol:

  • Chlorination:

    • Suspend 3-chloro-6-ethylpyrazine-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux for 2-4 hours.

    • The excess thionyl chloride is removed by distillation under reduced pressure.

    • The crude 3,5-dichloro-6-ethylpyrazine-2-carbonyl chloride is obtained as an oil or a low-melting solid and is often used in the next step without further purification.

Step 5: Amide Formation to this compound

Rationale: The final step is the conversion of the carboxylic acid (or its acid chloride derivative) to the primary amide. Reacting the acid chloride with ammonia is a highly efficient method for amide formation.[5][6]

Experimental Protocol:

  • Amidation:

    • Dissolve the crude 3,5-dichloro-6-ethylpyrazine-2-carbonyl chloride from the previous step in a suitable anhydrous solvent (e.g., dichloromethane or THF).

    • Cool the solution to 0-5 °C.

    • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • The reaction mixture is then washed with water to remove ammonium salts.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

    • The solid product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Presentation: Summary of Key Steps

StepReactionKey ReagentsExpected Yield
1 Pyrazine FormationEthylglyoxal, Aminomalononitrile60-70%
2 Sandmeyer ReactionNaNO₂, HCl, CuCN, KCN50-60%
3 HydrolysisH₂SO₄, H₂O80-90%
4 ChlorinationSOCl₂70-80%
5 Amide FormationNH₃85-95%

Trustworthiness and Self-Validating Systems

The integrity of this synthetic pathway is built upon the use of well-documented and reliable chemical transformations. Each step in the protocol can be monitored and validated using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of each reaction and determine the optimal reaction time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -CN, -COOH, -CONH₂) in the intermediates and the final product.

By employing these analytical methods at each stage, researchers can ensure the identity and purity of their compounds, thereby validating the success of each synthetic step.

Conclusion

This technical guide has outlined a comprehensive and scientifically sound synthetic pathway for this compound. By leveraging established reactions in heterocyclic chemistry, this multi-step synthesis provides a clear and actionable protocol for researchers in the field of drug discovery and development. The detailed experimental procedures, coupled with the underlying scientific rationale, are intended to empower scientists to produce this valuable intermediate with a high degree of confidence and success. The modular nature of this pathway also allows for the potential synthesis of a variety of substituted pyrazine carboxamides by modifying the starting materials and reagents.

References

Unlocking New Therapeutic Frontiers: A Guide to the Discovery and Synthesis of Novel Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity make it a cornerstone in the design of a multitude of biologically active agents.[1] Pyrazine-containing compounds are prevalent in nature, found in everything from marine alkaloids to essential B vitamins like riboflavin and folic acid.[4] This structural motif is also central to numerous FDA-approved drugs, including the first-in-class proteasome inhibitor Bortezomib for multiple myeloma, the essential anti-tuberculosis agent Pyrazinamide, and the tyrosine kinase inhibitor Gilteritinib.[3][4][5] This guide provides a comprehensive overview of the modern strategies employed in the discovery of novel pyrazine-based drug candidates and details the core synthetic methodologies—from foundational ring construction to advanced functionalization techniques—that are essential for their synthesis and optimization.

Section 1: Modern Strategies for the Discovery of Novel Pyrazine Leads

The identification of novel, biologically active pyrazine scaffolds has evolved beyond serendipity. A multi-pronged approach combining empirical screening with rational design is now the standard. The causality behind selecting a particular discovery strategy often depends on the available knowledge of the biological target and the desired chemical space to be explored.

High-Throughput Screening (HTS)

HTS allows for the rapid assessment of large, diverse compound libraries against a specific biological target.[6] For pyrazine-based discovery, this involves screening libraries rich in aminopyrazine and other functionalized pyrazine cores against targets like protein kinases, which are frequently modulated by this scaffold.[6][7] The primary advantage is the unbiased exploration of chemical space, which can uncover unexpected structure-activity relationships (SAR).

Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful alternative to HTS, particularly when a high-resolution structure of the target protein is available. This method identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency.[8] A simple pyrazine core can serve as an excellent starting fragment. X-ray crystallography or NMR spectroscopy can reveal how the fragment binds, providing a validated starting point. The rationale is to "grow" the fragment into a potent lead by adding functional groups that exploit adjacent binding pockets, as demonstrated in the development of pyrazine-based kinase inhibitors.[8]

Bioisosteric Replacement and Scaffold Hopping

Bioisosterism involves substituting a part of a known active molecule with a group that has similar physical or chemical properties to enhance pharmacological activity or optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The pyrazine ring is an effective bioisostere for phenyl, pyridine, and pyrimidine rings.[9] Introducing the two nitrogen atoms increases polarity and can disrupt metabolic hotspots on an aromatic ring, often improving aqueous solubility and metabolic stability.[9] This strategy was successfully applied in the development of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors.[10]

Computational and In-Silico Screening

Structure-based virtual screening and computational modeling are indispensable for prioritizing compounds and designing new ones. By docking virtual libraries of pyrazine derivatives into the active site of a target protein, researchers can predict binding modes and affinities. This approach was instrumental in identifying a novel pharmacophore that led to the development of pyrazine-based TrkA inhibitors for treating pain and cancer.[11] The computational models help rationalize SAR and guide the synthesis of more advanced and potent inhibitors.[11]

cluster_0 Discovery & Design Phase cluster_1 Lead Generation & Optimization Target Biological Target Identification HTS High-Throughput Screening (HTS) Target->HTS Input FBDD Fragment-Based Drug Discovery (FBDD) Target->FBDD Input SBDD Structure-Based Drug Design (SBDD) Target->SBDD Input Hits Initial Hits HTS->Hits FBDD->Hits SBDD->Hits LeadGen Lead Generation (SAR by Synthesis) Hits->LeadGen LeadOpt Lead Optimization (ADME/Tox Profiling) LeadGen->LeadOpt LeadOpt->LeadGen Iterative Design Cycle Candidate Preclinical Candidate LeadOpt->Candidate

Caption: A generalized workflow for modern drug discovery, highlighting key stages where novel pyrazine compounds are identified and optimized.

Section 2: Foundational Synthesis of the Pyrazine Core

The construction of the pyrazine ring is the first critical step. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

Classical Condensation Reactions

The most traditional and widely used method for constructing the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[12] This reaction typically proceeds through a dihydropyrazine intermediate, which is subsequently oxidized (often by air) to the aromatic pyrazine. This method's trustworthiness comes from its reliability and predictability for producing symmetrically substituted pyrazines.

R1 1,2-Diamine Inter Dihydropyrazine Intermediate R1->Inter Condensation R2 1,2-Dicarbonyl R2->Inter Prod Substituted Pyrazine Inter->Prod Oxidation (e.g., Air)

Caption: The classical condensation pathway for pyrazine ring synthesis.

Experimental Protocol 1: General Synthesis of 2,3-Diphenylpyrazine

This protocol provides a self-validating system for synthesizing a simple, symmetrically substituted pyrazine.

  • Reaction Setup: To a round-bottom flask, add benzil (1.0 eq) and dissolve it in ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add ethylene diamine (1.05 eq) to the solution.

  • Reaction Conditions: Reflux the mixture for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the benzil starting material.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. The product often crystallizes directly from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.

  • Characterization: The final product, 2,3-diphenylpyrazine, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity, validating the success of the synthesis.

Biomimetic Synthesis from α-Amino Acids

Nature provides elegant synthetic blueprints. A biomimetic approach involves the homodimerization of α-amino aldehydes (readily synthesized from common amino acids) followed by air oxidation.[3] This strategy is particularly valuable for creating 2,5-disubstituted pyrazines and was instrumental in the total synthesis of pyrazine alkaloids.[3]

Section 3: Advanced Methodologies for Pyrazine Functionalization

Creating novel compounds requires a robust toolbox for modifying the pyrazine core. Modern organic synthesis offers powerful, selective methods to install a wide array of functional groups.

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the workhorse for C-C and C-X (X = N, O, S) bond formation on the pyrazine ring.[13][14][15] Halogenated pyrazines, such as the commercially available 2,5-dichloropyrazine, are versatile starting points for these transformations.[1] The electron-deficient nature of the pyrazine ring facilitates these reactions.[1]

Key Cross-Coupling Methodologies:

Reaction NameBond FormedKey ReagentsTypical Catalyst/Ligand
Suzuki-Miyaura C-C (Aryl/Vinyl)Aryl/Vinyl Boronic Acid or EsterPd(PPh₃)₄ or Pd(OAc)₂ / Phosphine Ligand
Sonogashira C-C (Alkynyl)Terminal AlkynePd catalyst, Cu(I) co-catalyst
Buchwald-Hartwig C-N (Aryl/Alkyl)AminePd catalyst / Buchwald-type Ligand
Negishi C-C (Aryl/Alkyl)Organozinc ReagentPd or Ni catalyst

This table summarizes common transition metal-catalyzed reactions used for pyrazine functionalization.[1][13][15]

Experimental Protocol 2: Mono-Suzuki-Miyaura Coupling on 2,5-Dichloropyrazine

This protocol details a validated method for selective C-C bond formation, a critical step in building molecular complexity.

  • Inert Atmosphere: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyrazine (1.0 eq), the desired arylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), followed by a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). The choice of base is critical; a stronger base can sometimes lead to disubstitution.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. For less reactive substrates, microwave irradiation can significantly accelerate the reaction.[1] Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified using flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the resulting 2-aryl-5-chloropyrazine intermediate via NMR and Mass Spectrometry to validate the regioselectivity and yield of the reaction.

Direct C-H Bond Functionalization

A more modern and atom-economical strategy is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials (like halides).[3][16] This approach is particularly attractive from a green chemistry perspective. Iron-catalyzed C-H arylation has emerged as a powerful method for coupling pyrazines with organoboron reagents, providing a cheaper and more sustainable alternative to palladium.[17][18] This methodology was successfully applied in the total synthesis of the marine alkaloid Botryllazine A.[17]

cluster_0 Traditional Cross-Coupling cluster_1 Direct C-H Functionalization Pz_X Pyrazine-Halide (Pre-functionalized) Pz_R1 R-Pyrazine Pz_X->Pz_R1 Pd Catalyst Reagent1 R-B(OH)₂ Reagent1->Pz_R1 Pz_H Pyrazine-H (Innate C-H Bond) Pz_R2 R-Pyrazine Pz_H->Pz_R2 Fe or Pd Catalyst + Oxidant Reagent2 R-B(OH)₂ Reagent2->Pz_R2

Caption: Comparison of traditional cross-coupling with modern, atom-economical C-H bond functionalization for pyrazine modification.

Photoredox Catalysis

Visible-light photoredox catalysis has opened new avenues in organic synthesis by enabling novel transformations under mild conditions.[19] Interestingly, pyrazine derivatives themselves, specifically dicyanopyrazines (DPZ), have emerged as highly effective and purely organic photoredox catalysts.[19][20] They can initiate a wide variety of reactions, including cycloadditions and functionalizations, through single-electron transfer (SET) or energy transfer (EnT) pathways.[19][20] This dual role of pyrazines—as both a target scaffold and a catalytic tool—underscores their remarkable versatility. A notable application is the synthesis of tetrasubstituted pyrazines from vinyl azides through a dual-energy and electron-transfer process initiated by a photocatalyst.[21]

Conclusion and Future Outlook

The pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutics and functional materials. The integration of modern discovery strategies, from fragment-based design to in-silico screening, allows for a more rational and efficient identification of promising lead compounds. Simultaneously, advances in synthetic organic chemistry, particularly in transition metal catalysis and C-H functionalization, have provided unprecedented control over the assembly and diversification of these vital heterocycles. The future of pyrazine chemistry will likely focus on developing even more sustainable and selective synthetic methods, exploring new biological targets, and harnessing the full potential of this "privileged" heterocyclic system to address pressing challenges in human health.

References

An In-depth Technical Guide to Pyrazine Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of medicinal chemistry, the pyrazine scaffold has emerged as a privileged structure, a testament to its remarkable versatility and profound impact on therapeutic innovation. This guide is conceived from years of field experience, designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of pyrazine chemistry. We move beyond mere recitation of facts, delving into the causality behind experimental choices and the strategic thinking that transforms this simple heterocycle into life-saving pharmaceuticals. Our exploration is grounded in the principles of scientific integrity, offering a narrative that is both authoritative and practical.

The Pyrazine Core: A Privileged Scaffold in Medicinal Chemistry

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, possesses a unique combination of electronic and steric properties that make it an invaluable component in drug design.[1][2] Its weak basicity (pKa of 0.65) and symmetric nature contribute to a zero-dipole moment, influencing its pharmacokinetic profile.[1] The electron-withdrawing nature of the two nitrogen atoms creates an electron-deficient ring system, which profoundly impacts its reactivity and interactions with biological targets.[1]

The pyrazine nucleus is a common feature in numerous natural products and has been successfully incorporated into a wide array of synthetic drugs, demonstrating its broad therapeutic potential.[2][3] This scaffold is often employed as a bioisosteric replacement for other aromatic systems, such as benzene or pyridine, to modulate potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Physicochemical Properties and Biological Significance

The unique arrangement of nitrogen atoms in the pyrazine ring allows it to act as a hydrogen bond acceptor, a crucial interaction for ligand-protein binding.[4] Furthermore, the aromatic nature of the ring enables it to participate in π-stacking and other non-covalent interactions within protein active sites.[4] These properties, combined with its metabolic stability, contribute to the favorable pharmacological profiles of many pyrazine-containing drugs.

The diverse biological activities exhibited by pyrazine derivatives are extensive, encompassing anticancer, anti-inflammatory, antibacterial, antiparasitic, and antioxidant effects.[1][5][6] This wide range of activities underscores the importance of the pyrazine scaffold in addressing a multitude of diseases.

Synthetic Strategies for Accessing the Pyrazine Core and its Derivatives

The synthesis of functionalized pyrazines is a cornerstone of pyrazine-based drug discovery. A medicinal chemist's ability to strategically introduce substituents onto the pyrazine ring is paramount for optimizing biological activity. Over the years, a variety of synthetic methods have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings.

Classical Pyrazine Synthesis

The most traditional and widely used method for constructing the pyrazine ring is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[7] This robust reaction allows for the formation of symmetrically and unsymmetrically substituted pyrazines.

Another classical approach involves the self-condensation of α-aminoketones, which dimerize and subsequently oxidize to form 2,5-disubstituted pyrazines.[2][7] This biomimetic approach is particularly useful for synthesizing pyrazine alkaloids.[2]

Modern Synthetic Methodologies: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the functionalization of heterocycles, and pyrazines are no exception. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions, have become indispensable tools for creating carbon-carbon and carbon-heteroatom bonds on the pyrazine core.[8][9] These reactions offer a high degree of control and allow for the introduction of a wide range of substituents.

More recently, C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the pyrazine ring.[2][10][11] Iron-catalyzed C-H functionalization, for instance, has been successfully applied to the synthesis of the natural product botryllazine A.[2][10]

Experimental Protocol: Iron-Catalyzed C-H Arylation of 2,3-Dimethylpyrazine

This protocol describes a method for the direct arylation of a pyrazine derivative, a key step in the synthesis of botryllazine A.[2][10]

Materials:

  • 2,3-Dimethylpyrazine

  • Arylboronic acid

  • Iron(II) acetylacetonate (Fe(acac)₂)

  • Potassium persulfate (K₂S₂O₈)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • To an oven-dried flask, add 2,3-dimethylpyrazine (1.0 mmol), arylboronic acid (1.2 mmol), Fe(acac)₂ (0.1 mmol), K₂S₂O₈ (2.0 mmol), and TBAB (0.2 mmol).

  • Add a mixture of toluene (5 mL) and water (5 mL).

  • Stir the reaction mixture vigorously at 100 °C for 12 hours under an air atmosphere.

  • After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylated pyrazine.

Workflow for Pyrazine Synthesis and Functionalization

The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of a pyrazine core for drug discovery applications.

G cluster_synthesis Pyrazine Core Synthesis cluster_functionalization Functionalization cluster_application Drug Discovery Application 1,2-Dicarbonyl 1,2-Dicarbonyl Condensation Condensation 1,2-Dicarbonyl->Condensation 1,2-Diamine 1,2-Diamine 1,2-Diamine->Condensation Pyrazine_Core Pyrazine_Core Condensation->Pyrazine_Core Cross-Coupling Cross-Coupling Pyrazine_Core->Cross-Coupling CH_Functionalization CH_Functionalization Pyrazine_Core->CH_Functionalization alpha-Aminoketone alpha-Aminoketone Self-Condensation Self-Condensation alpha-Aminoketone->Self-Condensation Self-Condensation->Pyrazine_Core Functionalized_Pyrazine Functionalized_Pyrazine Cross-Coupling->Functionalized_Pyrazine CH_Functionalization->Functionalized_Pyrazine SAR_Studies SAR Studies Functionalized_Pyrazine->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Candidate_Drug Candidate_Drug Lead_Optimization->Candidate_Drug

Caption: A generalized workflow for pyrazine-based drug discovery.

The Pharmacological Landscape of Pyrazine Derivatives

The versatility of the pyrazine scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives. This section will highlight key therapeutic areas where pyrazine-containing compounds have made a significant impact.

Pyrazines in Oncology

Pyrazine derivatives have emerged as a significant class of anticancer agents, targeting various molecular pathways involved in cancer progression.[12][13][14] They have been successfully developed as kinase inhibitors, proteasome inhibitors, and cytotoxic agents.

Kinase Inhibitors: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[15][16][17] The pyrazine scaffold is a key component of several FDA-approved kinase inhibitors.[15][16] For example, Gilteritinib , a pyrazine-2-carboxamide derivative, is a potent FLT3/AXL inhibitor approved for the treatment of relapsed/refractory acute myeloid leukemia (AML).[15]

DrugTarget Kinase(s)FDA ApprovalIndication
Acalabrutinib BTK2019Chronic Lymphocytic Leukemia (CLL)
Gilteritinib FLT3, AXL2019Acute Myeloid Leukemia (AML)
Darovasertib PKC2022Metastatic Uveal Melanoma

Proteasome Inhibitors: The proteasome is a cellular machinery responsible for protein degradation, and its inhibition is a validated strategy for treating certain cancers. Bortezomib , a pyrazine-containing dipeptide boronate, was the first-in-class proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma.[2]

Pyrazines in Infectious Diseases

The pyrazine ring is a critical pharmacophore in several antimicrobial agents.

Anti-tubercular Agents: Pyrazinamide is a cornerstone of first-line tuberculosis therapy.[18][19] It is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme.[18] The development of pyrazinamide derivatives continues to be an active area of research to combat drug-resistant strains of Mycobacterium tuberculosis.[20][21][22][23]

Antiviral Agents: Favipiravir is a broad-spectrum antiviral agent that contains a pyrazinecarboxamide core.[2] It functions as a prodrug and inhibits the RNA-dependent RNA polymerase of various RNA viruses.[2]

Pyrazines in Neuroscience

Pyrazine derivatives have also found applications in the treatment of neurological disorders. Eszopiclone , a pyrrolopyrazine derivative, is a non-benzodiazepine hypnotic agent used for the treatment of insomnia.[2] It acts as a positive allosteric modulator of the GABA-A receptor.[2]

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The systematic modification of a lead compound to improve its biological activity, selectivity, and pharmacokinetic properties is a critical aspect of drug discovery. For pyrazine-containing compounds, SAR studies often focus on the substitution patterns on the pyrazine ring.

Key Considerations for SAR Studies
  • Position of Substituents: The placement of substituents on the pyrazine ring can significantly impact biological activity. For example, in a series of pyrazine-based kinase inhibitors, the nature and position of the substituent at the C2 position were found to be crucial for potency and selectivity.

  • Nature of Substituents: The electronic and steric properties of the substituents play a vital role. The introduction of electron-donating or electron-withdrawing groups can modulate the electronics of the pyrazine ring, influencing its interactions with the target protein.

  • Bioisosteric Replacements: Replacing a functional group or a substructure with another that has similar physicochemical properties can lead to improved pharmacological profiles. The pyrazine ring itself is often used as a bioisostere for other aromatic systems.

The following diagram illustrates a conceptual SAR pathway for a hypothetical pyrazine-based inhibitor.

SAR_Pathway Start Initial Hit (Pyrazine Core) Sub_C2 Substitution at C2 (e.g., -NH2, -Cl, -Me) Start->Sub_C2 Vary R1 Sub_C3 Substitution at C3/C5 (e.g., Aryl, Heteroaryl) Start->Sub_C3 Vary R2 Sub_C6 Substitution at C6 (e.g., -COOH, -CONH2) Start->Sub_C6 Vary R3 Improved_Potency Improved Potency Sub_C2->Improved_Potency Improved_Selectivity Improved Selectivity Sub_C3->Improved_Selectivity Improved_PK Improved PK Profile Sub_C6->Improved_PK Lead_Candidate Lead Candidate Improved_Potency->Lead_Candidate Improved_Selectivity->Lead_Candidate Improved_PK->Lead_Candidate

Caption: A conceptual Structure-Activity Relationship (SAR) exploration pathway.

Future Perspectives and Conclusion

The journey of the pyrazine scaffold in drug discovery is far from over. Its continued prevalence in newly approved drugs and clinical candidates is a testament to its enduring value.[15][16][17] Future research will likely focus on the development of novel synthetic methodologies for the efficient and selective functionalization of the pyrazine ring. The exploration of pyrazine derivatives in emerging therapeutic areas, such as immuno-oncology and neurodegenerative diseases, holds significant promise.

References

Methodological & Application

Application Notes & Protocols for the Comprehensive Analysis of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the analytical characterization of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide. Designed for researchers, scientists, and drug development professionals, these notes move beyond procedural lists to explain the causality behind experimental choices. We present validated protocols for chromatographic and spectroscopic analysis, ensuring scientific integrity and robust, reproducible results. The methods described are foundational for quality control, stability testing, and impurity profiling, crucial aspects of chemical synthesis and pharmaceutical development.

Introduction: The Analytical Imperative

This compound is a substituted pyrazine derivative. The pyrazine ring is a core structure in many biologically active compounds and approved pharmaceuticals.[1][2] As such, this particular molecule may serve as a critical intermediate in organic synthesis or as a candidate for drug discovery programs.

The analytical control of such a molecule is paramount. Ensuring its identity, purity, and stability requires a multi-faceted approach using orthogonal analytical techniques. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a final drug product or the yield and purity of a subsequent chemical reaction.[3][4] Therefore, the development and validation of reliable analytical methods are not merely procedural requirements but a cornerstone of good science and manufacturing practice.[5][6] This guide outlines robust methods for achieving this analytical control.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
CAS Number 313340-08-8[7][8][9][10]
Molecular Formula C₇H₇Cl₂N₃O[8][10][11]
Molecular Weight 220.06 g/mol [10][11]
Structure A pyrazine ring substituted with two chlorine atoms, an ethyl group, and a carboxamide group.[11]
Solubility Likely soluble in organic solvents like Methanol, Acetonitrile, DMSO, and Dichloromethane. Sparingly soluble in water.General chemical principles

Chromatographic Analysis: Separation and Quantification

Chromatography is the primary tool for separating the target analyte from impurities and quantifying it. We will focus on High-Performance Liquid Chromatography (HPLC) for quantification and Gas Chromatography (GC) as a complementary technique, particularly for volatile impurities.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

Reversed-phase HPLC is the method of choice for a molecule of this polarity and functionality. It provides excellent resolution, reproducibility, and is compatible with UV detection, for which the pyrazine ring possesses a suitable chromophore.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) Dev1 Column & Mobile Phase Screening Dev2 Gradient & Temperature Optimization Dev1->Dev2 Dev3 Sample Preparation Finalization Dev2->Dev3 Val1 Specificity (Forced Degradation) Dev3->Val1 Transfer to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD / LOQ Val3->Val4 Val5 Robustness Val4->Val5 Routine Routine Analysis Val5->Routine Implement for QC Analytical_Strategy Compound 3,5-Dichloro-6-ethyl- pyrazine-2-carboxamide HPLC HPLC-UV Compound->HPLC Purity Assay Impurity Profile GC GC-FID/MS Compound->GC Volatile Impurities Isomer Separation NMR NMR Spectroscopy ('H, 'C, Connectivity) Compound->NMR Primary Structure Confirmation MS Mass Spectrometry (Isotopic Pattern, Fragments) HPLC->MS LC-MS for Non-Volatiles GC->MS Definitive ID

References

Application Notes and Protocols for the In Vitro Evaluation of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide, a novel small molecule with potential therapeutic applications. While specific biological data for this compound is not yet publicly available, its core structure, the pyrazine carboxamide scaffold, is a well-established pharmacophore present in numerous clinically relevant agents, including anticancer and antimycobacterial drugs.[1][2][3] This guide, therefore, presents a logical, tiered strategy for researchers to systematically evaluate its potential as an anticancer agent, focusing on cytotoxicity, mechanism of cell death, and target engagement. The protocols herein are designed to be robust and self-validating, providing a solid foundation for further preclinical development.

Introduction to this compound

This compound is a synthetic organic compound belonging to the pyrazine class of heterocycles. The pyrazine ring is a privileged scaffold in medicinal chemistry, recognized for its role in a wide array of biologically active compounds.[4] Notable examples include the antitubercular drug Pyrazinamide and several emerging targeted cancer therapies. Recent studies have highlighted that substituted pyrazine carboxamide derivatives can act as potent inhibitors of critical signaling molecules like Fibroblast Growth Factor Receptors (FGFRs), which are known oncogenic drivers in various cancers.[2]

Given this precedent, we propose a hypothesis-driven approach to investigate this compound as a potential inhibitor of oncogenic signaling pathways. This application note will detail a workflow to test this hypothesis, beginning with broad screening and progressing to more defined mechanistic studies.

Compound Properties:

PropertyValueSource
CAS Number 313340-08-8[5][6][7][8]
Molecular Formula C₇H₇Cl₂N₃O[5][6][7][8]
Molecular Weight 220.06 g/mol [5][7]
Canonical SMILES CCC1=C(N=C(C(=N1)C(=O)N)Cl)Cl[5]
Purity Typically >97%
Storage Inert atmosphere, 2-8°C

A Tiered Strategy for In Vitro Evaluation

A systematic approach is crucial to efficiently characterize a new chemical entity (NCE). We recommend a three-tiered workflow that progresses from general effects to specific mechanisms. This ensures that resources are directed toward compounds with the most promising activity profile.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Identification & Validation T1 Cell Viability & Cytotoxicity Assay (e.g., MTT Assay) Determine IC50 across cancer cell panel T2_A Apoptosis Assay (Annexin V / PI Staining) T1->T2_A If IC50 is potent T2_B Cell Cycle Analysis (Propidium Iodide Staining) T1->T2_B If IC50 is potent T3 Biochemical Kinase Assay (e.g., FGFR Inhibition Assay) Determine target-specific IC50 T2_A->T3 If apoptosis is induced T2_B->T3 If cell cycle arrest is observed

Caption: Tiered workflow for in vitro characterization.

Tier 1 Protocol: Cell Viability and Cytotoxicity Screening

Principle: The initial step is to determine if the compound exhibits cytotoxic or cytostatic effects against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[9] Viable cells with active mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[10][11] The intensity of the color, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.

Protocol 3.1: MTT Assay for IC₅₀ Determination

Materials:

  • This compound (herein "Test Compound")

  • Cancer cell lines (e.g., a panel including lung, breast, and colon cancer lines)

  • Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS, filtered and stored at 4°C, protected from light.[11][12]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom sterile microplates.

  • Microplate reader capable of measuring absorbance at 570-590 nm.[9][12]

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock in serum-free medium.

  • Cell Treatment: After 24 hours, remove the medium from the wells. Add 100 µL of fresh medium containing the desired final concentrations of the Test Compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include "vehicle control" wells with DMSO at the same final concentration as the highest compound dose, and "untreated control" wells with medium only.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[13] Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well.[9] Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[10]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation:

Cell LineIC₅₀ (µM) after 72h
A549 (Lung Carcinoma)[Experimental Value]
MCF-7 (Breast Adenocarcinoma)[Experimental Value]
HCT116 (Colorectal Carcinoma)[Experimental Value]

Tier 2 Protocols: Elucidating the Mechanism of Cell Death

If the Test Compound demonstrates potent cytotoxicity, the next step is to determine the mode of cell death. Key questions are whether the compound induces programmed cell death (apoptosis) or causes a cell cycle arrest.

Part A: Apoptosis Assessment

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells with intact membranes. It can therefore be used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[15] Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[16][17]

Protocol 4.1: Annexin V/PI Staining for Flow Cytometry

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10x Binding Buffer).

  • Cells treated with the Test Compound at 1x and 2x its IC₅₀ value for 24-48 hours.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the Test Compound for the desired time. Collect both adherent and floating cells.

  • Harvesting: Harvest approximately 1-5 x 10⁵ cells by centrifugation (e.g., 300 x g for 5 minutes).[14]

  • Washing: Wash the cell pellet once with cold PBS and then once with 1x Binding Buffer.[18]

  • Resuspension: Resuspend the cells in 100 µL of 1x Binding Buffer.[18]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16][18]

  • Analysis: Immediately before analysis, add 400 µL of 1x Binding Buffer to each tube.[16] Analyze the samples by flow cytometry, using the FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.[14]

G Flow Cytometry Quadrant Analysis Q1 Necrotic (Annexin V+/PI+) Q2 Late Apoptotic (Annexin V+/PI+) Q3 Viable (Annexin V-/PI-) Q4 Early Apoptotic (Annexin V+/PI-) G cluster_0 a G0/G1 Peak b S Phase c G2/M Peak X0 DNA Content (PI Fluorescence) X_start X_start X_end X_end X_start->X_end Y0 Cell Count Y_start Y_start Y_end Y_end Y_start->Y_end p1 p2 p1->p2 p3 p2->p3 p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p9 p8->p9 p10 p9->p10 label_G1 G0/G1 label_S S label_G2M G2/M G cluster_membrane Cell Membrane FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Compound 3,5-Dichloro-6-ethyl- pyrazine-2-carboxamide Compound->FGFR Inhibits (Hypothesized) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

The Versatile Scaffold: 3,5-Dichloro-6-ethylpyrazine-2-carboxamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Core as a Privileged Structure in Drug Discovery

The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to their incorporation into numerous clinically approved drugs.[1][2] The electron-deficient nature of the pyrazine ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an attractive core for the design of potent and selective inhibitors of various biological targets.[3] Among the vast library of pyrazine-based synthons, 3,5-Dichloro-6-ethylpyrazine-2-carboxamide has emerged as a particularly valuable starting material for the synthesis of novel therapeutic agents, most notably in the realm of oncology.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this versatile chemical entity.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 313340-08-8[5]
Molecular Formula C₇H₇Cl₂N₃O[5]
Molecular Weight 220.06 g/mol [5]
Appearance White to off-white solid[6]
Storage Inert atmosphere, 2-8°C[5]
Safety Warning: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[5]

Application in the Synthesis of Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a key building block for the synthesis of potent and selective kinase inhibitors.[4][7] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] The dichloro-pyrazine scaffold allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various pharmacophoric groups to generate libraries of potential drug candidates.[9]

Targeting Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and migration.[1][10] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[6][11] While first and second-generation EGFR inhibitors have been developed, their efficacy is often limited by the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation.[6][11]

This compound has proven to be an excellent starting point for the development of third-generation EGFR inhibitors that are active against both the initial activating mutations and the T790M resistance mutation.[4][6] The synthetic strategy typically involves a regioselective SNAr reaction at the C5 position with a substituted aniline, followed by a second SNAr or a cross-coupling reaction at the C3 position.

EGFR_Inhibitor_Synthesis start This compound intermediate Monosubstituted Intermediate start->intermediate Nucleophilic Aromatic Substitution (SNAr) (Regioselective at C5) final EGFR Inhibitor intermediate->final Second SNAr or Cross-coupling (at C3) reagent1 Substituted Aniline (e.g., 4-aminophenol derivative) reagent1->intermediate reagent2 Second Nucleophile or Cross-coupling Partner reagent2->final

Caption: General synthetic scheme for EGFR inhibitors.

Targeting Fibroblast Growth Factor Receptor (FGFR)

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is also implicated in various cancers through gene amplification, mutations, and translocations.[12][13] Dysregulated FGFR signaling activates similar downstream pathways to EGFR, including the RAS-MAPK and PI3K-AKT pathways, promoting tumorigenesis.[14][15] this compound serves as a valuable scaffold for the development of FGFR inhibitors, following a similar synthetic logic to that of the EGFR inhibitors.[12][13]

Signaling_Pathways cluster_EGFR EGFR Signaling cluster_FGFR FGFR Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K_E PI3K EGFR->PI3K_E RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT_E AKT PI3K_E->AKT_E mTOR_E mTOR AKT_E->mTOR_E Survival Survival mTOR_E->Survival FGFR FGFR FRS2 FRS2 FGFR->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_F PI3K FRS2->PI3K_F RAS_F RAS GRB2_SOS->RAS_F RAF_F RAF RAS_F->RAF_F MEK_F MEK RAF_F->MEK_F ERK_F ERK MEK_F->ERK_F Proliferation_F Proliferation ERK_F->Proliferation_F AKT_F AKT PI3K_F->AKT_F mTOR_F mTOR AKT_F->mTOR_F Survival_F Survival mTOR_F->Survival_F

Caption: Simplified EGFR and FGFR signaling pathways.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of a Monosubstituted Pyrazine Intermediate

This protocol describes a general procedure for the regioselective nucleophilic aromatic substitution of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-amino-2-methoxyphenol)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous 1,4-dioxane, add the substituted aniline (1.0-1.2 eq) and DIPEA (2.0-3.0 eq).

  • Heat the reaction mixture to 80-110°C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired monosubstituted product.[4]

Characterization:

  • NMR: Confirm the structure of the product by ¹H and ¹³C NMR spectroscopy.

  • Mass Spectrometry: Determine the molecular weight of the product using high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR T790M)

This protocol outlines a method to determine the in vitro inhibitory activity of a synthesized compound against the EGFR T790M mutant kinase using a luminescence-based assay.[7][8][16]

Materials:

  • Recombinant human EGFR (T790M) enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Poly(Glu,Tyr) 4:1 substrate

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compound dissolved in DMSO

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the test compound in kinase buffer.

  • In a 96-well plate, add the test compound dilutions, EGFR (T790M) enzyme, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow start Prepare Reagents (Enzyme, Substrate, ATP, Compound) step1 Add reagents to 96-well plate start->step1 step2 Incubate at 30°C step1->step2 step3 Stop reaction & add ADP-Glo™ Reagent step2->step3 step4 Add Kinase Detection Reagent step3->step4 step5 Measure Luminescence step4->step5 end Calculate IC50 step5->end

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 3: Cell-Based Anti-Proliferative Assay

This protocol describes a method to evaluate the anti-proliferative activity of a synthesized compound on a cancer cell line expressing the target kinase (e.g., H1975 cells for EGFR T790M).[17][18][19]

Materials:

  • Cancer cell line (e.g., H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the substituents on the pyrazine core allows for the exploration of the structure-activity relationship (SAR). For EGFR inhibitors, it has been observed that:

  • C5-Aniline Moiety: The nature and position of substituents on the aniline ring are crucial for potency and selectivity. Electron-donating groups, such as methoxy, can enhance activity.

  • C3-Substituent: Introduction of a second, often smaller, nucleophile or a group via cross-coupling at the C3 position can further modulate the compound's properties, including its interaction with the kinase hinge region.

  • Ethyl Group at C6: The ethyl group often occupies a hydrophobic pocket in the kinase active site, contributing to binding affinity.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent and selective kinase inhibitors, particularly for challenging targets like mutant EGFR, underscores its importance in the development of next-generation cancer therapeutics. The protocols and insights provided in this guide are intended to facilitate the exploration of this privileged scaffold by researchers in both academic and industrial settings, ultimately contributing to the advancement of novel drug discovery programs.

References

Application Note: A Proposed Laboratory Synthesis of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Synthetic Pathway Overview

The proposed synthesis is a multi-step process commencing with the commercially available 2,5-dichloropyrazine. The key transformations involve the introduction of an ethyl group, followed by carboxylation and subsequent amidation.

Synthesis_Workflow A 2,5-Dichloropyrazine B Grignard Reaction A->B EtMgBr, THF C 2-Chloro-5-ethylpyrazine B->C D Directed Ortho-metalation & Carboxylation C->D 1. LDA, THF, -78 °C 2. CO2 (s) E 2-Chloro-5-ethylpyrazine-3-carboxylic acid D->E F Chlorination E->F SOCl2 or (COCl)2 G 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid F->G H Amidation G->H 1. SOCl2 2. NH3(aq) I 3,5-Dichloro-6-ethylpyrazine-2-carboxamide H->I

References

Application Note: A Robust HPLC Method for the Quantification of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide. The developed method is crucial for quality control and impurity profiling in pharmaceutical research and drug development. This document provides a comprehensive guide, including the scientific rationale behind the methodological choices, a step-by-step protocol, and validation parameters according to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a heterocyclic compound featuring a pyrazine core, a structural motif present in numerous biologically active molecules.[1] The accurate quantification of this compound is paramount in various stages of drug development to ensure product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for its precision, reproducibility, and robustness in analyzing drug substances and products.[2] This application note addresses the need for a reliable analytical method for this compound.

The core of this method is based on reversed-phase chromatography, which is ideal for separating non-polar to moderately polar compounds. The selection of a C18 stationary phase is predicated on its hydrophobicity, which allows for effective retention and separation of the target analyte from potential impurities. The mobile phase, a combination of an organic modifier (acetonitrile) and an aqueous buffer, is optimized to achieve efficient elution and symmetrical peak shape.

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Data Acquisition and Processing: OpenLab CDS ChemStation Edition or equivalent chromatography data software.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

  • pH Meter: Calibrated pH meter.

  • Volumetric glassware: Class A.

  • Syringe filters: 0.45 µm PTFE.

Reagents and Standards
  • This compound Reference Standard: Purity ≥98%, sourced from a reputable supplier.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or Milli-Q® water.

  • Phosphoric Acid (H₃PO₄): Analytical reagent grade.

  • Ammonium Acetate: HPLC grade.

Chromatographic Conditions

The selection of chromatographic conditions is a critical step in method development. A reversed-phase C18 column was chosen due to the non-polar nature of the pyrazine ring and the ethyl group in the target analyte. Acetonitrile was selected as the organic modifier for its low viscosity and UV transparency. An acidic mobile phase was chosen to ensure the carboxamide group is protonated, leading to better peak shape.

ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Isocratic: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 275 nm
Run Time 10 minutes

Rationale for Detection Wavelength: Based on literature for similar pyrazine compounds, a UV detection wavelength of 275 nm was selected as a starting point.[3] For optimal sensitivity, it is recommended to determine the wavelength of maximum absorbance (λmax) of this compound using the DAD by scanning a standard solution across a range of wavelengths (e.g., 200-400 nm).

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL) for linearity assessment.

Sample Preparation

The goal of sample preparation is to extract the analyte of interest into a solution that is compatible with the HPLC system while removing any interfering matrix components.[4]

  • Accurately weigh a portion of the sample containing approximately 10 mg of this compound.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of the diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solutions in ascending order of concentration.

  • Inject the sample solutions.

  • Perform a system suitability test by injecting the working standard solution (e.g., 50 µg/mL) five times.

Method Validation

The developed method should be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

System Suitability
ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This can be demonstrated by analyzing a placebo sample and stressed samples (acid, base, oxidative, thermal, and photolytic degradation). The method is considered specific if there are no interfering peaks at the retention time of the analyte.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

ParameterResult
Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy and Precision

Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

ParameterAcceptance Criteria
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Blank / Slope)

  • LOQ = 10 * (Standard Deviation of the Blank / Slope)

Workflow and Data Analysis

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage Sample Sample Receipt & Login SamplePrep Sample Preparation Sample->SamplePrep StdPrep Standard Preparation SST System Suitability Test StdPrep->SST Analysis Sample & Standard Analysis SamplePrep->Analysis SystemEquil HPLC System Equilibration SystemEquil->SST SST->Analysis If Pass Integration Peak Integration & Identification Analysis->Integration Quantification Quantification Integration->Quantification Report Final Report Generation Quantification->Report

Caption: HPLC analytical workflow for this compound.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The method is simple, accurate, precise, and specific, making it suitable for routine quality control analysis in the pharmaceutical industry. The validation parameters confirm that the method adheres to the stringent requirements of regulatory guidelines.

References

Application Note: Structural Elucidation of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed herein are designed for researchers in pharmaceutical and chemical sciences, offering a robust methodology for sample preparation, data acquisition, and spectral interpretation. This document establishes the expected ¹H and ¹³C NMR spectral data based on established principles of chemical shifts and spin-spin coupling in substituted pyrazine systems.

Introduction: The Significance of this compound

This compound (C₇H₇Cl₂N₃O, M.W. 220.06 g/mol ) is a substituted pyrazine derivative.[1][2][3] The pyrazine ring is a core scaffold in numerous biologically active compounds and approved pharmaceuticals. The specific substitution pattern of this molecule, featuring two chlorine atoms, an ethyl group, and a carboxamide moiety, presents a unique electronic and steric environment. This complexity makes NMR spectroscopy an indispensable tool for its unambiguous structural verification and purity assessment. Understanding the precise arrangement of these substituents is critical for its application in medicinal chemistry and drug discovery, as even minor structural variations can significantly impact biological activity. This application note serves as a practical guide for obtaining and interpreting high-quality NMR data for this compound and its analogs.

Predicted NMR Spectral Data

A thorough understanding of the expected NMR signals is crucial for accurate spectral assignment. The predictions below are based on established principles of NMR spectroscopy for aromatic and heterocyclic compounds.[4][5][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit three distinct sets of signals corresponding to the ethyl group protons and the amide protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
17.5 - 8.5Broad Singlet2H-NH₂Amide protons often appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and chemical exchange. The downfield shift is due to the deshielding effect of the carbonyl group.
22.8 - 3.2Quartet (q)2H-CH₂-The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1=4). The downfield shift is attributed to the deshielding effect of the pyrazine ring.
31.2 - 1.5Triplet (t)3H-CH₃The methyl protons are adjacent to a methylene group (2 protons), leading to a triplet (n+1=3).
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven unique carbon signals.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
1165 - 170C=OThe carboxamide carbonyl carbon is significantly deshielded.
2150 - 155C-Cl (C5)Aromatic carbon attached to an electronegative chlorine atom.
3145 - 150C-Cl (C3)Aromatic carbon attached to an electronegative chlorine atom.
4140 - 145C-C=O (C2)Aromatic carbon attached to the carboxamide group.
5135 - 140C-CH₂CH₃ (C6)Aromatic carbon bearing the ethyl substituent.
625 - 30-CH₂-Aliphatic methylene carbon.
712 - 16-CH₃Aliphatic methyl carbon.

Experimental Protocols

The following protocols are designed to yield high-resolution NMR spectra for this compound.

Materials and Equipment
  • This compound (purity ≥97%)[2][7]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR Spectrometer (400 MHz or higher recommended)

Sample Preparation Protocol

The choice of solvent is critical for proper dissolution and to avoid signal overlap. DMSO-d₆ is often a good choice for carboxamides due to its ability to form hydrogen bonds and solubilize polar compounds.

  • Weighing: Accurately weigh 10-20 mg of this compound.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Homogenization: Gently vortex the sample until the solid is completely dissolved.

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Quality Check: Ensure the solution is clear and free of any particulate matter.

Caption: Workflow for NMR Sample Preparation.

NMR Data Acquisition Protocol

The following are general acquisition parameters. Optimization may be necessary based on the specific instrument and sample concentration.

3.3.1. ¹H NMR Acquisition

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

3.3.2. ¹³C NMR Acquisition

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: -10 to 220 ppm.

  • Temperature: 298 K.

Data Processing and Interpretation

Accurate data processing is essential for the correct interpretation of NMR spectra.[8]

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integration: For the ¹H spectrum, integrate the area under each signal to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

G A Acquire Raw Data (FID) B Fourier Transform A->B C Phase Correction B->C D Baseline Correction C->D E Referencing (to TMS) D->E F Integration & Peak Picking E->F G Structural Assignment F->G

References

Application Notes & Protocols: Pyrazine Compounds as Epithelial Sodium Channel (ENaC) Blockers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ENaC and the Therapeutic Promise of Pyrazine Blockers

The epithelial sodium channel (ENaC) is a cornerstone in maintaining bodily fluid and electrolyte homeostasis, facilitating sodium reabsorption in key tissues such as the kidneys, lungs, and colon.[1][2] This heterotrimeric ion channel, composed of α, β, and γ subunits, is crucial for regulating blood pressure and mucosal hydration.[2][3] However, hyperactivity of ENaC can lead to a cascade of pathological conditions, including hypertension, heart failure, and the severe respiratory symptoms associated with cystic fibrosis.[1] In cystic fibrosis, for instance, hyperactive ENaC leads to excessive sodium and water absorption from the airway surfaces, resulting in dehydrated and viscous mucus that is difficult to clear.[4]

Pyrazine-based compounds, most notably the diuretic amiloride and its analogs, have emerged as a pivotal class of ENaC inhibitors.[5][6] These agents act as potassium-sparing diuretics by directly blocking the ENaC pore, thereby increasing sodium excretion while conserving potassium.[1][5] The therapeutic potential of these compounds extends beyond their diuretic effects, with ongoing research exploring their utility in managing cystic fibrosis and Liddle's syndrome, a rare genetic disorder causing severe hypertension due to gain-of-function mutations in ENaC.[1][5] This guide provides a comprehensive overview of the application of pyrazine compounds as ENaC blockers, detailing their mechanism of action, structure-activity relationships, and robust protocols for their evaluation in a research setting.

Mechanism of Action: A Molecular Plug for a Cellular Pore

Pyrazine compounds, exemplified by amiloride, function as direct blockers of the ENaC pore. The positively charged guanidinium group of amiloride is drawn into the negatively charged external vestibule of the channel, effectively acting as a molecular "plug" that physically obstructs the passage of sodium ions.[7] The interaction is reversible, and the efficacy of the blockade is influenced by the specific amino acid residues within the channel's pore.[8]

The structure of the pyrazine ring and its substituents are critical determinants of the compound's affinity and duration of action.[7][9] Modifications to the pyrazine ring can significantly alter the on- and off-rate constants of the blocker, providing a basis for the rational design of more potent and specific ENaC inhibitors.[7]

cluster_0 ENaC Signaling Pathway & Pyrazine Blockade ENaC Epithelial Sodium Channel (ENaC) (α, β, γ subunits) Na_in Na+ Influx ENaC->Na_in Permeation Block Channel Blockade ENaC->Block Inhibition of Na+ influx Cell Epithelial Cell Na_in->Cell Increased Intracellular Na+ Lumen Apical Lumen (e.g., Airway/Kidney Tubule) Lumen->ENaC Na+ Pyrazine Pyrazine Compound (e.g., Amiloride) Pyrazine->ENaC Binds to Pore

Caption: Mechanism of ENaC blockade by pyrazine compounds.

Structure-Activity Relationships (SAR): Fine-Tuning Potency and Specificity

The development of novel pyrazine-based ENaC blockers is heavily reliant on understanding their structure-activity relationships. Amiloride serves as the foundational scaffold for these investigations.

Key SAR insights include:

  • Pyrazine Ring Modifications: Substitutions at positions 5 and 6 of the pyrazine ring significantly impact the blocker's binding kinetics.[7] For example, electronegative substituents at the 6-position, such as chlorine, enhance the duration of the block by strengthening the interaction with the channel's receptor site.[7][9] Conversely, replacing the 5-amino group can decrease both the on- and off-rates of the blocker.[7][9]

  • Guanidinium Group: The guanidinium moiety is essential for the blocking activity, as its positive charge facilitates entry into the channel's electric field.

  • Side Chain Modifications: Alterations to the acylguanidine side chain have led to the development of analogs with significantly increased potency and reduced reversibility compared to amiloride.[10]

CompoundKey Structural FeatureIC50 (ENaC)Reference
AmiloridePrototypical pyrazinoylguanidine~100-500 nM[10]
BenzamilBenzyl group on the terminal nitrogen of the guanidinium group~50 nM[11]
PhenamilPhenyl group on the terminal nitrogen of the guanidinium group~200 nM[11]
Novel Analogs (e.g., Compound 32)2-substituted acylguanidines<10 nM[10]

Experimental Protocols for Evaluating Pyrazine ENaC Blockers

The following protocols provide detailed methodologies for assessing the efficacy of pyrazine compounds as ENaC inhibitors.

Protocol 1: Ussing Chamber Electrophysiology for Measuring Ion Transport in Polarized Epithelia

The Ussing chamber is the gold standard for studying ion transport across intact epithelial monolayers. It allows for the precise measurement of short-circuit current (Isc), a direct indicator of net ion movement.

Rationale: This technique preserves the polarized nature of epithelial cells, providing a physiologically relevant model to assess how a compound affects ENaC-mediated sodium absorption.[4][12]

Materials:

  • Ussing chamber system (e.g., Physiological Instruments)

  • Voltage-clamp amplifier

  • Human bronchial epithelial (HBE) cells or other relevant epithelial cells cultured on permeable supports

  • Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO₃, 3.3 mM KH₂PO₄, 0.8 mM K₂HPO₄, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM glucose)[13]

  • Test pyrazine compounds

  • Amiloride (as a positive control)

  • Forskolin and IBMX (for studying other ion channels, if necessary)[12]

Procedure:

  • Cell Culture: Culture HBE cells on permeable supports until a confluent and differentiated monolayer is formed, exhibiting a high transepithelial electrical resistance (TEER).

  • Chamber Setup: Mount the permeable support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

  • Equilibration: Add pre-warmed and gassed (95% O₂/5% CO₂) Ringer's solution to both chambers and allow the system to equilibrate for 20-30 minutes.

  • Baseline Measurement: Measure the baseline short-circuit current (Isc).

  • Compound Addition: Add the pyrazine test compound to the apical chamber at various concentrations. Record the change in Isc.

  • Amiloride Control: At the end of the experiment, add a high concentration of amiloride (e.g., 10-100 µM) to the apical chamber to block all ENaC activity. The amiloride-sensitive portion of the Isc represents the ENaC-mediated current.[12][14]

  • Data Analysis: Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of the test compound and determine the IC50 value.

cluster_1 Ussing Chamber Experimental Workflow Start Start: Cultured Epithelial Monolayer Mount Mount in Ussing Chamber Start->Mount Equilibrate Equilibrate with Ringer's Solution Mount->Equilibrate Baseline Measure Baseline Isc Equilibrate->Baseline Add_Compound Add Pyrazine Compound (Apical) Baseline->Add_Compound Measure_Isc Record Isc Change Add_Compound->Measure_Isc Add_Amiloride Add Amiloride (Apical) Measure_Isc->Add_Amiloride Dose-Response Final_Isc Measure Final Isc Add_Amiloride->Final_Isc Analysis Calculate % Inhibition & IC50 Final_Isc->Analysis

Caption: Workflow for Ussing chamber experiments.

Protocol 2: Patch-Clamp Electrophysiology for Single-Channel Analysis

Patch-clamp is a powerful technique that allows for the study of the activity of individual ion channels, providing insights into channel conductance, open probability, and gating kinetics.[15][16]

Rationale: This method offers high-resolution data on the direct interaction between a pyrazine compound and the ENaC protein at the single-molecule level.[14]

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Inverted microscope

  • Cells expressing ENaC (e.g., HEK293 cells stably transfected with α, β, and γ ENaC subunits)[17]

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette solution (internal) and bath solution (external) with appropriate ionic compositions[18]

  • Test pyrazine compounds

Procedure:

  • Cell Preparation: Plate ENaC-expressing cells at a low density to allow for easy access to individual cells.

  • Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ. Fill the pipette with the internal solution.

  • Seal Formation: Using the micromanipulator, carefully approach a cell with the pipette tip and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette and the cell membrane. This is the cell-attached configuration.[16]

  • Recording Configurations:

    • Cell-Attached: Record single-channel currents with the cell membrane intact. This is useful for studying channel activity in its native environment.[16]

    • Inside-Out: After forming a gigaseal, retract the pipette to excise a patch of membrane, exposing the intracellular face of the channel to the bath solution. This allows for the study of intracellular modulation of ENaC.[16]

    • Whole-Cell: Apply stronger suction to rupture the membrane patch, allowing for measurement of the macroscopic current from the entire cell.[14][16]

  • Compound Application: Perfuse the bath (for inside-out and whole-cell) or include in the pipette solution (for cell-attached) with the pyrazine test compound.

  • Data Acquisition and Analysis: Record single-channel or whole-cell currents at various membrane potentials. Analyze the data to determine the effect of the compound on channel open probability, single-channel conductance, and mean open/closed times.

cluster_2 Patch-Clamp Experimental Workflow Start Start: ENaC-Expressing Cells Approach Approach Cell with Pipette Start->Approach Seal Form Gigaseal (>1 GΩ) Approach->Seal Config Establish Recording Configuration (Cell-Attached, Inside-Out, Whole-Cell) Seal->Config Record_Baseline Record Baseline Channel Activity Config->Record_Baseline Apply_Compound Apply Pyrazine Compound Record_Baseline->Apply_Compound Record_Effect Record Channel Activity with Compound Apply_Compound->Record_Effect Analysis Analyze Single-Channel Parameters (Po, Conductance, Kinetics) Record_Effect->Analysis

Caption: Workflow for patch-clamp experiments.

Conclusion and Future Directions

Pyrazine compounds represent a clinically significant class of ENaC blockers with established applications in managing hypertension and edema, and promising potential for treating cystic fibrosis.[1][19] The continued exploration of their structure-activity relationships will undoubtedly lead to the development of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles. The robust electrophysiological protocols detailed in this guide provide the necessary tools for researchers to rigorously evaluate these novel compounds and advance our understanding of ENaC pharmacology. Future research should also focus on developing airway-specific delivery methods to maximize therapeutic benefit in respiratory diseases while minimizing systemic side effects.[20]

References

Using 3,5-Dichloro-6-ethylpyrazine-2-carboxamide as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Application of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide as a Versatile Chemical Intermediate

Authored by a Senior Application Scientist

This document provides a detailed exploration of this compound (CAS No. 313340-08-8), a pivotal intermediate in modern synthetic and medicinal chemistry. The unique electronic properties of its dichloropyrazine core render it an exceptionally valuable building block for creating complex molecular architectures, particularly in the realm of drug discovery. We will delve into its fundamental reactivity, provide validated protocols for its use, and contextualize its application within contemporary pharmaceutical research.

Compound Profile and Strategic Importance

This compound is a solid, stable compound whose synthetic utility is anchored in the reactivity of its heterocyclic core.[1][2] The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions.[3][4] This electronic characteristic is further amplified by the electron-withdrawing carboxamide group at the C2 position. Consequently, the ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction for its functionalization.[3][5]

This intermediate serves as a crucial precursor in the synthesis of nitrogen-containing heterocyclic derivatives, which have shown potential as remedies for complications of diabetes and as modulators of ion channels.[6][7][8] Its strategic value lies in the differential reactivity of the two chlorine atoms, allowing for sequential and regioselective substitutions to build molecular diversity.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 313340-08-8[6][9]
Molecular Formula C₇H₇Cl₂N₃O[9][10]
Molecular Weight 220.06 g/mol [6][7]
Appearance White to off-white solid[7]
Purity Typically ≥97%[1][2]
Storage Inert atmosphere, 2-8°C[1][2]
Signal Word Warning[1][7]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][7]
Precautionary Codes P261, P305+P351+P338[1][7]

The Chemistry of Selective Functionalization: SNAr Reactivity

The primary utility of this compound stems from the regioselective displacement of its chlorine substituents. The pyrazine ring's electron-deficient nature makes it susceptible to attack by nucleophiles.[3][11] The regioselectivity of this substitution is not random; it is dictated by the electronic influence of the existing substituents.

The potent electron-withdrawing carboxamide group (-CONH₂) at the C2 position strongly activates the chlorine atoms at the adjacent (C3) and para (C5) positions towards nucleophilic attack. Conversely, the weakly electron-donating ethyl group (-CH₂CH₃) at C6 slightly deactivates the ring. Computational and empirical studies on similar 2-substituted 3,5-dichloropyrazines have shown that nucleophilic attack occurs preferentially at the C5 position.[5] This is because the C5 position is para to the strongly activating carboxamide group, allowing for superior stabilization of the negatively charged Meisenheimer intermediate formed during the reaction.

Caption: Electronic factors governing SNAr regioselectivity.

Experimental Protocols: A Guide to Application

The following protocols are designed to be self-validating, providing researchers with a robust framework for utilizing this intermediate.

Protocol 1: Regioselective Monosubstitution with an O-Nucleophile (Phenol)

This protocol details the synthesis of a 5-phenoxy-substituted pyrazine, a common structural motif in biologically active molecules. It is adapted from a patented procedure, demonstrating its industrial relevance.[12]

Objective: To selectively displace the C5 chlorine of this compound with a phenolic nucleophile.

Materials:

  • This compound (1.0 eq)

  • 3-Nitrophenol (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar).

Workflow Diagram:

G reagents 1. Combine Reactants - Intermediate (1.0 eq) - 3-Nitrophenol (1.1 eq) - DIPEA (2.0 eq) - Anhydrous Dioxane reaction 2. Reaction - Stir at 80°C overnight - Monitor by TLC reagents->reaction workup 3. Aqueous Workup - Cool to RT - Add Water to precipitate - Filter solid reaction->workup dry 4. Drying - Dry precipitate under  reduced pressure workup->dry product 5. Final Product 3-chloro-6-ethyl-5-(3-nitrophenoxy) pyrazine-2-carboxamide dry->product

Caption: Workflow for monosubstitution with a phenol.

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add 3-nitrophenol (1.1 eq), anhydrous 1,4-dioxane, and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality Note: Dioxane is a suitable high-boiling aprotic solvent. DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the mixture to 80°C and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Add deionized water to precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water.

  • Purification: Dry the collected solid under reduced pressure. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Sequential Substitution with an N-Nucleophile

Building upon monosubstitution, the remaining chlorine at the C3 position can be displaced, often requiring more forcing conditions due to the deactivating effect of the newly introduced electron-donating group at C5.

Objective: To displace the C3 chlorine of a 5-substituted-3-chloro-6-ethylpyrazine-2-carboxamide with an amine.

Materials:

  • 5-substituted-3-chloro-6-ethylpyrazine-2-carboxamide (1.0 eq)

  • Desired amine (e.g., 4-methylpiperazine) (1.5-2.0 eq)

  • Strong base (e.g., NaH or K₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Standard workup and purification reagents.

Step-by-Step Procedure:

  • Setup: In a dry flask under an inert atmosphere, dissolve the 5-substituted pyrazine starting material in anhydrous DMF or DMSO.

  • Reagent Addition: Add the amine nucleophile (1.5-2.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).

    • Causality Note: The C3 position is less reactive than the C5 position was initially. Therefore, a higher temperature and a polar aprotic solvent like DMF or DMSO are often required to facilitate the second substitution.

  • Reaction: Heat the reaction mixture to a higher temperature (e.g., 100-140°C). Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: After cooling, perform a standard aqueous workup by quenching with water and extracting with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is then purified by column chromatography to yield the disubstituted product.

Applications in Drug Discovery Programs

The this compound scaffold is a validated starting point for several therapeutic targets. Its derivatives have been extensively explored in various drug discovery campaigns.

  • Potassium Channel Modulators: A significant application is in the synthesis of modulators for small-conductance calcium-activated potassium (SK) channels.[8][13] These channels are involved in diverse physiological processes, and their modulation is a therapeutic strategy for neurological disorders. The pyrazine core serves as the central scaffold onto which various substituents are attached to optimize potency and selectivity.[14][15]

  • Epithelial Sodium Channel (ENaC) Blockers: Related pyrazine carboxamide structures are potent blockers of ENaC.[16][17] These agents are investigated for treating diseases characterized by mucus dehydration, such as cystic fibrosis and chronic obstructive pulmonary disease (COPD).

  • Kinase Inhibitors: While not a direct application of this specific intermediate, closely related pyrazine scaffolds are used to design inhibitors for targets like Fibroblast Growth Factor Receptor (FGFR), a crucial oncogenic driver.[18] This highlights the broader utility of the pyrazine core in developing targeted cancer therapies.

Drug Discovery Pathways cluster_0 Sequential SₙAr Reactions cluster_1 Therapeutic Targets start 3,5-Dichloro-6-ethyl- pyrazine-2-carboxamide mono Monosubstituted Intermediate start->mono Step 1: O- or S-Nucleophile di Disubstituted Final Compound mono->di Step 2: N-Nucleophile k_channel Potassium Channel Modulators di->k_channel enac ENaC Blockers (e.g., Cystic Fibrosis) di->enac kinase Kinase Inhibitors (e.g., FGFR for Cancer) di->kinase

Caption: Synthetic pathways from the intermediate to therapeutic candidates.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its well-defined reactivity, particularly the predictable regioselectivity of nucleophilic aromatic substitution, allows for the rational design and efficient synthesis of compound libraries targeting a range of diseases. The protocols and insights provided herein offer a comprehensive foundation for researchers to leverage this versatile intermediate in their drug discovery and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: 3,5-Dichloro-6-ethylpyrazine-2-carboxamide Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3,5-Dichloro-6-ethylpyrazine-2-carboxamide is a substituted pyrazine derivative with potential applications in pharmaceutical development.[1][2][3][4] Understanding its stability and degradation profile is a critical aspect of its development, ensuring safety, efficacy, and regulatory compliance. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for investigating the degradation products of this compound. It offers troubleshooting advice for common experimental challenges and detailed FAQs to support your research.

Frequently Asked Questions (FAQs)

Q1: Why are forced degradation studies necessary for this compound?

A1: Forced degradation studies, also known as stress testing, are a regulatory requirement and a crucial part of the drug development process.[5][6][7] They are designed to:

  • Identify likely degradation products: By subjecting the molecule to harsh conditions, we can generate potential degradants that might form under normal storage conditions over a longer period.

  • Elucidate degradation pathways: Understanding how the molecule degrades helps in identifying its labile parts and predicting its long-term stability.

  • Develop and validate stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[5]

  • Inform formulation and packaging development: Knowledge of the compound's sensitivity to factors like light, heat, and moisture helps in designing a stable formulation and selecting appropriate packaging.

Q2: What are the typical stress conditions used for forced degradation of this compound?

A2: Typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[5][7] The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[5][6]

Q3: What are the most likely sites of degradation on the this compound molecule?

A3: Based on its chemical structure, the following sites are most susceptible to degradation:

  • Amide group: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

  • Chlorine substituents: The chlorine atoms on the pyrazine ring can be susceptible to nucleophilic substitution, particularly under hydrolytic or photolytic conditions.

  • Pyrazine ring: The pyrazine ring itself can be degraded under strong oxidative conditions.[8]

Q4: How can I distinguish between primary and secondary degradation products?

A4: Analyzing samples at multiple time points during the forced degradation study can help differentiate between primary and secondary degradants.[5] Primary degradation products will form first, and their concentration will initially increase and then may decrease as they are converted into secondary degradation products.

Troubleshooting Guide

This section addresses common issues encountered during the investigation of this compound degradation products.

Problem Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress.
The compound is highly stable under the tested conditions.This is valuable information. Document the stability and consider more extreme conditions if necessary for method validation.
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the stress. Analyze samples at earlier time points.
Poor peak shape or resolution in HPLC analysis. Inappropriate column chemistry or mobile phase.Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl). Adjust the mobile phase composition (organic modifier, pH, buffer concentration).
Co-elution of degradation products with the parent peak or with each other.Optimize the gradient profile. Consider using a different organic modifier (e.g., acetonitrile vs. methanol).
Mass spectrometry (MS) data is difficult to interpret. Poor ionization of the parent compound or its degradants.Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Try different ionization modes (ESI, APCI) in both positive and negative polarity.
Complex fragmentation patterns.Perform MS/MS (tandem mass spectrometry) experiments to elucidate the fragmentation pathways of the parent compound and its degradants.
Inconsistent results between experimental runs. Variability in experimental conditions.Ensure precise control of all experimental parameters (temperature, concentrations, light intensity). Use calibrated equipment.
Sample preparation inconsistencies.Standardize all sample preparation steps, including dilutions and quenching of the stress reactions.

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours).
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. Collect samples at various time points (e.g., 1, 2, 4, 8 hours).
  • Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature.[9] Protect from light. Collect samples at various time points (e.g., 2, 4, 8, 24 hours).
  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2). Run a dark control in parallel.
  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C). Dissolve and analyze at various time points.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.
  • Neutralize the acid and base hydrolysis samples.
  • Dilute all samples to a suitable concentration for analysis.
  • Analyze by a stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-UV/MS Method Development

This protocol provides a starting point for developing an analytical method to separate and identify the degradation products.

1. Instrumentation:

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass measurements).

2. Chromatographic Conditions (Starting Point):

  • Column: C18, 2.1 x 100 mm, 1.8 µm
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: 5% B to 95% B over 15 minutes
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 2 µL
  • PDA Wavelength: 210-400 nm

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
  • Scan Range: m/z 100-1000
  • Source Parameters: Optimize for the parent compound.

4. Method Validation:

  • Once the method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Hypothetical Degradation Pathways

Disclaimer: The following degradation pathways are hypothetical and based on the chemical structure of this compound and general principles of organic chemistry. These should be used as a guide for identifying potential degradation products in your experimental data.

Hydrolytic Degradation:

Under acidic or basic conditions, the primary site of hydrolysis is expected to be the amide bond, leading to the formation of 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid.

G parent This compound product1 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid parent->product1 H+ or OH- / H2O

Caption: Hypothetical hydrolytic degradation pathway.

Oxidative Degradation:

Oxidative conditions could potentially lead to the formation of N-oxides on the pyrazine ring or oxidation of the ethyl side chain.

G parent This compound product2 Pyrazine N-oxide derivative parent->product2 [O] product3 Oxidized ethyl side-chain derivative parent->product3 [O]

Caption: Hypothetical oxidative degradation pathways.

Photolytic Degradation:

Photolytic stress may induce dechlorination, where one or both chlorine atoms are replaced by hydrogen atoms.

G parent This compound product4 Monochloro-degradation product parent->product4 hv product5 Dechlorinated degradation product product4->product5 hv

Caption: Hypothetical photolytic degradation pathway.

References

3,5-Dichloro-6-ethylpyrazine-2-carboxamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-dichloro-6-ethylpyrazine-2-carboxamide (CAS No: 313340-08-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Here, we address frequently asked questions and provide troubleshooting guidance based on established chemical principles and data from related compounds.

Part 1: Frequently Asked Questions (FAQs)

This section covers the most common inquiries regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability and purity of the solid compound, it is critical to store it under controlled conditions. The primary recommendations are:

  • Temperature: 2-8°C.[1][2][3][4] Refrigerated temperatures slow down potential degradation processes.

  • Atmosphere: Inert atmosphere (e.g., under argon or nitrogen).[1][2][3][4] This is crucial to prevent degradation from atmospheric moisture and oxygen.

  • Light: Protect from light. While specific photostability data for this compound is limited, related heterocyclic compounds are known to be light-sensitive.

Q2: Why is storage under an inert atmosphere so critical?

A2: The dichloropyrazine core of the molecule is susceptible to nucleophilic substitution reactions, particularly hydrolysis. Atmospheric moisture can react with the compound, leading to the replacement of one or both chlorine atoms with hydroxyl groups. This not only reduces the purity of your starting material but can also generate acidic byproducts (HCl), which may catalyze further degradation. Storing under a dry, inert gas like argon or nitrogen minimizes the presence of water vapor, thus preserving the compound's integrity.

Q3: Can I store this compound at room temperature for short periods?

A3: While short-term exposure to room temperature is unlikely to cause significant immediate degradation, it is not recommended for routine storage. For weighing and preparing solutions, it is best to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Once the required amount is taken, the container should be purged with inert gas and promptly returned to 2-8°C storage.

Q4: What are the initial signs of degradation in the solid compound?

A4: Visual inspection can sometimes provide clues about degradation. Signs to look for include:

  • A change in color from its typical white to off-white appearance.

  • Clumping or a change in texture, which could indicate moisture absorption.

  • A faint acidic odor, which might suggest hydrolysis and the formation of HCl.

If you observe any of these changes, it is advisable to re-analyze the compound for purity before use.

Part 2: Troubleshooting Guide for Experimental Use

This section addresses common problems that may arise during the use of this compound in experimental settings.

Issue 1: Inconsistent results or lower than expected activity in biological assays.

  • Possible Cause: Degradation of the compound in your stock solution or assay buffer.

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: Avoid using old stock solutions. It is best practice to prepare fresh solutions for each set of experiments.

    • Solvent Selection: Use anhydrous, high-purity solvents for preparing stock solutions. If the compound is dissolved in protic solvents (e.g., methanol, ethanol), the risk of solvolysis (reaction with the solvent) increases over time. Aprotic solvents like DMSO or DMF are generally preferred for long-term stock solutions.

    • pH of Aqueous Buffers: The stability of the compound in aqueous solutions is likely pH-dependent. At neutral to acidic pH, the rate of hydrolysis of the chloro-substituents may be accelerated. If your assay requires an aqueous buffer, consider performing a preliminary stability test of the compound in the buffer at the intended concentration and temperature.

    • Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Issue 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

  • Possible Cause: Onset of degradation, leading to the formation of impurities.

  • Troubleshooting Steps:

    • Identify Potential Degradants: Based on the structure, likely degradation products could include mono- and di-hydroxylated pyrazine derivatives resulting from hydrolysis. The molecular weights of these could be confirmed by LC-MS analysis.

    • Review Sample Preparation: Ensure that the sample preparation workflow does not introduce conditions that promote degradation (e.g., prolonged exposure to high temperatures, incompatible solvents, or extreme pH).

    • Control for Photodegradation: Protect solutions from direct light, especially if working with them for extended periods on the benchtop. Photodegradation of related heterocyclic compounds can lead to complex mixtures of byproducts.

Proposed Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, we can propose likely routes based on the chemical nature of the molecule and data from similar compounds like chlorinated triazines.

  • Hydrolysis: The most probable degradation pathway is the sequential hydrolysis of the two chlorine atoms to form hydroxylated derivatives. This is likely to be the primary cause of degradation in the presence of moisture.

  • Photodegradation: Exposure to UV light could induce homolytic cleavage of the C-Cl bonds, leading to radical-mediated reactions and the formation of various byproducts. Studies on other chlorinated aromatic compounds have shown this to be a significant degradation route.

Below is a diagram illustrating a potential hydrolytic degradation pathway.

G cluster_main Proposed Hydrolytic Degradation Pathway A This compound B Monohydroxy Intermediate (3-Chloro-5-hydroxy-6-ethylpyrazine-2-carboxamide) A->B + H2O - HCl C Dihydroxy Product (3,5-Dihydroxy-6-ethylpyrazine-2-carboxamide) B->C + H2O - HCl

Caption: Proposed hydrolytic degradation of this compound.

Part 3: Experimental Protocol for Stability Assessment

To ensure the reliability of your experimental results, you can perform a simple in-house stability assessment of this compound in your specific experimental solvent or buffer.

Objective: To determine the short-term stability of the compound under your experimental conditions.

Materials:

  • This compound

  • Your chosen solvent or buffer (e.g., DMSO, PBS pH 7.4)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Methodology:

  • Prepare a Stock Solution: Accurately prepare a stock solution of the compound in your chosen solvent at a known concentration (e.g., 10 mM).

  • Time Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis and inject it into the HPLC/LC-MS system. This will serve as your baseline purity and peak area.

  • Incubate the Stock Solution: Store the remaining stock solution under your intended experimental conditions (e.g., room temperature on the benchtop, 37°C in an incubator).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC/LC-MS.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the parent peak area and/or the appearance of new peaks indicates degradation. Calculate the percentage of the compound remaining at each time point.

Workflow for Handling and Stability Testing

The following diagram outlines a logical workflow for the proper handling and stability assessment of this compound.

G cluster_workflow Handling and Stability Workflow Start Receive Compound Store Store at 2-8°C under in an inert atmosphere Start->Store Prep Prepare fresh stock solution in anhydrous solvent Store->Prep T0 T=0 Purity Analysis (HPLC/LC-MS) Prep->T0 Use Use in Experiment T0->Use StabilityTest Conduct Stability Test in experimental buffer? Use->StabilityTest Incubate Incubate at experimental temperature and time points StabilityTest->Incubate Yes End Complete Experiment StabilityTest->End No Analyze Analyze for degradation Incubate->Analyze Result Assess Stability Analyze->Result Stable Proceed with experiment Result->Stable Stable Unstable Modify experimental conditions Result->Unstable Unstable Stable->End Unstable->Prep

Caption: Recommended workflow for handling and stability assessment.

Part 4: Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CMinimizes thermal degradation.[1][2][3][4]
Storage Atmosphere Inert Gas (Argon, Nitrogen)Prevents hydrolysis and oxidation.[1][2][3][4]
Light Exposure Protect from LightPrevents potential photodegradation.
Recommended Solvents for Stock Anhydrous DMSO, Anhydrous DMFAprotic solvents minimize solvolysis.

References

Technical Support Center: Synthesis of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-dichloro-6-ethylpyrazine-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and improve your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently address challenges in your experimental work.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic route involves the initial formation of the pyrazine ring, followed by chlorination and subsequent amidation. This guide will focus on the critical final steps: the conversion of the carboxylic acid to the acyl chloride and its subsequent reaction with an ammonia source to form the desired carboxamide.

Below is a generalized workflow for the latter stages of the synthesis:

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification A 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid C 3,5-Dichloro-6-ethylpyrazine-2-carbonyl chloride A->C Chlorinating Agent, DMF (cat.), Heat B Thionyl Chloride (SOCl₂) or Oxalyl Chloride E This compound C->E Ammonia, Solvent (e.g., Dioxane, THF) D Ammonia Source (e.g., NH₄OH, NH₃ gas) F Crude Product E->F Work-up G Pure Product F->G Recrystallization or Chromatography Troubleshooting_Amidation Start Low Yield in Amidation Q1 Is the acyl chloride intermediate pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Potential Issue: Impure Intermediate Q2 Was an excess of ammonia source used? A1_Yes->Q2 Sol1 Re-purify or re-synthesize acyl chloride. Ensure anhydrous conditions. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Potential Issue: Incomplete Reaction Q3 Were anhydrous conditions maintained? A2_Yes->Q3 Sol2 Increase the equivalents of ammonia source. Ensure efficient mixing. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes All conditions met A3_No No Q3->A3_No Potential Issue: Hydrolysis End Yield Improved A3_Yes->End Sol3 Use anhydrous solvents and glassware. Perform reaction under an inert atmosphere. A3_No->Sol3

Technical Support Center: Pyrazine Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazine carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Pyrazine carboxamides are pivotal scaffolds in medicinal chemistry, with applications ranging from antitubercular drugs like pyrazinamide to novel therapeutics in oncology.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your syntheses are efficient, reproducible, and yield high-quality products.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses the most frequent issues encountered during pyrazine carboxamide synthesis in a question-and-answer format. We delve into the root causes of these problems and provide actionable, step-by-step solutions.

Q1: Why is my reaction yield consistently low?

Low yields in pyrazine carboxamide synthesis can stem from several factors, including incomplete reactions, product degradation, or suboptimal reaction conditions.[4] Below is a systematic approach to diagnosing and resolving this issue.

Potential Cause 1: Incomplete Amide Bond Formation

The core of pyrazine carboxamide synthesis is the formation of a stable amide bond between a pyrazine carboxylic acid (or its activated derivative) and an amine. Incomplete conversion is a common culprit for low yields.

Troubleshooting Steps:

  • Activate the Carboxylic Acid: Pyrazine carboxylic acids are often not reactive enough to directly form an amide bond with an amine. Activation is crucial.

    • Method A: Acyl Chloride Formation: Convert the pyrazine carboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][5] This is a robust and widely used method.

    • Method B: Use of Coupling Reagents: Employ coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC)[6], 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), or Propylphosphonic anhydride (T3P)[7]. These reagents facilitate amide bond formation in situ, often under milder conditions than the acyl chloride route.

  • Optimize Reaction Stoichiometry: The molar ratio of reactants can significantly impact yield.

    • While a 1:1 ratio of the pyrazine derivative to the amine is theoretically required, a slight excess of the amine (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion. However, be mindful that a large excess can complicate purification.

    • In some cases, such as enzymatic synthesis, optimizing the substrate ratio can dramatically increase yields. For instance, in the enzymatic synthesis of N-benzylpyrazine-2-carboxamide, a 1:3 molar ratio of pyrazine-2-carboxylate to benzylamine was found to be optimal.[4][8]

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at an appropriate temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation.[6][9][10]

    • For acyl chloride methods, reactions are often refluxed for 1-2 hours.[1] For coupling reagent methods, reactions may proceed at room temperature or require gentle heating.

Potential Cause 2: Degradation of Starting Materials or Products

Pyrazine derivatives can be sensitive to harsh reaction conditions, leading to decomposition and reduced yields.

Troubleshooting Steps:

  • Moisture Control: Many reagents used in amide synthesis, particularly acyl chlorides and some coupling agents, are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Temperature Management: Avoid excessive temperatures that can lead to decomposition or side reactions. If you suspect thermal degradation, try running the reaction at a lower temperature for a longer period.

  • pH Control: The basicity of the reaction mixture can be critical. The inclusion of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is often necessary to scavenge the acid (e.g., HCl) generated during the reaction, particularly when using acyl chlorides.

Potential Cause 3: Poor Quality of Starting Materials

The purity of your starting materials is paramount to a successful synthesis.

Troubleshooting Steps:

  • Verify Starting Material Purity: Use analytical techniques such as Nuclear Magnetic Resonance (NMR) or melting point determination to confirm the identity and purity of your pyrazine carboxylic acid and amine.

  • Proper Storage: Ensure that starting materials are stored under appropriate conditions (e.g., desiccated, protected from light) to prevent degradation over time.

Q2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

Side reactions are a common challenge in pyrazine chemistry, leading to complex product mixtures and difficult purifications.[11]

Common Side Reaction 1: Over-oxidation

If your synthetic route involves an oxidation step, over-oxidation of the pyrazine ring can occur, leading to the formation of N-oxides or even ring-opened products.[11]

Mitigation Strategies:

  • Choice of Oxidizing Agent: Use milder oxidizing agents. For instance, when synthesizing the pyrazine ring itself, copper(II) oxide or manganese oxide are commonly used for the oxidation of the dihydropyrazine intermediate.[12]

  • Stoichiometric Control: Carefully control the stoichiometry of the oxidizing agent to avoid an excess that could lead to over-oxidation.

Common Side Reaction 2: Polymerization

Reactive intermediates in pyrazine synthesis can sometimes lead to the formation of polymeric materials, which can be difficult to remove.[11]

Mitigation Strategies:

  • Controlled Addition of Reagents: Add reagents slowly and in a controlled manner to maintain a low concentration of reactive intermediates.

  • Temperature Control: Running the reaction at a lower temperature can often reduce the rate of polymerization.

Common Side Reaction 3: Dimerization/Self-Condensation

In some cases, the amine or activated pyrazine carboxylic acid can react with itself, leading to the formation of dimers or other undesired products.

Mitigation Strategies:

  • Slow Addition: Adding one reagent slowly to the other can help to favor the desired intermolecular reaction over self-condensation.

  • High Dilution: Running the reaction at a higher dilution can also disfavor bimolecular side reactions.

Q3: My product is difficult to purify. What are the best strategies for purification?

Purification of pyrazine carboxamides can be challenging due to their polarity and potential for forming strong intermolecular interactions.

Purification Strategy 1: Recrystallization

Recrystallization is often the most effective method for obtaining highly pure crystalline products.

Recommended Solvents:

  • Ethanol, methanol, or mixtures of ethanol and water are commonly used for the recrystallization of pyrazine carboxamides.[9][12]

  • Experiment with a range of solvents and solvent systems to find the optimal conditions for your specific product.

Purification Strategy 2: Column Chromatography

For complex mixtures or non-crystalline products, column chromatography is the method of choice.[7]

Recommended Stationary and Mobile Phases:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of pyrazine carboxamides.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase can be gradually increased to elute the desired product.[9] A common eluting system is a mixture of chloroform and methanol (e.g., 9:1 v/v).[7]

Purification Strategy 3: Washing

Simple washing of the crude product can sometimes be sufficient to remove impurities.

Procedure:

  • After the reaction is complete, the crude product can be filtered and washed with a solvent in which the product is sparingly soluble but the impurities are soluble. Cold water is often used for this purpose.[9][12]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazine carboxamides?

The most prevalent method involves the condensation of a pyrazine-2-carboxylic acid chloride with a suitable amine.[5][13] This method is widely adopted due to the high reactivity of the acyl chloride intermediate, which generally leads to good yields.

Q2: Are there greener alternatives for pyrazine carboxamide synthesis?

Yes, enzymatic synthesis is emerging as a more environmentally friendly alternative.[8][14] For example, Lipozyme® TL IM from Thermomyces lanuginosus has been successfully used to catalyze the amidation of pyrazine esters with various amines in a continuous-flow system, often with high yields and in greener solvents like tert-amyl alcohol.[8][14]

Q3: How do I characterize my final pyrazine carboxamide product?

A combination of spectroscopic techniques is essential for the unambiguous characterization of your synthesized compound.

  • Infrared (IR) Spectroscopy: To confirm the presence of the amide functional group (C=O and N-H stretching vibrations).[7][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the connectivity of the atoms.[7]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and support the proposed structure.[5][7]

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the compound.[15][16]

Q4: Can I use pyrazine-2,3-dicarboxylic acid anhydride as a starting material?

Yes, pyrazine-2,3-dicarboxylic acid anhydride can be used to synthesize N-substituted pyrazine-2-carboxamides by reacting it with the appropriate amine.[17]

III. Experimental Protocols & Workflows

Protocol 1: General Synthesis of Pyrazine Carboxamides via the Acyl Chloride Method

This protocol provides a general procedure for the synthesis of pyrazine carboxamides from pyrazine-2-carboxylic acid.

Step 1: Synthesis of Pyrazine-2-carbonyl chloride [1]

  • To a round-bottom flask containing pyrazine-2-carboxylic acid (1.0 equivalent), add dry toluene.

  • Carefully add thionyl chloride (1.5 equivalents) to the suspension.

  • Reflux the mixture for 1-2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride.

Step 2: Amide Formation

  • Dissolve the crude pyrazine-2-carbonyl chloride in a suitable dry solvent (e.g., dichloromethane or THF).

  • In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in the same dry solvent.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the pyrazine-2-carbonyl chloride solution to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC.

Step 3: Work-up and Purification

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Workflow Visualization

Below are diagrams illustrating the general workflow for pyrazine carboxamide synthesis and a troubleshooting decision tree for low yields.

G cluster_0 Synthesis Workflow Start Start Pyrazine Carboxylic Acid Pyrazine Carboxylic Acid Start->Pyrazine Carboxylic Acid Activation Activation Pyrazine Carboxylic Acid->Activation Acyl Chloride Acyl Chloride Activation->Acyl Chloride Thionyl Chloride Coupling Reagent Coupling Reagent Activation->Coupling Reagent DCC, T3P, etc. Amide Formation Amide Formation Acyl Chloride->Amide Formation Coupling Reagent->Amide Formation Amine Amine Amine->Amide Formation Work-up Work-up Amide Formation->Work-up Purification Purification Work-up->Purification Recrystallization Recrystallization Purification->Recrystallization Crystalline Solid Column Chromatography Column Chromatography Purification->Column Chromatography Mixture/Oil Characterization Characterization Recrystallization->Characterization Column Chromatography->Characterization

Caption: General experimental workflow for the synthesis of pyrazine carboxamide derivatives.

G cluster_1 Troubleshooting: Low Yield Low Yield Low Yield Check Reaction Completion Check Reaction Completion Low Yield->Check Reaction Completion Incomplete Incomplete Check Reaction Completion->Incomplete Yes Complete Complete Check Reaction Completion->Complete No Optimize Conditions Optimize: - Activation Method - Stoichiometry - Time/Temperature Incomplete->Optimize Conditions Check for Degradation Check for Degradation Complete->Check for Degradation Degradation Likely Degradation Likely Check for Degradation->Degradation Likely Yes Degradation Unlikely Degradation Unlikely Check for Degradation->Degradation Unlikely No Modify Conditions Modify: - Use Milder Conditions - Ensure Anhydrous Setup - Control pH Degradation Likely->Modify Conditions Verify Starting Materials Verify Purity of Starting Materials Degradation Unlikely->Verify Starting Materials

Caption: Decision tree for troubleshooting low yields in pyrazine carboxamide synthesis.

IV. References

  • BenchChem. (2025). Application Notes and Protocols for the Laboratory-Scale Synthesis of Pyrazine Carboxamide Derivatives. BenchChem. 1

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. 6

  • BenchChem. (2025). A Comparative Guide to the Synthesis and Analysis of Pyrazine-2-carboxamide Derivatives. BenchChem. 18

  • Ramachandran S et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS. 12

  • BenchChem. (2025). Minimizing by-product formation in pyrazine synthesis. BenchChem. 4

  • Hareesh H.N et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. 7

  • ResearchGate. (2025). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. 5

  • BIOSYNCE. (2025). What are the side - reactions in pyrazine synthesis?. BIOSYNCE Blog. 11

  • Ebadi, A. (2018). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Revue Roumaine de Chimie. 15

  • Abd El-Wahab, A. H. F., et al. (2006). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. J. Serb. Chem. Soc. 17

  • ResearchGate. (2025). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. 19

  • Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Bendola Publishing. 16

  • JOCPR. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. 13

  • ResearchGate. (2025). Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes. ResearchGate. --INVALID-LINK--

  • RSC Publishing. (2024). A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing. 14

  • Choudhary, D. et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. 20

  • Bangladesh Journal of Pharmacology. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology. 9

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. --INVALID-LINK--

  • RSC Publishing. (2024). A green synthesis of pyrazinamide from pyrazine esters and amines cat. RSC Publishing. 8

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Slideshare. 21

  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. 22

  • NIH. (n.d.). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. PMC. 10

  • Shields, J. D., et al. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry. 2

  • ResearchGate. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. ResearchGate. 3

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of pyrazine synthesis. Here, we address common challenges through troubleshooting guides and frequently asked questions (FAQs), providing in-depth explanations and actionable protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My pyrazine synthesis is resulting in a low yield. What are the most common culprits?

A1: Low yields in pyrazine synthesis are a frequent challenge and can often be attributed to several critical factors. Classical synthesis methods, while foundational, are sometimes associated with harsh reaction conditions and consequently, diminished yields.[1] Key areas to investigate include:

  • Reaction Temperature: This is a crucial parameter. For instance, in gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation, yielding piperazine byproducts. Conversely, exceeding 450°C can lead to the degradation of the pyrazine ring itself.[1][2]

  • Choice of Catalyst and Base: The selection and quantity of your catalyst or base are pivotal. In certain dehydrogenative coupling reactions, for example, potassium hydride (KH) has demonstrated superior efficacy compared to other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK).[1] Catalyst loading must also be optimized, as excessive amounts can hinder scalability.[1]

  • Purity of Starting Materials: The presence of impurities in your reactants can trigger unwanted side reactions, significantly impacting your yield. For example, aldol condensation products in denatured ethanol can lead to a complex reaction mixture and reduced product formation.[1]

  • Work-up and Purification: A significant portion of the product can be lost during the extraction and purification phases. It is often necessary to perform multiple extractions to ensure complete recovery of the desired pyrazine derivative from the reaction mixture.[1]

Q2: I am observing significant side product formation. What are the likely side reactions and how can I mitigate them?

A2: The formation of side products is a common hurdle in pyrazine synthesis, often stemming from the reaction conditions and the nature of the starting materials. Key side reactions to be aware of include:

  • Over-oxidation: In syntheses that employ an oxidation step, excessive or overly potent oxidizing agents can lead to the formation of N-oxides or even ring-opening, resulting in carboxylic acids and other degradation products.[3] Careful control of the oxidant stoichiometry and reaction temperature is crucial to prevent this.[3]

  • Polymerization: Reactive intermediates, particularly in reactions involving 1,2-diamines and 1,2-dicarbonyl compounds, can lead to the formation of polymeric materials, often observed as a dark, tarry substance in the reaction vessel.[3] Lowering the reaction temperature and ensuring an inert atmosphere can help to minimize polymerization.[1]

  • Imidazole Derivatives: The formation of imidazole byproducts can occur, particularly when there is an imbalance in the stoichiometry of the reactants or if the reaction conditions favor an alternative cyclization pathway.

To mitigate side product formation, a systematic optimization of reaction conditions is recommended. This includes adjusting the temperature, reaction time, and the molar ratio of reactants.[3][4]

Q3: My reaction mixture has turned dark brown or black. What does this indicate and what should I do?

A3: A dark coloration in the reaction mixture is a strong indicator of product degradation or the formation of polymeric byproducts.[1] This is often caused by:

  • Excessive Heat: Overheating the reaction is a primary cause of decomposition and polymerization.[1] It is critical to maintain the reaction at the optimal temperature.

  • Air Oxidation: Certain intermediates in pyrazine synthesis are sensitive to atmospheric oxygen, which can trigger complex side reactions and lead to discoloration.[1] Performing the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended if your intermediates are air-sensitive.[1]

  • Aldol Condensation: If your solvent or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, leading to colored byproducts.[1]

If you observe a dark coloration, it is advisable to stop the reaction and analyze a small sample to identify the cause. Future experiments should be conducted at a lower temperature and under an inert atmosphere.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the synthesis of pyrazine derivatives.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Action Scientific Rationale
Incorrect Reaction Temperature Verify and optimize the reaction temperature. For dehydrogenation reactions, a temperature range of 300-375°C is often required.[1]Insufficient temperature may not provide the necessary activation energy for the reaction to proceed, while excessive heat can lead to degradation.[4]
Inactive or Incorrect Catalyst Loading Ensure the catalyst is active and use the optimized loading. For some manganese-catalyzed reactions, a 2 mol% loading is optimal.[1]The catalyst is essential for facilitating the reaction; an inactive or improperly loaded catalyst will result in poor conversion.
Poor Quality of Starting Materials Use purified starting materials. Check for decomposition or impurities in your α-dicarbonyl compounds or 1,2-diamines.Impurities can inhibit the reaction or lead to the formation of side products, consuming the starting materials in non-productive pathways.[1]
Suboptimal Choice of Base Screen different bases. For certain dehydrogenative coupling reactions, KH has shown to provide significantly higher yields than other common bases.[1]The strength and nature of the base can critically influence the reaction mechanism and rate.
Inefficient Work-up Perform multiple extractions with a suitable solvent to ensure complete recovery of the product.[1]Pyrazine derivatives can have varying solubilities, and a single extraction may not be sufficient for quantitative recovery.
Issue 2: Formation of Unidentified Byproducts and Dark Reaction Mixture
Potential Cause Troubleshooting Action Scientific Rationale
Polymerization or Degradation Reactions Lower the reaction temperature.High temperatures can promote unwanted side reactions, including polymerization and decomposition of starting materials and products.[1][3]
Air-Sensitive Intermediates Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]Oxygen can react with sensitive intermediates, leading to a complex mixture of oxidized byproducts.

Experimental Protocols

Protocol 1: Gutknecht Pyrazine Synthesis (General Procedure)

The Gutknecht synthesis is a classic and versatile method for preparing pyrazines. It involves the self-condensation of α-amino ketones to form dihydropyrazines, which are subsequently oxidized to the corresponding pyrazines.[1][5][6] The α-amino ketones are typically generated in situ from α-oximino ketones.[1]

Step 1: Synthesis of the α-Oximino Ketone

  • Dissolve the starting ketone in a suitable solvent (e.g., ethanol).

  • React the ketone with nitrous acid, which is typically generated in situ from sodium nitrite and an acid (e.g., hydrochloric acid). This reaction forms the α-oximino ketone.

Step 2: Reduction to the α-Amino Ketone and Dimerization

  • The α-oximino ketone is then reduced to the α-amino ketone. Common reducing agents for this step include zinc in acetic acid or catalytic hydrogenation.

  • The α-amino ketone, being unstable, readily dimerizes to form a dihydropyrazine intermediate.

Step 3: Oxidation to the Pyrazine

  • The dihydropyrazine is oxidized to the final pyrazine product. This can be achieved using a variety of oxidizing agents, such as copper(II) sulfate or even atmospheric oxygen.[5]

Gutknecht_Synthesis Ketone Starting Ketone Alpha_Oximino_Ketone α-Oximino Ketone Ketone->Alpha_Oximino_Ketone + Nitrous Acid Nitrous_Acid Nitrous Acid Alpha_Amino_Ketone α-Amino Ketone Alpha_Oximino_Ketone->Alpha_Amino_Ketone Reduction Reduction Reduction Dihydropyrazine Dihydropyrazine Alpha_Amino_Ketone->Dihydropyrazine Dimerization Dimerization Self-Condensation (Dimerization) Pyrazine Pyrazine Derivative Dihydropyrazine->Pyrazine Oxidation Oxidation Oxidation

Caption: Workflow of the Gutknecht pyrazine synthesis.

Protocol 2: Synthesis of 2,5-Disubstituted Pyrazines from 2,5-Dichloropyrazine via Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds. The Suzuki-Miyaura coupling is particularly effective for synthesizing aryl- and heteroaryl-substituted pyrazines from chloropyrazine precursors.[7]

Materials:

  • 2,5-Dichloropyrazine

  • Arylboronic acid (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 3 equivalents)

  • Solvent system (e.g., dioxane/water, 4:1)

Procedure:

  • To a reaction vessel, add 2,5-dichloropyrazine, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon) for 10-15 minutes.

  • Add the degassed solvent system and the palladium catalyst.

  • Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up, extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine 2,5-Dichloropyrazine, Arylboronic Acid, and Base Inert Purge with Inert Gas Reactants->Inert Solvent_Catalyst Add Degassed Solvent and Palladium Catalyst Inert->Solvent_Catalyst Heat Heat to Reflux (80-100°C) Solvent_Catalyst->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Workup Aqueous Work-up and Organic Extraction Cool->Workup Dry Dry, Filter, and Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product 2,5-Disubstituted Pyrazine Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting Logic for Low Pyrazine Yield

Troubleshooting_Yield Start Low Yield of Pyrazine Derivative Check_Purity Are starting materials pure? Start->Check_Purity Purify Purify starting materials (distillation, recrystallization) Check_Purity->Purify No Check_Conditions Are reaction conditions (temp, time, catalyst) optimal? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Failure Consult further literature or technical support Purify->Failure Optimize Systematically vary conditions (e.g., temperature gradient, catalyst screening) Check_Conditions->Optimize No Check_Workup Is work-up efficient? Check_Conditions->Check_Workup Yes Optimize->Check_Workup Optimize->Failure Modify_Workup Perform multiple extractions, use different solvent Check_Workup->Modify_Workup No Success Improved Yield Check_Workup->Success Yes Modify_Workup->Success Modify_Workup->Failure

Caption: Troubleshooting decision tree for low pyrazine yields.

References

Technical Support Center: Synthesis of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide, a key intermediate in pharmaceutical development.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to empower you with the causal understanding needed to optimize your reaction outcomes, ensure product purity, and maintain scientific integrity.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section addresses specific issues identified through extensive laboratory experience and analysis of reaction kinetics. Each entry is structured in a question-and-answer format to provide direct solutions to problems you may encounter.

Question 1: My final product is contaminated with mono- and/or tri-chlorinated pyrazine impurities. How can I improve the selectivity of the chlorination step?

Answer: This is a classic selectivity problem arising from the aggressive nature of electrophilic aromatic substitution on the pyrazine ring. The presence of an activating group (the ethyl group) and a deactivating group (the carboxamide or its precursor) complicates regioselectivity. Over-chlorination can also occur on the ethyl side-chain under harsh, radical conditions.

Causality and Mechanism: The pyrazine ring is electron-deficient, making chlorination more challenging than on a benzene ring. However, once the reaction is initiated, it can be difficult to control.[2] The reaction typically proceeds via an electrophilic attack by a chloronium ion (or equivalent). The conditions must be forceful enough to overcome the ring's low reactivity but controlled enough to prevent runaway reactions or decomposition. Using an inappropriate chlorinating agent or excessive temperatures often leads to a mixture of products.[3]

Mitigation Protocol: Controlled Ring Chlorination

  • Choice of Chlorinating Agent: Utilize a milder, more controllable agent. While agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) with a catalyst can be used, N-Chlorosuccinimide (NCS) in a suitable solvent often provides better control for ring chlorination over side-chain chlorination. For dichlorination of a hydroxypyrazine precursor, agents like phosphorus oxychloride (POCl₃) are standard.[4]

  • Strict Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Use of 2.0 to 2.2 equivalents is typically sufficient for dichlorination.

  • Temperature Management: Maintain a consistent and moderate reaction temperature. Initiate the reaction at a lower temperature (e.g., 0-10 °C) and allow it to slowly warm to the optimal temperature (e.g., 60-80 °C), monitoring progress by TLC or LC-MS.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions involving atmospheric moisture or oxygen.

Workflow for Troubleshooting Chlorination Issues:

start Analyze Crude Product by LC-MS/NMR impurity Impurity Detected? start->impurity mono Mono-chlorinated Species Present? impurity->mono Yes end Proceed to Purification impurity->end No tri Tri-chlorinated Species Present? mono->tri No incomplete Action: Increase equivalents of chlorinating agent slightly (e.g., 2.2 eq). Consider extending reaction time. mono->incomplete Yes over Action: Reduce reaction temperature. Decrease equivalents of chlorinating agent (e.g., 2.05 eq). Consider a milder agent (e.g., NCS). tri->over Yes tri->end No

Caption: Troubleshooting workflow for chlorination selectivity.

Question 2: I'm observing significant hydrolysis of my target amide back to the carboxylic acid. How can I prevent this?

Answer: Amide hydrolysis is a frequent side reaction, particularly during aqueous workups or if the reaction conditions are not scrupulously anhydrous. The pyrazine-2-carboxamide moiety, while relatively stable, can still hydrolyze under acidic or basic conditions.[5][6]

Causality and Mechanism: The amidation step, typically proceeding from the corresponding pyrazine-2-carboxylic acid via an activated intermediate (like an acyl chloride), is highly sensitive to water.[7][8] Any residual water can hydrolyze the acyl chloride back to the carboxylic acid before it reacts with ammonia. Furthermore, the amide product itself can be hydrolyzed during workup if the pH is too high or too low, or if there is prolonged exposure to aqueous phases.

Mitigation Protocol: Anhydrous Amidation and Controlled Workup

  • Acyl Chloride Formation:

    • To a solution of 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid in an anhydrous solvent (e.g., dry toluene or DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dry DMF.

    • Stir at room temperature for 2-4 hours until gas evolution ceases.

    • Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride. It is critical to use this intermediate immediately.

  • Amidation Reaction:

    • Dissolve the crude acyl chloride in a fresh, anhydrous aprotic solvent (e.g., THF or dioxane).

    • Cool the solution to 0 °C in an ice bath.

    • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Controlled Workup:

    • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃), keeping the temperature low. Avoid strong acids or bases.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Question 3: My LC-MS shows a byproduct corresponding to the replacement of a chlorine atom with an amino group. How can I avoid this SNAr side reaction?

Answer: This side product arises from a Nucleophilic Aromatic Substitution (SNAr) reaction. The two chlorine atoms on the electron-deficient pyrazine ring are susceptible to displacement by nucleophiles, including ammonia, which is used to form the carboxamide.

Causality and Mechanism: The pyrazine ring, with its two electronegative nitrogen atoms, is highly electron-deficient. This deficiency is further enhanced by the two chlorine atoms, making the carbon atoms to which they are attached electrophilic. Ammonia can act as a nucleophile and attack one of these positions, displacing a chloride ion. This reaction is often competitive with the desired amidation and is promoted by higher temperatures and excess ammonia.[9]

Key Reaction Pathways:

sub 3,5-Dichloro-6-ethyl -pyrazine-2-carbonyl chloride p1 Desired Reaction: Amidation at Acyl Chloride sub->p1 + NH₃ p2 Side Reaction: SNAr at C-5 (or C-3) sub->p2 + NH₃ nh3 NH₃ (Ammonia) prod1 3,5-Dichloro-6-ethyl -pyrazine-2-carboxamide p1->prod1 Forms Target Product prod2 5-Amino-3-chloro-6-ethyl -pyrazine-2-carboxamide p2->prod2 Forms Amino-chloro-pyrazine byproduct

Caption: Competing amidation and SNAr pathways.

Mitigation Protocol: Suppressing SNAr

  • Low Temperature: The rate of SNAr is highly temperature-dependent. Perform the amidation at low temperatures (0 °C or below) to favor the faster amidation of the acyl chloride over the slower SNAr reaction.

  • Stoichiometric Control of Ammonia: Avoid a large excess of ammonia. Use a controlled amount (e.g., 2.0-2.5 equivalents relative to the acyl chloride) to ensure the primary reaction goes to completion without providing excessive nucleophile for the side reaction.

  • Alternative Ammonia Source: Consider using a less nucleophilic ammonia surrogate, such as hexamethyldisilazane (HMDS), followed by a deprotection step, although this adds complexity to the synthesis.

Quantitative Data Summary

The following table summarizes the common side products, their expected mass difference from the target molecule, and key analytical identifiers.

Side Product NameMolecular FormulaMass (Da)Mass Diff. from TargetKey Analytical Signature (NMR/MS)
Target Product C₇H₇Cl₂N₃O220.060Correct fragmentation and proton/carbon signals.
Mono-chloro ImpurityC₇H₈ClN₃O185.61-34.45M-35 peak in MS; additional aromatic proton signal in ¹H NMR.
Tri-chloro ImpurityC₇H₆Cl₃N₃O254.51+34.45M+35 peak in MS; loss of an aromatic or alkyl proton signal.
Hydrolysis ProductC₇H₆Cl₂N₂O₂221.04+0.98M+1 peak in MS; absence of -NH₂ protons and presence of a broad -OH proton in ¹H NMR.
SNAr ProductC₇H₈ClN₄O201.62-18.44M-18 peak in MS; characteristic signals for an additional -NH₂ group in ¹H NMR.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to identify and quantify these side products? A: A combination of High-Performance Liquid Chromatography (HPLC) with a UV detector and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. HPLC can separate the impurities, while LC-MS provides the mass of each component, allowing for confident identification of the side products listed in the table above. For structural confirmation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Q2: What are some recommended purification strategies? A: For removing polar impurities like the hydrolyzed carboxylic acid, a simple aqueous wash with a mild base (e.g., NaHCO₃ solution) can be effective. For non-polar impurities like over-chlorinated products, column chromatography on silica gel is the most common method.[4] If the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be a highly effective final purification step to achieve high purity.[6]

Q3: How does the ethyl group influence the reactivity of the pyrazine ring? A: The ethyl group is an alkyl group, which is weakly electron-donating through an inductive effect. This makes the pyrazine ring slightly less electron-deficient and can influence the regioselectivity of electrophilic reactions like chlorination. It will tend to direct incoming electrophiles to the ortho and para positions, although the directing effects of the two ring nitrogens are dominant.

References

Validation & Comparative

A Comparative Guide to 3,5-Dichloro-6-ethylpyrazine-2-carboxamide and Other Pyrazine Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide and other key pyrazine derivatives, designed for researchers, scientists, and professionals in drug development. We will delve into the structure-activity relationships, synthesis, and biological performance of these compounds, supported by experimental data, to inform strategic decisions in medicinal chemistry.

The Pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of therapeutic agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for designing molecules with a wide range of biological activities.[3] Pyrazine derivatives have been successfully developed into drugs for treating various diseases, including tuberculosis (pyrazinamide), cancer, and viral infections.[4][5] The strategic placement of different substituents on the pyrazine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Profile of a Lead Compound: this compound

Chemical Structure:

Figure 1: Chemical structure of this compound.

This compound is a synthetic compound featuring a pyrazine core with two chlorine atoms, an ethyl group, and a carboxamide moiety. These substitutions are expected to significantly influence its biological activity. The presence of two chlorine atoms, which are electron-withdrawing groups, can impact the electronic distribution of the pyrazine ring and enhance lipophilicity, potentially improving cell membrane permeability.[6] The ethyl group, an alkyl substituent, can also contribute to the compound's lipophilicity and steric interactions with its biological target. The carboxamide group is a key functional group often involved in hydrogen bonding with protein residues.

Comparative Analysis: Performance Against Other Pyrazine Derivatives

While direct head-to-head experimental data for this compound is limited in publicly available literature, we can infer its potential performance by analyzing structure-activity relationship (SAR) studies of analogous pyrazine-2-carboxamides, particularly in the context of antimycobacterial activity.

The Critical Role of Halogen Substitution

Research has consistently demonstrated that halogen substitution on the pyrazine ring is a critical determinant of antimycobacterial potency. Studies on a series of substituted N-phenylpyrazine-2-carboxamides have shown that chloro-substituted derivatives exhibit significant activity against Mycobacterium tuberculosis. For instance, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide have demonstrated potent antitubercular effects.[3][7] The presence of a chlorine atom at position 6 appears to be a recurring feature in active compounds.

The 3,5-dichloro substitution pattern in our lead compound is noteworthy. While direct data is scarce, the presence of two chlorine atoms is anticipated to enhance its biological activity compared to mono-chlorinated analogs due to increased lipophilicity and altered electronic properties. However, the precise impact of the chlorine at position 3 requires further experimental validation.

Influence of Alkyl Groups

Alkyl substitutions on the pyrazine ring also play a significant role in modulating biological activity. The ethyl group at position 6 in this compound is expected to contribute to the molecule's overall lipophilicity. In a study of 5-alkyl-6-(alkylsulfanyl)pyrazine-2-carboxamides, it was observed that antimycobacterial activity increased with the increasing molecular weight of the alkylsulfanyl group, suggesting a positive correlation with lipophilicity.[8] This trend suggests that the ethyl group in our lead compound could be beneficial for its activity.

Comparative Data from Analogous Compounds

To provide a quantitative perspective, the table below summarizes the antimycobacterial activity (Minimum Inhibitory Concentration - MIC) of several pyrazine-2-carboxamide derivatives with substitutions relevant to our lead compound.

Compound NameSubstitution PatternM. tuberculosis H37Rv MIC (µg/mL)Reference
Pyrazinamide (Standard)Unsubstituted12.5 - 100 (pH dependent)[9]
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide6-Chloro, N-(4-chlorophenyl)6.25[10]
5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide5-tert-Butyl, 6-Chloro, N-(3-trifluoromethylphenyl)3.13[3]
5-tert-Butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide5-tert-Butyl, 6-Chloro, N-(3-iodo-4-methylphenyl)< 2.0 µmol/L[4]
5-Butyl-6-(phenylsulfanyl)pyrazine-2-carbothioamide5-Butyl, 6-(Phenylsulfanyl)91% inhibition[8]

This table is a compilation of data from different studies and should be used for general comparison. Direct comparison is only valid for compounds tested under identical experimental conditions.

Based on the SAR trends observed in these related compounds, it is plausible to hypothesize that This compound would exhibit potent antimycobacterial activity, potentially with an MIC value in the low microgram per milliliter range. The combination of dichloro and ethyl substitutions suggests a favorable balance of electronic and lipophilic properties for biological activity.

Experimental Protocols

To facilitate further research and direct comparison, we provide a standardized protocol for the synthesis of substituted pyrazine-2-carboxamides and for the evaluation of their antimycobacterial activity.

General Synthesis of Substituted Pyrazine-2-carboxamides

This protocol is a generalized procedure based on established methods for the synthesis of pyrazinecarboxamides.[1][2]

G cluster_0 Synthesis Workflow A Substituted Pyrazine-2-carboxylic Acid C Acyl Chloride Intermediate A->C Reflux B Thionyl Chloride (SOCl2) B->C F Substituted Pyrazine-2-carboxamide C->F Nucleophilic Acyl Substitution D Substituted Amine D->F E Pyridine (Base) E->F Catalyst

Figure 2: General workflow for the synthesis of substituted pyrazine-2-carboxamides.

Step-by-Step Methodology:

  • Acid Chloride Formation: A mixture of the desired substituted pyrazine-2-carboxylic acid (1 equivalent) and an excess of thionyl chloride in a suitable dry solvent (e.g., toluene or benzene) is refluxed for 1-2 hours. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude acyl chloride.

  • Amide Formation: The crude acyl chloride is dissolved in a dry, inert solvent (e.g., acetone or acetonitrile). This solution is added dropwise to a stirred solution of the appropriate substituted amine (1 equivalent) and a base (e.g., pyridine) in the same solvent at room temperature.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the reaction mixture is poured into cold water. The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to afford the final substituted pyrazine-2-carboxamide.

Rationale for Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides, which are more reactive towards nucleophilic attack by amines. Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Antimycobacterial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and reliable technique for determining the MIC of a compound against mycobacteria.[1]

G cluster_1 MIC Determination Workflow A Prepare Serial Dilutions of Test Compound B Inoculate with Mycobacterial Suspension A->B C Incubate at 37°C B->C D Assess Bacterial Growth C->D E Determine MIC D->E

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: A stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate containing an appropriate growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Inoculum Preparation: A suspension of the mycobacterial strain to be tested (e.g., M. tuberculosis H37Rv) is prepared and its density is adjusted to a McFarland standard (typically 0.5) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: The prepared mycobacterial suspension is added to each well of the microtiter plate containing the compound dilutions. The plate is then sealed and incubated at 37°C for a specified period (typically 7-14 days for M. tuberculosis).

  • MIC Determination: After incubation, the growth in each well is assessed visually or by using a growth indicator dye (e.g., Resazurin). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.

Self-Validating System: This protocol includes positive (no drug) and negative (no bacteria) controls to ensure the validity of the results. The use of a standard reference drug (e.g., pyrazinamide or isoniazid) in parallel allows for the validation of the assay's sensitivity and reproducibility.

Conclusion and Future Directions

Based on the analysis of structure-activity relationships of analogous compounds, This compound emerges as a promising candidate for further investigation as a potential antimycobacterial agent. The presence of two chlorine atoms and an ethyl group on the pyrazine ring suggests a favorable combination of electronic and lipophilic properties that have been shown to be beneficial for antimycobacterial activity in related series of compounds.

To definitively establish its performance, it is imperative to synthesize this compound and evaluate its biological activity in head-to-head comparisons with established and experimental pyrazine derivatives using standardized protocols as outlined in this guide. Further studies should also explore its mechanism of action, cytotoxicity, and in vivo efficacy to fully assess its therapeutic potential. The insights provided in this guide aim to facilitate and accelerate these critical next steps in the drug discovery and development process.

References

A Comparative Guide to the Biological Activity of Pyrazine and Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, pyrazine and pyridine derivatives stand out as privileged scaffolds, consistently appearing in a wide array of biologically active molecules. While structurally similar, the introduction of a second nitrogen atom in the pyrazine ring profoundly alters its electronic properties, leading to significant differences in biological activity, metabolic stability, and target interaction when compared to its pyridine counterpart.

This guide provides an in-depth, objective comparison of the biological activities of pyrazine and pyridine derivatives, supported by experimental data. We will delve into their comparative performance in key therapeutic areas, explore the underlying structure-activity relationships, and provide detailed experimental protocols for their evaluation.

Core Physicochemical and Electronic Differences

The fundamental differences in the activity of pyrazine and pyridine derivatives stem from their distinct electronic nature. Pyridine is a six-membered aromatic ring containing one nitrogen atom, while pyrazine contains two nitrogen atoms in a 1,4-position. This additional nitrogen atom makes the pyrazine ring more electron-deficient than pyridine.

Key Physicochemical Properties:

PropertyPyridinePyrazineRationale
pKa ~5.2~0.6The two electron-withdrawing nitrogen atoms in pyrazine significantly reduce the basicity of the lone pairs, making it a much weaker base than pyridine.[1]
LogP ~0.65~-0.26The increased polarity due to the two nitrogen atoms generally makes pyrazine and its derivatives more hydrophilic (lower LogP) than their corresponding pyridine analogs.[2]
Solubility Miscible in waterSoluble in waterBoth parent compounds are soluble in water, but the higher polarity of pyrazine can influence the solubility of its derivatives.[3]
Dipole Moment ~2.2 D0 DThe symmetrical arrangement of the nitrogen atoms in pyrazine results in a net-zero dipole moment for the parent molecule. However, unsymmetrical substitution can induce a significant dipole moment.

These intrinsic differences in basicity, lipophilicity, and electronic distribution have profound implications for how these molecules interact with biological targets, their absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately, their therapeutic efficacy and potential toxicity.

Comparative Biological Activities

Pyrazine and pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and effects on the central nervous system (CNS).[4] This section will compare their performance in these key areas, supported by experimental data.

Anticancer Activity

Both pyrazine and pyridine scaffolds are integral to the design of numerous anticancer agents, often acting as kinase inhibitors.[5] Their efficacy is attributed to their ability to form crucial hydrogen bonds and other interactions within the ATP-binding pocket of various kinases.[5]

Comparative Anticancer Activity Data (IC50, µM):

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazine Imidazo[1,2-a]pyrazine derivativeHep-211
Imidazo[1,2-a]pyrazine derivativeHepG213
Imidazo[1,2-a]pyrazine derivativeMCF-711
Imidazo[1,2-a]pyrazine derivativeA37511
Pyridine Imidazo[1,2-a]pyridine derivative (12b)Hep-211
Imidazo[1,2-a]pyridine derivative (12b)HepG213
Imidazo[1,2-a]pyridine derivative (12b)MCF-711
Imidazo[1,2-a]pyridine derivative (12b)A37511

Causality Behind Experimental Choices: The selection of imidazo-fused derivatives for comparison is based on their prevalence as kinase inhibitors. The chosen cancer cell lines represent different types of cancer (laryngeal, liver, breast, and skin), providing a broader understanding of the compounds' activity spectrum. The MTT assay is a standard, reliable, and high-throughput method for assessing cell viability and cytotoxicity, making it an ideal choice for initial screening of potential anticancer compounds.[6][7]

Signaling Pathways in Anticancer Activity:

Pyrazine and pyridine derivatives often exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell proliferation, survival, and apoptosis.[5]

Kinase_Inhibition_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Signaling Proteins->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation/Survival Cell Proliferation/Survival Gene Expression->Cell Proliferation/Survival Pyrazine/Pyridine Kinase Inhibitor Pyrazine/Pyridine Kinase Inhibitor Pyrazine/Pyridine Kinase Inhibitor->Kinase Cascade (e.g., MAPK)

A generalized signaling pathway for a kinase inhibitor.

Antimicrobial Activity

Both pyrazine and pyridine derivatives have been extensively investigated for their antibacterial and antifungal properties.[8][9] Their mechanisms of action can be diverse, including the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[4]

Comparative Antimicrobial Activity Data (MIC, µg/mL):

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
Pyrazine Pyrazine carboxamide derivativeMycobacterium tuberculosis H37Rv6.25[8]
Pyrazine carboxamide derivativeAspergillus niger50[8]
Pyrazine carboxamide derivativeCandida albicans50[8]
Pyridine Substituted amino pyridine derivativeStaphylococcus aureus0.02-6[9]
Substituted amino pyridine derivativeBacillus subtilis0.02-6[9]
Substituted amino pyridine derivativeEscherichia coli0.02-6[9]

Causality Behind Experimental Choices: The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, providing quantitative data on its potency.[10][11] The selection of a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, allows for a comprehensive evaluation of the antimicrobial spectrum of the tested compounds.

Central Nervous System (CNS) Activity

The ability of small molecules to penetrate the blood-brain barrier (BBB) is a critical factor for their activity in the CNS. Both pyrazine and pyridine derivatives have been explored for their potential in treating neurological disorders.[12][13] Pyridine alkaloids, in particular, have a well-documented history of CNS effects.[12] While quantitative comparative data is less abundant in this area, the physicochemical properties of these scaffolds play a crucial role in their CNS penetration and activity. The generally lower LogP of pyrazine derivatives may present a greater challenge for passive diffusion across the BBB compared to their pyridine counterparts, although this can be modulated through appropriate substitutions.

Experimental Evaluation of CNS Activity: Assessing the CNS activity of compounds typically involves a battery of in vivo behavioral and physiological tests in animal models.[14][15]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. This section provides detailed methodologies for key assays mentioned in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazine and pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the treated cells for a period of 24, 48, or 72 hours under the same conditions as in step 1.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Compound Dilution Compound Dilution Compound Dilution->Compound Addition Incubation (24-72h) Incubation (24-72h) Compound Addition->Incubation (24-72h) MTT Addition MTT Addition Incubation (24-72h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Workflow for the MTT cytotoxicity assay.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][16]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the pyrazine or pyridine derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).[17] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) and duration (e.g., 18-24 hours) for the specific microorganism being tested.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]

Rotarod Test for CNS Activity (Motor Coordination)

The rotarod test is a widely used behavioral test to assess motor coordination and balance in rodents.[14][15][18]

Step-by-Step Methodology:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment. Handle the mice gently to minimize stress.

  • Training: Place the mice on the rotarod, which is rotating at a low constant speed (e.g., 4 rpm), for a set period (e.g., 5 minutes) on two consecutive days before the test day. This is to familiarize the animals with the apparatus.

  • Testing: On the test day, place each mouse on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.

  • Data Collection: Record the latency to fall from the rotating rod for each mouse. A longer latency to fall indicates better motor coordination.

  • Data Analysis: Compare the mean latency to fall between the vehicle-treated control group and the groups treated with the pyrazine or pyridine derivatives. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of any observed differences.

Conclusion and Future Perspectives

Both pyrazine and pyridine derivatives are undeniably valuable scaffolds in drug discovery, each with its unique set of properties and potential applications. Pyridine derivatives are well-established in a multitude of approved drugs, and their synthesis and structure-activity relationships have been extensively studied.[19] Pyrazine, with its distinct electronic properties, offers opportunities for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. The replacement of a pyridine ring with a pyrazine ring, or vice versa, is a common bioisosteric strategy employed by medicinal chemists to optimize lead compounds.[20]

This guide has provided a comparative overview of the biological activities of these two important classes of heterocycles, supported by experimental data and detailed protocols. The choice between a pyrazine and a pyridine scaffold in a drug design campaign will ultimately depend on the specific therapeutic target, the desired pharmacokinetic profile, and the overall goals of the drug discovery program. Further head-to-head comparative studies are warranted to fully elucidate the subtle yet significant differences in the therapeutic potential of these versatile heterocycles.

References

The Bioactive Landscape of Pyrazinecarboxamides: A Comparative Guide to 3,5-Dichloro-6-ethylpyrazine-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrazine ring represents a privileged scaffold, a core structural motif that consistently appears in potent therapeutic agents. From the cornerstone antitubercular drug Pyrazinamide (PZA) to the broad-spectrum antiviral Favipiravir, pyrazinecarboxamides have demonstrated significant and versatile bioactivity. This guide delves into the structure-activity relationships (SAR) of this chemical class, with a specific focus on elucidating the potential bioactivity of analogs related to 3,5-dichloro-6-ethylpyrazine-2-carboxamide. By synthesizing data from across the literature, we will objectively compare the influence of various substituents on the pyrazine core, providing a predictive framework for designing next-generation therapeutic agents.

The Pyrazinecarboxamide Core: A Foundation for Diverse Bioactivity

The pyrazine-2-carboxamide scaffold is deceptively simple, yet it offers a rich platform for chemical modification. The two nitrogen atoms in the aromatic ring are not merely structural; they are key hydrogen bond acceptors and influence the molecule's electronic properties, solubility, and metabolic stability. The carboxamide side chain provides a crucial hydrogen bond donor and acceptor pair, essential for interacting with biological targets.

The versatility of this scaffold is exemplified by two of its most prominent members:

  • Pyrazinamide (PZA): A first-line treatment for tuberculosis, PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), within Mycobacterium tuberculosis. POA disrupts membrane potential and, more specifically, has been shown to target the PanD enzyme, which is crucial for coenzyme A biosynthesis.[1][2]

  • Favipiravir (T-705): An antiviral agent effective against a wide range of RNA viruses, including influenza.[3][4] Its mechanism involves intracellular conversion to a phosphoribosylated form that acts as a competitive inhibitor of RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[5][6]

These examples underscore a key principle: the biological activity of a pyrazinecarboxamide is exquisitely sensitive to the nature and position of substituents on the pyrazine ring.

Comparative Analysis of Substituent Effects on Bioactivity

While direct and comprehensive studies on the bioactivity of this compound itself are not extensively published, a robust comparative analysis can be constructed by examining structurally related analogs. The primary focus of available research has been on antimycobacterial activity.

The Influence of Halogenation

The presence of halogens on the pyrazine ring is a recurring theme in the development of potent bioactive compounds. The 3,5-dichloro substitution pattern of our lead compound is particularly noteworthy.

  • Position and Type of Halogen: Studies on N-phenylpyrazine-2-carboxamides have shown that chlorination of the pyrazine ring can significantly impact antimycobacterial activity. For instance, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide demonstrated the highest activity against Mycobacterium tuberculosis H37Rv in one study, with 65% inhibition at a concentration of 6.25 µg/mL.[5] The combination of a 5-tert-butyl and 6-chloro substitution has also been explored, with compounds like 5-tert-butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide showing high activity (MIC = 3.13 µg/mL).[5] This suggests that the electronic and steric effects of halogens are critical. The 3,5-dichloro pattern would be expected to strongly withdraw electron density from the ring, potentially influencing its interaction with target proteins.

  • Comparison with Other Halogens: While chlorine is common, other halogens also play a role. For example, in a series of N-phenylpyrazine-2-carboxamides, an iodine-substituted analog, 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, was found to be the most active in the TAACF antituberculosis screening program, with an IC90 of 0.819 µg/mL.[1] This highlights that the size, polarizability, and halogen-bonding potential of the halogen are all important factors.

The Role of Alkyl and Alkylamino Groups

The 6-ethyl group in our lead compound is another key feature. Its effect can be inferred by comparing it to other substitutions at similar positions.

  • Alkyl Groups: The introduction of alkyl groups, such as the 5-tert-butyl group, has been a successful strategy in enhancing antimycobacterial activity.[1][5] These lipophilic groups can improve cell penetration. The 6-ethyl group is smaller and less bulky than a tert-butyl group, which would result in a different steric profile and lipophilicity, potentially altering the binding affinity for a specific target.

  • Alkylamino Groups: A particularly effective modification has been the introduction of alkylamino groups at the 5-position. A study of 5-alkylamino-N-phenylpyrazine-2-carboxamides found that several derivatives had potent activity against M. tuberculosis H37Ra with low cytotoxicity.[4] For instance, 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide had a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL.[4] This suggests that a nitrogen-linked substituent at this position, capable of hydrogen bonding, is highly favorable. This contrasts with the purely alkyl 6-ethyl group in our lead structure.

The N-Carboxamide Substituent

The nature of the group attached to the carboxamide nitrogen is another critical determinant of bioactivity. While our lead compound is a primary amide (-CONH2), many of the most potent analogs are secondary amides, often with a substituted phenyl ring.

  • N-Phenyl Analogs: A large body of work has focused on N-phenylpyrazine-2-carboxamides.[1][3][5] The electronic properties of the substituents on the phenyl ring are crucial. For example, 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was found to be a potent inhibitor of multiple mycobacterial strains, with an MIC of 1.56 µg/mL against M. tuberculosis.[3] The hydroxyl group in this case likely plays a role in target binding and improving the compound's physicochemical properties.

Quantitative Comparison of Antimycobacterial Activity

The following table summarizes the antimycobacterial activity of selected pyrazine-2-carboxamide analogs, providing a quantitative basis for comparison.

Compound/AnalogSubstituents on Pyrazine RingN-Carboxamide SubstituentTarget OrganismBioactivity (MIC/IC90)Reference
Pyrazinamide (Standard) Unsubstituted-HM. tuberculosisMIC = 8 mg/L[1]
Analog 1 6-Chloro4-ChlorophenylM. tuberculosis H37Rv65% inhibition @ 6.25 µg/mL[5]
Analog 2 5-tert-Butyl, 6-Chloro3-TrifluoromethylphenylM. tuberculosis H37RvMIC = 3.13 µg/mL[5]
Analog 3 5-tert-Butyl, 6-Chloro3-Iodo-4-methylphenylM. tuberculosisIC90 = 0.819 µg/mL[1]
Analog 4 5-Chloro5-Chloro-2-hydroxyphenylM. tuberculosis H37RvMIC = 1.56 µg/mL[3]
Analog 5 5-Heptylaminop-TolylM. tuberculosis H37RaMIC = 0.78 µg/mL[4]
Analog 6 3-Benzylamino-HM. tuberculosis H37RvMIC = 6 µM[7][8]

Experimental Methodologies

The evaluation of the bioactivity of these compounds typically involves standardized in vitro assays.

Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of a compound against mycobacteria.

  • Preparation of Inoculum: A suspension of the mycobacterial strain (e.g., M. tuberculosis H37Rv) is prepared and its density adjusted to a McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The standardized bacterial suspension is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at 37°C for a specified period (e.g., 7 days for M. tuberculosis).

  • Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.

  • Reading Results: After further incubation, the color change is observed. Viable, respiring bacteria reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the compound that prevents this color change.

General Experimental Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Bioactivity Screening cluster_2 Toxicity & Selectivity cluster_3 Lead Optimization synthesis Synthesis of Analogs purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_assay MIC Determination (e.g., MABA) characterization->mic_assay ic50_assay IC50 Determination (e.g., Viral Plaque Assay) characterization->ic50_assay cytotoxicity Cytotoxicity Assay (e.g., MTT on cell lines) mic_assay->cytotoxicity ic50_assay->cytotoxicity selectivity_index Calculate Selectivity Index (SI = CC50 / MIC) cytotoxicity->selectivity_index sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_index->sar_analysis sar_analysis->synthesis Rational Design of New Analogs G Pyrazinecarboxamide Pyrazinecarboxamide Prodrug ActiveMetabolite Active Metabolite (e.g., Pyrazinoic Acid analog) Pyrazinecarboxamide->ActiveMetabolite Bacterial Enzyme TargetEnzyme Target Enzyme (e.g., PanD, FAS I) ActiveMetabolite->TargetEnzyme Inhibition Product Essential Product (e.g., Coenzyme A) TargetEnzyme->Product PathwayBlock Biosynthesis Blocked TargetEnzyme->PathwayBlock Disruption Substrate Substrate Substrate->TargetEnzyme CellDeath Bacterial Cell Death PathwayBlock->CellDeath

References

A Comparative Analysis of Pyrazine Carboxamide Inhibitors in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has underscored the urgent need for novel and effective therapeutic agents. Within the arsenal of anti-tubercular drugs, pyrazine carboxamide derivatives have long held a position of significance, primarily due to the cornerstone role of pyrazinamide (PZA) in shortening the duration of TB therapy. This guide provides a comprehensive comparative analysis of pyrazine carboxamide inhibitors, delving into their mechanisms of action, structure-activity relationships, and preclinical performance. By synthesizing experimental data from authoritative sources, we aim to equip researchers with the critical insights necessary to navigate the complexities of this important class of inhibitors and to inform the development of next-generation anti-tubercular agents.

The Enigmatic Mechanism of Action: Pyrazinamide as the Archetype

Pyrazinamide, a synthetic analog of nicotinamide, is a first-line anti-tuberculosis drug with a unique sterilizing activity against semi-dormant or non-replicating mycobacteria residing in acidic environments, such as within macrophages and caseous granulomas.[1][2] This characteristic is pivotal to its ability to shorten the standard TB treatment regimen. PZA is a prodrug, meaning it requires activation within the Mycobacterium tuberculosis (Mtb) bacillus to exert its therapeutic effect.[3]

The activation process is initiated by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, which hydrolyzes PZA into its active form, pyrazinoic acid (POA).[1][3] Under the acidic conditions of the mycobacterial microenvironment, POA is protonated and accumulates within the bacterial cell.[4] The precise molecular targets of POA have been a subject of considerable debate, with several proposed mechanisms of action:

  • Disruption of Membrane Potential and Energy Production: The accumulation of protonated POA is thought to disrupt the bacterial cell membrane potential and interfere with energy production, crucial for the survival of Mtb in its persistent state.[3][4]

  • Inhibition of Fatty Acid Synthase I (FAS-I): Some studies have suggested that POA inhibits FAS-I, an enzyme essential for the synthesis of mycolic acids, which are key components of the mycobacterial cell wall.[3][5]

  • Inhibition of Coenzyme A (CoA) Synthesis: More recent evidence points towards POA targeting aspartate decarboxylase (PanD), an enzyme involved in the biosynthesis of CoA. By binding to PanD, POA is thought to trigger its degradation, thereby inhibiting a vital metabolic pathway.[4][6]

  • Inhibition of Trans-translation: Another proposed mechanism involves the binding of POA to the ribosomal protein S1 (RpsA), leading to the inhibition of trans-translation, a rescue system for stalled ribosomes.[2]

Mutations in the pncA gene are the primary cause of PZA resistance in clinical isolates of Mtb, as these mutations prevent the conversion of the prodrug to its active form.[4]

Pyrazinamide Mechanism of Action cluster_extracellular Extracellular (Acidic pH) cluster_mycobacterium Mycobacterium tuberculosis PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion PZase Pyrazinamidase (PncA) PZA_int->PZase Hydrolysis POA Pyrazinoic Acid (POA) PZase->POA Targets Multiple Targets: - Membrane Potential - Fatty Acid Synthase I - Coenzyme A Synthesis (PanD) - Trans-translation (RpsA) POA->Targets Inhibition Cell_Death Bacterial Cell Death Targets->Cell_Death MABA Protocol start Start prep_plate Prepare 96-well plate with serially diluted compounds start->prep_plate prep_inoculum Prepare M. tuberculosis inoculum (e.g., H37Rv) prep_plate->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate incubate1 Incubate plates at 37°C for 7 days inoculate->incubate1 add_reagents Add Alamar Blue and Tween 80 solution incubate1->add_reagents incubate2 Incubate for an additional 24 hours add_reagents->incubate2 read_results Read results visually (blue = no growth, pink = growth) incubate2->read_results determine_mic Determine MIC as the lowest concentration with no color change read_results->determine_mic end End determine_mic->end In Vivo Efficacy Protocol start Start infection Infect mice with M. tuberculosis via aerosol route start->infection establishment Allow infection to establish (e.g., 4 weeks) infection->establishment treatment Administer test compounds and controls daily for a defined period (e.g., 4-8 weeks) establishment->treatment euthanasia Euthanize mice at specified time points treatment->euthanasia organ_harvest Harvest lungs and spleens euthanasia->organ_harvest homogenization Homogenize organs organ_harvest->homogenization plating Plate serial dilutions of homogenates on agar plates homogenization->plating incubation Incubate plates at 37°C for 3-4 weeks plating->incubation cfu_counting Count colony-forming units (CFU) incubation->cfu_counting analysis Analyze data to determine reduction in bacterial load cfu_counting->analysis end End analysis->end

References

A Senior Application Scientist's Guide to Pyrazine Synthesis: A Comparative Analysis of Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and capacity for hydrogen bonding have cemented its role as a privileged scaffold in numerous FDA-approved drugs, including the anti-tuberculosis agent pyrazinamide and the diuretic amiloride.[2][3] The enduring relevance of this moiety necessitates a deep understanding of its synthesis.

This guide provides an in-depth comparative analysis of key synthetic methodologies for the pyrazine core. We will dissect the nuances of classical named reactions, such as the Staedel-Rugheimer and Gutknecht syntheses, and explore the advancements offered by modern transition-metal-catalyzed and microwave-assisted approaches. Beyond a mere recitation of protocols, this document will elucidate the mechanistic underpinnings and practical considerations that guide the selection of an appropriate synthetic strategy, empowering researchers to make informed decisions in their synthetic endeavors.

Classical Approaches: The Foundation of Pyrazine Synthesis

The late 19th century saw the advent of foundational methods for pyrazine synthesis that are still in use today. These classical routes typically rely on the self-condensation of α-amino ketones to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

The Staedel-Rugheimer synthesis is one of the oldest methods for preparing pyrazines.[4] It involves the reaction of an α-haloketone with ammonia to generate an α-amino ketone, which then undergoes dimerization and oxidation.[1][5]

Mechanism and Rationale

The core principle of this method lies in the nucleophilic substitution of the halide on the α-carbon of the ketone by ammonia to form the key α-amino ketone intermediate. This intermediate then undergoes a self-condensation reaction, where the nucleophilic amine of one molecule attacks the electrophilic carbonyl carbon of another, ultimately leading to a dihydropyrazine. The final step is an oxidation to achieve the stable aromatic pyrazine ring. The choice of oxidizing agent is critical and can influence the overall yield and purity of the product. Air oxidation is often feasible, but stronger oxidants like copper(II) sulfate or mercury(I) oxide can be employed to drive the reaction to completion.[2]

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine [6]

  • Step 1: Synthesis of α-Aminoacetophenone: In a suitable reaction vessel, dissolve 2-chloroacetophenone in ethanol. Add an excess of aqueous ammonia and stir the mixture. The reaction can be gently heated to facilitate the substitution.

  • Step 2: Condensation and Oxidation: The reaction mixture containing the in situ generated α-aminoacetophenone will begin to spontaneously condense. The dihydropyrazine intermediate is formed. Aromatization to the pyrazine can be achieved by bubbling air through the reaction mixture or by the addition of an oxidizing agent like hydrogen peroxide.

  • Step 3: Isolation and Purification: The 2,5-diphenylpyrazine often precipitates from the reaction mixture upon cooling. The solid product is collected by filtration and washed with cold ethanol. Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the pure product.

Advantages and Disadvantages

The primary advantage of the Staedel-Rugheimer synthesis is its simplicity and the use of readily available starting materials. However, it often suffers from low yields and the formation of side products.[6] The reaction conditions can be harsh, and the use of lachrymatory α-haloketones poses a safety concern.[5]

The Gutknecht Pyrazine Synthesis (1879)

A variation of the Staedel-Rugheimer synthesis, the Gutknecht method, provides an alternative route to the crucial α-amino ketone intermediate.[4] This approach involves the reduction of an α-oximino ketone, which is typically generated in situ from a ketone and nitrous acid.[2][7]

Mechanism and Rationale

The Gutknecht synthesis begins with the nitrosation of a ketone at the α-position to form an α-oximino ketone. This intermediate is then reduced to the corresponding α-amino ketone. Common reducing agents for this step include zinc in acetic acid or catalytic hydrogenation.[2] The resulting α-amino ketone then follows the same dimerization and oxidation pathway as in the Staedel-Rugheimer synthesis to yield the pyrazine.[7] This method offers more versatility in the synthesis of substituted pyrazines as the starting ketones are often more readily available and diverse than α-haloketones.

Experimental Protocol: General Procedure [6][8]

  • Step 1: Synthesis of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent like ethanol. Treat the solution with nitrous acid, typically generated in situ from sodium nitrite and a mineral acid.

  • Step 2: Reduction to the α-Amino Ketone: The α-oximino ketone is then reduced to the corresponding α-amino ketone. This can be achieved using a variety of reducing agents, such as zinc dust in acetic acid.

  • Step 3: Dimerization and Oxidation: The α-amino ketone undergoes self-condensation to form a dihydropyrazine. This intermediate is then oxidized to the pyrazine using an oxidizing agent like copper(II) sulfate or simply by exposure to air.[2]

  • Step 4: Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the pyrazine product is extracted with an organic solvent. The crude product is then purified by distillation or column chromatography.

Advantages and Disadvantages

The Gutknecht synthesis offers greater flexibility in substrate scope compared to the Staedel-Rugheimer method.[2] However, it can still be plagued by moderate yields and the need for multi-step procedures. The in situ generation of nitrous acid requires careful control of reaction conditions.

Modern Synthetic Strategies: Efficiency and Versatility

In recent decades, the field of pyrazine synthesis has been revolutionized by the development of modern synthetic methods that offer higher yields, milder reaction conditions, and greater functional group tolerance.

Transition-Metal Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become powerful tools for the synthesis of substituted pyrazines.[9] These methods typically start from a pre-functionalized pyrazine core, such as a halopyrazine, and introduce various substituents in a controlled manner.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl and heteroaryl substituents onto the pyrazine ring.

  • Causality in Experimental Choices: The choice of palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), base (e.g., K₂CO₃, Cs₂CO₃), and solvent system (e.g., dioxane/water, toluene/water) is crucial for achieving high yields and preventing side reactions. Microwave irradiation can significantly accelerate the reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[9] This reaction is particularly useful for synthesizing aminopyrazines, which are important intermediates in drug discovery.

  • Causality in Experimental Choices: The success of the Buchwald-Hartwig amination depends heavily on the choice of the phosphine ligand, which plays a critical role in the catalytic cycle. Sterically hindered and electron-rich ligands are often employed to promote the reductive elimination step and improve catalyst stability.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2,5-Dichloropyrazine

  • Reaction Setup: To a reaction vessel, add 2,5-dichloropyrazine, the desired arylboronic acid, a palladium catalyst such as Pd(PPh₃)₄, and a base like potassium carbonate.

  • Solvent and Reaction Conditions: Add a mixture of an organic solvent (e.g., dioxane) and water. The reaction is typically heated under an inert atmosphere. Microwave irradiation can be used to reduce reaction times.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the organic layer is separated. The product is then purified by column chromatography.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times.[10]

Microwave-Assisted Pyrazine Synthesis from Amino Acids

A notable application of microwave technology is the rapid synthesis of poly(hydroxyalkyl)pyrazines from monosaccharides and ammonium formate.[10] This method offers a green and efficient alternative to traditional approaches.

Experimental Protocol: Microwave-Assisted Synthesis of Poly(hydroxyalkyl)pyrazines [10]

  • Reaction Mixture: A mixture of a monosaccharide (e.g., fructose), ammonium formate, and water is placed in a sealed microwave reactor.

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specific temperature (e.g., 120 °C) for a short duration (e.g., < 3 minutes).

  • Product Isolation: The major reaction products can be separated and analyzed.

Comparative Performance Data

The following table summarizes the performance of different pyrazine synthesis methods, highlighting the impact of reaction conditions on yield and reaction time.

Reaction MethodReactantsTemperature (°C)Reaction TimeYield (%)Reference
Manganese-Catalyzed Dehydrogenative Coupling 2-Amino-3-phenylpropane-1-ol15024 h95[11]
2-Amino-3-methylbutane-1-ol15024 h86[11]
2-Amino-4-methylpentane-1-ol15024 h80[11]
Microwave-Assisted Synthesis Ammonium Formate + Fructose120< 3 minup to 37.2[12]
Ammonium Formate + Fructose10015 min-[12]
2-Aminopyridine/pyrazine + Isonitrile + Benzaldehyde15010 min>80[12]

Visualizing Reaction Mechanisms and Workflows

To further clarify the synthetic pathways, the following diagrams illustrate the core mechanisms of the Gutknecht synthesis and a general workflow for modern cross-coupling reactions.

Gutknecht_Synthesis Ketone Ketone OximinoKetone α-Oximino Ketone Ketone->OximinoKetone Nitrosation NitrousAcid Nitrous Acid (in situ) NitrousAcid->OximinoKetone AminoKetone α-Amino Ketone OximinoKetone->AminoKetone Reduction Reduction Reduction (e.g., Zn/AcOH) Reduction->AminoKetone Dihydropyrazine Dihydropyrazine AminoKetone->Dihydropyrazine Dimerization Dimerization Self-Condensation (Dimerization) Dimerization->Dihydropyrazine Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation Oxidation Oxidation (e.g., Air, CuSO4) Oxidation->Pyrazine

Caption: Mechanism of the Gutknecht Pyrazine Synthesis.

Modern_Cross_Coupling Halopyrazine Halopyrazine (e.g., 2,5-Dichloropyrazine) Reaction Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Halopyrazine->Reaction CouplingPartner Coupling Partner (e.g., Arylboronic Acid or Amine) CouplingPartner->Reaction Catalyst Pd Catalyst + Ligand + Base Catalyst->Reaction SubstitutedPyrazine Substituted Pyrazine Reaction->SubstitutedPyrazine

Caption: General workflow for modern cross-coupling reactions in pyrazine synthesis.

Conclusion

The synthesis of pyrazines has evolved significantly from the classical methods of the 19th century to the highly efficient and versatile techniques of the 21st century. While the Staedel-Rugheimer and Gutknecht syntheses laid the essential groundwork and are still valuable in certain contexts, modern methods like transition-metal-catalyzed cross-coupling and microwave-assisted synthesis offer unparalleled advantages in terms of yield, reaction time, and substrate scope. For researchers in drug development and related fields, a thorough understanding of these diverse synthetic strategies is paramount for the rational design and efficient production of novel pyrazine-containing molecules with therapeutic potential. The choice of method should be guided by a careful consideration of the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis.

References

Comparative Analysis of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide: A Guide to Understanding Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a chemical probe or a drug candidate is paramount. This guide provides a comparative analysis of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide, a molecule belonging to the pyrazine carboxamide chemical class. Due to the limited direct biological data on this specific compound, this guide will establish a framework for assessing its potential cross-reactivity by drawing comparisons with the well-characterized activities of structurally related compounds, primarily amiloride and its analogs. The pyrazine carboxamide scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to interact with a variety of biological targets.

The Pyrazine Carboxamide Scaffold: A Hub for Diverse Biological Activity

The pyrazine carboxamide core is the foundational structure of amiloride, a potassium-sparing diuretic that primarily functions by inhibiting the epithelial sodium channel (ENaC). However, extensive research on amiloride and its derivatives has revealed a broader pharmacological profile, indicating a potential for off-target effects. These documented interactions are crucial for predicting the potential cross-reactivity of novel analogs like this compound.

Amiloride and its analogs have been reported to interact with a range of proteins, including:

  • Ion Channels: Beyond ENaC, analogs have shown activity against acid-sensing ion channels (ASICs).[1]

  • Enzymes: Notably, some amiloride analogs inhibit urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer metastasis.[2]

  • Kinases: Amiloride itself can inhibit protein kinases by competing with ATP.[3] It has been shown to directly inhibit the tyrosine kinase activity of receptors for EGF, insulin, and platelet-derived growth factor.[4] Furthermore, certain analogs can stimulate cyclic AMP-dependent protein kinase activity.[5]

The diverse biological activities of amiloride analogs underscore the importance of comprehensive profiling for any new compound sharing this core structure. The substituents on the pyrazine ring and modifications to the carboxamide group can significantly influence target specificity and potency.

Comparative Framework: Amiloride and Its Analogs as Benchmarks

To effectively evaluate the cross-reactivity of this compound, a direct comparison with well-profiled amiloride analogs is essential. The following table summarizes the known activities of key comparators, providing a basis for designing a screening strategy for our target compound.

CompoundPrimary Target(s)Known Off-TargetsKey Structural Features
Amiloride ENaC, Na+/H+ exchangerProtein Kinases (e.g., EGFR tyrosine kinase), uPA[2][3][4]Unsubstituted pyrazine ring, guanidinium group
Ethylisopropylamiloride (EIPA) Na+/H+ exchangeruPA[2]Alkyl substitution on the terminal nitrogen of the guanidinium group
Benzamil ASIC1a[1]ENaCBenzyl group on the terminal nitrogen of the guanidinium group
Hexamethylene amiloride (HMA) uPA[2]Na+/H+ exchangerHexamethylene group on the 5-amino position

The structure-activity relationships gleaned from these analogs suggest that even minor modifications can shift the target profile. For this compound, the dichloro and ethyl substitutions on the pyrazine ring, along with the carboxamide group, will dictate its unique biological interactions.

Experimental Strategy for Profiling Cross-Reactivity

A systematic and multi-tiered approach is necessary to comprehensively characterize the selectivity of this compound. The following experimental workflow is proposed to identify its primary targets and potential off-target interactions.

Caption: A tiered experimental workflow for profiling the cross-reactivity of this compound.

Tier 1: Broad Spectrum Screening

The initial step involves screening the compound against large panels of diverse protein families to identify potential interactions.

Experimental Protocol: Kinase Panel Screening

  • Objective: To identify potential kinase targets of this compound.

  • Method: Utilize a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Promega Kinase-Glo®).

  • Procedure: a. Prepare a stock solution of this compound in DMSO. b. Submit the compound for screening at a standard concentration (e.g., 10 µM) against a panel of at least 400 human kinases. c. The assay typically measures the displacement of a tagged ligand from the kinase active site or the inhibition of kinase activity. d. Data is usually reported as percent inhibition or dissociation constant (Kd).

  • Rationale: The known kinase inhibitory activity of amiloride provides a strong rationale for prioritizing a comprehensive kinase screen.[3][4] This unbiased approach will rapidly identify potential kinase interactions for further validation.

Tier 2: Target Validation and Selectivity

Hits identified in Tier 1 must be validated to confirm direct engagement and determine potency and selectivity.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of this compound with candidate proteins in a cellular context.

  • Method: CETSA measures the thermal stabilization of a protein upon ligand binding.

  • Procedure: a. Treat cultured cells with this compound or vehicle control. b. Lyse the cells and heat the lysates to a range of temperatures. c. Centrifuge to pellet aggregated proteins. d. Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein remaining. e. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • Rationale: This assay provides evidence of direct binding in a physiological setting, which is a critical validation step. It helps to distinguish true binders from assay artifacts.

Tier 3: Cellular and Functional Characterization

Validated targets should be further investigated to understand the functional consequences of compound binding in a cellular context.

Experimental Protocol: Pathway Analysis

  • Objective: To determine the effect of this compound on the downstream signaling pathway of a validated target.

  • Method: Western blotting for key pathway phosphoproteins.

  • Procedure (Example for a validated kinase target): a. Treat cells with an appropriate agonist to stimulate the signaling pathway of interest. b. Co-treat with increasing concentrations of this compound. c. Lyse the cells and perform Western blot analysis for the phosphorylated forms of downstream substrates of the target kinase. d. A dose-dependent decrease in the phosphorylation of downstream substrates would confirm functional inhibition of the pathway.

  • Rationale: This experiment links target engagement to a measurable cellular response, providing crucial information about the compound's mechanism of action.

Caption: A simplified diagram illustrating the inhibition of a signaling pathway by this compound.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust strategy for the comprehensive profiling of this compound. By employing a tiered approach of broad-spectrum screening, target validation, and functional characterization, researchers can elucidate the compound's selectivity profile. This systematic evaluation is critical for the interpretation of experimental results and for the potential future development of this and other novel pyrazine carboxamide derivatives as chemical probes or therapeutic agents. The insights gained from such studies will not only characterize the specific compound but also contribute to a deeper understanding of the structure-activity relationships governing the diverse biological activities of this important chemical class.

References

The Pyrazine-2-Carboxamide Scaffold: A New Frontier in Combating Diabetic Complications

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

In the landscape of diabetic complication therapeutics, the quest for novel mechanisms of action that offer glycemic control and end-organ protection remains paramount. This guide provides a deep dive into the therapeutic potential of the pyrazine-2-carboxamide scaffold, not as a direct therapeutic agent, but as a promising foundation for a new class of drugs. We will explore a compelling case study of 3-phenoxypyrazine-2-carboxamide derivatives, which act as potent TGR5 agonists, and compare their mechanistic rationale and preclinical efficacy against established drug classes used in the management of diabetic complications.

Introduction: Beyond Glycemic Control

For decades, the management of diabetic complications such as neuropathy, nephropathy, and retinopathy has centered on intensive glycemic control and management of hypertension. While effective, these strategies do not address all underlying pathological mechanisms. The limitations of current therapies necessitate the exploration of novel molecular targets that can offer both metabolic benefits and direct protective effects on vulnerable tissues.

The pyrazine-2-carboxamide core structure has emerged as a versatile scaffold in medicinal chemistry. While the specific compound 3,5-Dichloro-6-ethylpyrazine-2-carboxamide is primarily a reagent in chemical synthesis, its structural class is proving to be a fertile ground for discovering new therapeutic agents. A noteworthy example is the development of pyrazine-2-carboxamide derivatives as agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a novel target for metabolic diseases.

The TGR5 Pathway: A Novel Therapeutic Avenue

TGR5, a cell surface receptor for bile acids, has garnered significant attention as a therapeutic target for type 2 diabetes and related metabolic disorders. Its activation in intestinal L-cells triggers a cascade of events culminating in the secretion of glucagon-like peptide-1 (GLP-1).[1][2][3] GLP-1 is an incretin hormone with a well-established role in glucose homeostasis. It enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[4]

The therapeutic potential of targeting the TGR5-GLP-1 axis lies in its multifaceted approach: not only does it improve glycemic control, but the downstream effects of GLP-1 have been suggested to offer cardiovascular and neuroprotective benefits, which are crucial in managing diabetic complications.

TGR5_Pathway cluster_L_Cell Intestinal L-Cell TGR5 TGR5 Receptor AC Adenylate Cyclase TGR5->AC Activates cAMP ↑ cAMP AC->cAMP Catalyzes GLP1_Release GLP-1 Release cAMP->GLP1_Release Triggers Bloodstream Bloodstream GLP1_Release->Bloodstream Enters Pyrazine_Agonist Pyrazine-2-Carboxamide (TGR5 Agonist) Pyrazine_Agonist->TGR5 Binds & Activates Pancreas Pancreas: ↑ Insulin ↓ Glucagon Bloodstream->Pancreas Systemic Systemic Effects: ↓ Blood Glucose ↑ Satiety Bloodstream->Systemic

Caption: Mechanism of action for pyrazine-2-carboxamide TGR5 agonists.

Preclinical Efficacy of 3-Phenoxypyrazine-2-carboxamide Derivatives

A study on novel 3-phenoxypyrazine-2-carboxamide derivatives has demonstrated their potential as potent and selective TGR5 agonists.[3][5][6] The efficacy of these compounds was evaluated through in vitro and in vivo experiments, with several derivatives showing superior activity compared to the reference TGR5 agonist, INT-777.

In Vitro Efficacy

The primary measure of in vitro efficacy for these compounds is their half-maximal effective concentration (EC50) in activating the human TGR5 receptor. Lower EC50 values indicate higher potency.

CompoundEC50 (nM) for hTGR5 Activation
Derivative 18g 1.4
Derivative 18k 1.9
INT-777 (Reference) >1.4 (comparable to 18g)
Lead Compound 6 >1.4 (comparable to 18g)

Data synthesized from Wang et al., 2022.[3]

The data clearly indicates that the pyrazine-2-carboxamide derivatives 18g and 18k are highly potent TGR5 agonists, with potencies exceeding or matching the well-characterized reference compound INT-777.

In Vivo Efficacy

The in vivo efficacy of the most promising derivative, 18k , was assessed in a C57 BL/6 mouse model through an oral glucose tolerance test (OGTT). This test measures the ability of the body to clear glucose from the bloodstream after an oral glucose challenge.

Treatment GroupBlood Glucose Reduction (vs. Vehicle)
Compound 18k Significant reduction

Data synthesized from Wang et al., 2022.[3]

Furthermore, compound 18k was shown to stimulate GLP-1 secretion in both NCI-H716 cells (a human intestinal L-cell line) and in C57 BL/6 mice, confirming its mechanism of action in a physiological context.[3]

Comparative Analysis with Established Drug Classes

The true potential of the pyrazine-2-carboxamide scaffold as a source of TGR5 agonists can be appreciated by comparing its mechanism of action and therapeutic goals with those of established drugs for diabetes and its complications.

Drug ClassPrimary Mechanism of ActionImpact on GLP-1Key Therapeutic Benefits
Pyrazine-based TGR5 Agonists (Investigational) Activates TGR5 receptor in intestinal L-cellsIncreases secretion of endogenous GLP-1Potential for glycemic control, weight management, and downstream benefits of GLP-1.
GLP-1 Receptor Agonists (e.g., Semaglutide, Liraglutide) Directly activate GLP-1 receptors in various tissues (pancreas, brain, etc.)Provides pharmacological levels of GLP-1 activityStrong glycemic control, significant weight loss, proven cardiovascular benefits.[7][8][9]
DPP-4 Inhibitors (e.g., Sitagliptin, Linagliptin) Inhibit the DPP-4 enzyme, which degrades incretin hormonesProlongs the action of endogenous GLP-1 and GIPModest glycemic control, weight neutral, low risk of hypoglycemia.[7][10][11]
SGLT2 Inhibitors (e.g., Empagliflozin, Dapagliflozin) Inhibit glucose reabsorption in the kidneys, leading to urinary glucose excretionNo direct effectModest glycemic control, blood pressure reduction, significant renal and cardiovascular (especially heart failure) protection.[8][9][12][13]
Mechanistic Advantages and Future Potential

The TGR5 agonist approach, exemplified by the pyrazine-2-carboxamide derivatives, offers a unique physiological method of enhancing the incretin system. By stimulating the body's own production of GLP-1, it may offer a more nuanced and potentially safer alternative to the pharmacological doses provided by GLP-1 receptor agonists, which can be associated with gastrointestinal side effects.

While GLP-1 receptor agonists and SGLT2 inhibitors have demonstrated significant benefits in reducing cardiovascular and renal events, the potential for TGR5 agonists to directly influence inflammatory and fibrotic pathways in organs affected by diabetic complications is an exciting area for future research. TGR5 activation has been linked to anti-inflammatory effects, which could be particularly beneficial in diabetic nephropathy and retinopathy.[14]

Experimental Protocols

For researchers aiming to explore this promising scaffold, the following are standardized protocols for key efficacy assays.

In Vitro TGR5 Activation Assay (cAMP Measurement)

This assay determines the potency of a compound in activating the TGR5 receptor by measuring the downstream increase in intracellular cyclic AMP (cAMP).

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human TGR5 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well plates and incubated overnight.

  • Compound Preparation: Test compounds (e.g., pyrazine-2-carboxamide derivatives) are serially diluted to a range of concentrations.

  • Assay: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the test compounds.

  • Incubation: The plate is incubated for 30-60 minutes at room temperature.

  • Detection: A lysis buffer and a cAMP detection reagent (e.g., using HTRF or LANCE technology) are added.

  • Measurement: The plate is read on a compatible plate reader to quantify cAMP levels.

  • Data Analysis: The results are normalized to a positive control (e.g., a known TGR5 agonist) and a vehicle control. EC50 values are calculated using a non-linear regression analysis.

cAMP_Assay_Workflow Start Start: TGR5-expressing HEK293 cells Plate_Cells Plate cells in 384-well plates Start->Plate_Cells Add_Compound Add serially diluted test compounds Plate_Cells->Add_Compound Incubate Incubate (30-60 min) Add_Compound->Incubate Lyse_Detect Lyse cells and add cAMP detection reagents Incubate->Lyse_Detect Read_Plate Read plate on HTRF/LANCE reader Lyse_Detect->Read_Plate Analyze Analyze data and calculate EC50 Read_Plate->Analyze End End: Potency determination Analyze->End

Caption: Workflow for in vitro TGR5 activation assay.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism in vivo.

Methodology:

  • Animal Model: Use male C57BL/6 mice, a common model for metabolic studies.

  • Acclimatization: Allow mice to acclimate to the facility for at least one week.

  • Fasting: Fast the mice overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Sample: Obtain a baseline blood sample (t=0) from the tail vein to measure blood glucose.

  • Compound Administration: Administer the test compound (e.g., pyrazine-2-carboxamide derivative) or vehicle control via oral gavage.

  • Glucose Challenge: After a set period (e.g., 30 minutes), administer a standard dose of glucose (e.g., 2 g/kg) via oral gavage.

  • Blood Sampling: Collect blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Measure blood glucose levels at each time point using a glucometer.

  • Data Analysis: Plot blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) to quantify the overall glucose excursion. Statistical analysis (e.g., ANOVA) is used to determine significant differences between groups.

Conclusion and Future Directions

The pyrazine-2-carboxamide scaffold represents a promising starting point for the development of novel TGR5 agonists. Preclinical data on derivatives such as 3-phenoxypyrazine-2-carboxamides demonstrate high potency and in vivo efficacy in improving glucose homeostasis. The mechanism of action, centered on the physiological enhancement of GLP-1 secretion, offers a potentially favorable profile compared to existing diabetes therapies.

Future research should focus on:

  • Optimizing Pharmacokinetics: Improving the drug-like properties of these derivatives to ensure suitable oral bioavailability and metabolic stability.

  • Long-term Efficacy and Safety: Evaluating the long-term effects on glycemic control, body weight, and potential for gallbladder-related side effects, which have been noted with some TGR5 agonists.[15][16]

  • Exploring Effects on Diabetic Complications: Designing studies to directly assess the impact of these compounds on markers of diabetic nephropathy, neuropathy, and retinopathy in relevant animal models.

By leveraging the unique mechanism of TGR5 activation, derivatives of the pyrazine-2-carboxamide scaffold could pave the way for a new class of therapeutics that not only manage hyperglycemia but also offer protection against the debilitating long-term complications of diabetes.

References

A Researcher's Guide to the In Vitro Validation of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a novel chemical entity to a validated lead compound is paved with rigorous scientific inquiry. This guide provides a comprehensive framework for the in vitro validation of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide, a novel compound belonging to the pyrazinecarboxamide class. While specific biological activities for this particular molecule are not yet extensively documented, the broader family of pyrazinecarboxamides has demonstrated a range of promising therapeutic potentials, including antimycobacterial, antifungal, and anticancer activities.[1][2][3][4][5]

This guide is structured to provide a logical, stepwise workflow for characterizing the bioactivity of this compound. We will explore a multi-phased approach, beginning with broad cytotoxicity screening, moving into specific bioactivity assays, and culminating in preliminary mechanism of action studies. Throughout this guide, we will emphasize the importance of including well-characterized comparator compounds to benchmark the performance of our novel molecule.

Phase 1: Foundational Cytotoxicity and Viability Assessment

Before exploring any specific therapeutic activity, it is crucial to establish the general cytotoxic profile of this compound. This initial phase will determine the concentration range at which the compound can be safely studied and provide early indications of its therapeutic window.

A panel of cell lines should be selected to represent both cancerous and non-cancerous tissues. For instance, a common starting point would include a human cancer cell line (e.g., HeLa or A549) and a non-cancerous human cell line (e.g., HEK293 or primary fibroblasts).

Key Experiments and Comparator Compounds

Two fundamental and complementary assays are recommended for the initial cytotoxicity screening: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[6][7][8]

Parameter This compound Comparator Compound 1 (e.g., a known cytotoxic agent like Doxorubicin) Comparator Compound 2 (e.g., a structurally related, less active pyrazinecarboxamide) Vehicle Control (e.g., DMSO)
Cell Viability (MTT Assay) IC50 Value (µM)IC50 Value (µM)IC50 Value (µM)No significant effect
Cytotoxicity (LDH Assay) EC50 Value (µM)EC50 Value (µM)EC50 Value (µM)No significant effect

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound and comparator compounds treat_cells Treat cells with compounds for 24, 48, and 72 hours prep_compound->treat_cells prep_cells Seed cell lines in 96-well plates prep_cells->treat_cells mtt_assay Perform MTT assay to assess cell viability treat_cells->mtt_assay ldh_assay Perform LDH assay to measure cytotoxicity treat_cells->ldh_assay calc_ic50 Calculate IC50 and EC50 values mtt_assay->calc_ic50 ldh_assay->calc_ic50 compare_results Compare results across cell lines and compounds calc_ic50->compare_results

Caption: Workflow for initial cytotoxicity and viability screening.

Phase 2: Investigating Specific Bioactivities

Based on the known activities of related pyrazinecarboxamides, a logical next step is to investigate the potential antimycobacterial and anticancer properties of this compound.

Antimycobacterial Activity

The broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[9][10] For this, Mycobacterium tuberculosis H37Rv would be the primary target, with a non-pathogenic, fast-growing species like Mycobacterium smegmatis used for initial, less hazardous screening.

Compound MIC against M. tuberculosis H37Rv (µg/mL) MIC against M. smegmatis (µg/mL)
This compound To be determinedTo be determined
Pyrazinamide (Comparator) ~20-100>100
Rifampicin (Positive Control) ~0.1-0.5~0.05-0.2
Anticancer Activity

Should the initial cytotoxicity screening reveal a selective effect on cancer cell lines, further investigation into anticancer mechanisms is warranted. Key assays include cell proliferation assays (e.g., BrdU incorporation) and apoptosis assays (e.g., Caspase-3/7 activity or Annexin V staining).

Parameter This compound Doxorubicin (Comparator)
Inhibition of Cell Proliferation (BrdU Assay) IC50 Value (µM)IC50 Value (µM)
Induction of Apoptosis (Caspase-3/7 Assay) Fold increase in activityFold increase in activity

Phase 3: Elucidating the Mechanism of Action

Identifying the molecular target of a novel compound is a critical step in drug discovery.[11][12] Several unbiased approaches can be employed for target identification.

Target Identification Strategies

One powerful technique is Drug Affinity Responsive Target Stability (DARTS), which identifies protein targets based on their stabilization upon ligand binding.[13] Alternatively, an affinity-based pull-down approach using a biotinylated version of the compound can be employed to isolate binding partners from cell lysates.[11][14]

Hypothetical Signaling Pathway Analysis

Once a putative target is identified, the downstream effects on relevant signaling pathways can be investigated using techniques like Western blotting. For example, if the compound is found to inhibit a specific kinase, the phosphorylation status of its downstream substrates would be examined.

G cluster_pathway Hypothetical Kinase Signaling Pathway compound 3,5-Dichloro-6-ethyl- pyrazine-2-carboxamide target_kinase Target Kinase compound->target_kinase Inhibition downstream_protein Downstream Protein target_kinase->downstream_protein Phosphorylation transcription_factor Transcription Factor downstream_protein->transcription_factor Activation cellular_response Cellular Response (e.g., Apoptosis) transcription_factor->cellular_response Gene Expression

Caption: Hypothetical signaling pathway affected by the compound.

Detailed Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in cell culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Broth Microdilution Assay for MIC Determination
  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism.

  • Compound Dilution: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The in vitro validation of a novel compound like this compound requires a systematic and comparative approach. By progressing through the phases of cytotoxicity screening, specific bioactivity assessment, and mechanism of action studies, researchers can build a comprehensive profile of the compound's therapeutic potential. The inclusion of appropriate comparator compounds at each stage is essential for contextualizing the experimental findings and making informed decisions about the future development of this promising molecule.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers and drug development professionals, the validation of a molecule's identity and purity is the bedrock upon which all subsequent biological and clinical data stand. This guide provides an in-depth, experience-driven approach to the spectroscopic validation of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide, a compound of interest in medicinal chemistry.

Given the current absence of publicly available, experimentally derived spectroscopic data for this compound, this guide will take a predictive and comparative approach. We will first deduce the expected spectroscopic characteristics of the target molecule based on established principles and data from structurally analogous compounds. We will then compare these predictions with the published experimental data for a closely related analogue, 3-Amino-N-benzylpyrazine-2-carboxamide, to illustrate the principles of spectroscopic comparison and validation. This methodology serves as a robust framework for researchers when encountering novel compounds where reference spectra are not yet available.

The validation of analytical procedures using spectroscopic data is guided by international standards, primarily the ICH Q2(R1) guidelines, which provide a framework for ensuring that an analytical method is suitable for its intended purpose.[1][2][3][4][5]

Predicted Spectroscopic Profile of this compound

The structural features of this compound—a dichlorinated pyrazine ring, an ethyl group, and a primary carboxamide—give rise to a unique spectroscopic fingerprint. Below, we predict the key signals and features for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be relatively simple, reflecting the limited number of proton environments in the molecule. The primary diagnostic signals will be those of the ethyl group and the amide protons.

  • Ethyl Group: This will manifest as a quartet and a triplet. The methylene protons (-CH₂-) are adjacent to a methyl group (-CH₃), and their signal will be split into a quartet. The methyl protons, adjacent to the methylene group, will appear as a triplet. The chemical shift of the methylene quartet is expected to be further downfield due to the deshielding effect of the pyrazine ring.

  • Amide Protons (-CONH₂): The two protons of the primary amide group are expected to appear as two broad singlets. Their chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. We predict seven distinct carbon signals.

  • Pyrazine Ring Carbons: The four carbons of the pyrazine ring will each produce a distinct signal. The carbons bonded to the electron-withdrawing chlorine and carboxamide groups will be significantly deshielded and appear at higher chemical shifts.

  • Ethyl Group Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons will give rise to two signals in the aliphatic region of the spectrum.

  • Carboxamide Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is expected to be the most deshielded carbon in the molecule, appearing at a chemical shift greater than 160 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

  • Molecular Ion Peak (M⁺): With a molecular formula of C₇H₇Cl₂N₃O, the monoisotopic mass is approximately 218.99 g/mol . A key feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. We expect to see peaks at M, M+2, and M+4 with a characteristic intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.

  • Fragmentation Pattern: Common fragmentation pathways for amides include the loss of the amide group. We might expect to see fragments corresponding to the loss of ·CONH₂ (m/z ~175) and subsequent fragmentation of the pyrazine ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

  • N-H Stretching: The primary amide will show two distinct bands in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C=O Stretching: A strong absorption band corresponding to the carbonyl stretch of the amide (Amide I band) is expected in the region of 1680-1630 cm⁻¹.

  • N-H Bending: The N-H bending vibration (Amide II band) will likely appear around 1650-1620 cm⁻¹.

  • C-H Stretching: Aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹.

  • C-Cl Stretching: The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800-600 cm⁻¹.

Comparative Spectroscopic Analysis: 3-Amino-N-benzylpyrazine-2-carboxamide

To contextualize our predictions, we will now examine the published experimental data for a related compound, 3-Amino-N-benzylpyrazine-2-carboxamide. This compound shares the pyrazine-2-carboxamide core but has an amino group and a benzyl amide instead of two chlorine atoms and a primary amide.

Table 1: Comparison of Predicted Spectroscopic Data for this compound and Experimental Data for a Structural Analogue

Spectroscopic TechniquePredicted Data for this compoundExperimental Data for 3-Amino-N-benzylpyrazine-2-carboxamide[3]Key Differences and Rationale
¹H NMR (ppm)~7.5-8.0 (br s, 2H, -CONH₂) ~2.9 (q, 2H, -CH₂CH₃) ~1.3 (t, 3H, -CH₂CH₃)9.26 (t, 1H, CONH ), 8.21 (d, 1H, pyr.), 7.82 (d, 1H, pyr.), 7.53 (bs, 2H, NH ₂), 7.33–7.20 (m, 5H, ArH ), 4.45 (d, 2H, CH ₂)The presence of aromatic protons from the benzyl group in the analogue. The pyrazine protons in the analogue are not substituted with chlorine, hence they appear in the spectrum. The amide proton signal is a triplet due to coupling with the adjacent CH₂ group.
¹³C NMR (ppm)~165 (-C =O) ~150-160 (Pyrazine Carbons) ~25 (-C H₂CH₃) ~13 (-CH₂C H₃)166.11, 155.36, 146.98, 139.64, 131.08, 128.41, 127.47, 126.90, 125.88, 42.29The analogue shows additional signals for the benzyl group carbons. The chemical shifts of the pyrazine carbons are different due to the differing electronic effects of an amino group versus a chlorine atom.
Mass Spec. (m/z)M⁺ isotopic cluster at ~219, 221, 223M⁺ at 228.26The molecular weight difference is expected. The key distinguishing feature is the isotopic pattern for the dichlorinated compound.
IR (cm⁻¹)~3400, 3200 (N-H str) ~1670 (C=O str)3401, 3368 (NH₂), 3287 (NH, CONH), 1645 (CO, CONH)Both show characteristic amide N-H and C=O stretches. The analogue has distinct signals for the primary amine NH₂ and the secondary amide NH.

Experimental Protocols for Spectroscopic Data Acquisition and Validation

To ensure the generation of high-quality, reliable spectroscopic data for this compound, the following detailed protocols should be followed. These protocols are designed to be self-validating systems, incorporating necessary checks and calibrations.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can help in resolving the exchangeable N-H protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Consider advanced NMR experiments like COSY (Correlation Spectroscopy) to confirm proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

Protocol 2: Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup and Data Acquisition:

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

    • Choose an appropriate ionization technique. Electrospray ionization (ESI) is suitable for this polar molecule.

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation pattern.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of two chlorine atoms.

    • Interpret the fragmentation pattern to gain further structural information.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup and Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Workflow for Spectroscopic Data Validation

The following diagram illustrates a logical workflow for the comprehensive spectroscopic validation of a novel compound like this compound.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Validation & Comparison Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR Spectroscopy Purification->NMR MS High-Resolution Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR NMR_Analysis Assign Signals, Check Integrals & Coupling NMR->NMR_Analysis MS_Analysis Confirm Molecular Formula & Isotopic Pattern MS->MS_Analysis IR_Analysis Identify Functional Groups IR->IR_Analysis Data_Consistency Check for Consistency Across All Techniques NMR_Analysis->Data_Consistency MS_Analysis->Data_Consistency IR_Analysis->Data_Consistency Comparison Compare with Predicted Data & Analogues Data_Consistency->Comparison Purity_Assessment Assess Purity (Absence of Impurity Signals) Comparison->Purity_Assessment Final_Confirmation Final Structural Confirmation & Purity Statement Purity_Assessment->Final_Confirmation

Caption: A comprehensive workflow for the spectroscopic validation of a novel chemical entity.

Conclusion

The rigorous spectroscopic validation of this compound, as outlined in this guide, is a critical exercise for any researcher in the field of drug development and organic chemistry. While the absence of published experimental data presents a challenge, a predictive and comparative approach provides a robust framework for anticipating the compound's spectroscopic characteristics and for designing a comprehensive validation strategy. By adhering to established protocols and a logical validation workflow, scientists can ensure the structural integrity of their compounds, a fundamental requirement for the advancement of scientific research.

References

The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of Dichlorinated Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Maximizing Bioactivity and Selectivity

For researchers, scientists, and drug development professionals, the pyrazine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[[“]] The introduction of two chlorine atoms onto this versatile ring system creates a unique chemical entity—the dichlorinated pyrazine—a powerful building block that offers a tantalizing combination of synthetic accessibility and potent biological activity.[2] However, the precise placement of these chlorine atoms and the subsequent derivatization of the pyrazine core are critical determinants of a compound's efficacy and safety profile.

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of dichlorinated pyrazines. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between molecular architecture and biological function, offering field-proven insights to inform the rational design of next-generation therapeutics. Every piece of data and every protocol is presented with the aim of creating a self-validating system of knowledge, grounded in authoritative sources.

The Strategic Importance of Dichlorination: A Gateway to Diverse Functionality

The electron-withdrawing nature of the two chlorine atoms on the pyrazine ring significantly influences its chemical reactivity, making it amenable to a variety of synthetic transformations.[2] This inherent reactivity is the cornerstone of its utility in drug discovery, allowing for the systematic and controlled introduction of diverse substituents to probe the chemical space and optimize for a desired biological activity. The most common starting materials for these explorations are 2,3-dichloropyrazine and 2,5-dichloropyrazine.

The primary synthetic strategies employed for the derivatization of dichlorinated pyrazines are nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.[2] The choice of reaction is dictated by the desired substituent and the regioselectivity required.

Experimental Workflow: Functionalization of Dichlorinated Pyrazines

Dichloropyrazine Dichlorinated Pyrazine (e.g., 2,5-Dichloropyrazine) SNAr Nucleophilic Aromatic Substitution (SNAr) Dichloropyrazine->SNAr R-NH2 or R-OH (Nucleophile) Suzuki Suzuki-Miyaura Cross-Coupling Dichloropyrazine->Suzuki Ar-B(OH)2 (Boronic Acid) Buchwald Buchwald-Hartwig Amination Dichloropyrazine->Buchwald R-NH2 (Amine) Amine_Alkoxy Amine/Alkoxy Substituted Pyrazine SNAr->Amine_Alkoxy Aryl_Heteroaryl Aryl/Heteroaryl Substituted Pyrazine Suzuki->Aryl_Heteroaryl Nitrogen_Linked Nitrogen-Linked Substituted Pyrazine Buchwald->Nitrogen_Linked RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 Grb2->SHP2 recruits RAS RAS SHP2->RAS activates MAPK MAPK Pathway RAS->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Inhibitor Dichlorophenyl Pyrazine Inhibitor Inhibitor->SHP2 inhibits

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of pyrazine compounds is a critical task. These nitrogen-containing heterocyclic aromatic compounds are not only pivotal contributors to the flavor and aroma profiles of numerous food and beverage products but are also significant structural motifs in many pharmaceutical agents.[1] Consequently, the validation of analytical methods used to quantify them is not merely a regulatory formality but a cornerstone of quality control, safety assessment, and product development.

This guide provides an in-depth comparison of the primary analytical methodologies for pyrazine analysis, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4] We will move beyond rote procedural descriptions to explore the scientific rationale behind method selection and validation parameter design, ensuring the data you generate is robust, reliable, and fit for its intended purpose.[5][6]

The Analytical Challenge of Pyrazines

Pyrazines present a unique set of analytical challenges. Many are volatile or semi-volatile, making them ideal candidates for Gas Chromatography (GC).[7][8] However, the structural similarity among various alkylpyrazine isomers can lead to nearly identical mass spectra, making unambiguous identification difficult without relying on chromatographic retention indices.[7] Furthermore, their presence in complex matrices, from roasted coffee to pharmaceutical formulations, necessitates effective sample preparation to minimize interference and ensure accurate quantification.[1][9] The choice of analytical technique, therefore, is a critical decision dictated by the specific pyrazine, the matrix, and the required sensitivity.

Comparative Analysis of Core Methodologies: GC-MS vs. HPLC-MS/MS

The two most powerful and prevalent techniques for pyrazine analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS).[10] The selection between these is a foundational choice in method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the traditional "gold standard" for volatile and semi-volatile compounds like the key alkylpyrazines responsible for roasted and nutty aromas.[11] Its high resolving power and sensitive mass-based detection provide excellent specificity.[10]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique offers a robust alternative, particularly for less volatile, polar, or thermally labile pyrazine derivatives.[12] It can often simplify sample preparation, as direct injection of liquid samples is feasible.[12]

The following diagram illustrates the decision-making process for method selection.

start Analyte: Pyrazine Compound(s) volatility Is the analyte volatile/semi-volatile and thermally stable? start->volatility gcms Primary Choice: GC-MS volatility->gcms Yes hplc_alt Consider UPLC-MS/MS volatility->hplc_alt No sensitivity Is ultra-high sensitivity required (pg/g level)? sensitivity->gcms Yes hplc Primary Choice: UPLC-MS/MS sensitivity->hplc No gcms->sensitivity gcms_alt Consider GC-MS with derivatization or high-sensitivity detectors hplc_alt->hplc

Caption: Method selection criteria for pyrazine analysis.

Deep Dive into Method Validation: A Parameter-by-Parameter Guide

Method validation demonstrates that an analytical procedure is suitable for its intended use.[5] According to ICH Q2(R2) guidelines, this involves assessing a specific set of performance characteristics.[13] The objective is to establish, through documented evidence, that the method is reliable and produces results with acceptable accuracy and precision.[5][6]

The overall workflow for validating an analytical method is a structured process, from initial development to final approval.

cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Validation Protocol cluster_exec Phase 3: Execution & Documentation dev Analytical Procedure Development opt Optimize Key Parameters (e.g., Mobile Phase, Temp) dev->opt protocol Define Validation Parameters & Acceptance Criteria opt->protocol experiments Design Validation Experiments protocol->experiments exec Execute Validation Studies experiments->exec spec Specificity exec->spec lin Linearity & Range exec->lin acc Accuracy exec->acc prec Precision exec->prec lod LOD & LOQ exec->lod rob Robustness exec->rob report Compile Validation Report spec->report lin->report acc->report prec->report lod->report rob->report final Validated Method Ready for Routine Use report->final Method is Fit for Purpose

Caption: General workflow for analytical method validation.
Comparative Performance Data

The following table summarizes typical performance characteristics for the quantification of pyrazines using validated GC-MS and HPLC-MS/MS methods. These values are derived from a synthesis of published data and serve as a benchmark for what can be achieved.[12][14][15][16][17]

Validation Parameter HPLC-MS/MS GC-MS Causality & Rationale
Specificity/Selectivity ExcellentExcellentBoth methods use mass spectrometry, which provides high selectivity based on mass-to-charge ratios. Tandem MS (MS/MS) in HPLC and specific ion monitoring (SIM) in GC-MS ensure the analyte signal is distinguished from matrix components.[18]
Linearity (R²) ≥ 0.99[17]≥ 0.99[11]A high correlation coefficient (R²) demonstrates a direct proportionality between analyte concentration and instrument response over a defined range, which is fundamental for accurate quantification.[19]
Range ng/mL to µg/L[12]pg/g to ng/g[14]The range is the interval where the method is precise, accurate, and linear.[20] GC-MS often achieves a lower range due to higher sensitivity for volatile pyrazines.
Accuracy (% Recovery) 85 - 115%[17]90 - 110%[11]Accuracy, measured by spiking a blank matrix with a known analyte amount, confirms the closeness of the measured value to the true value. A good recovery indicates minimal analyte loss during sample prep and analysis.
Precision (%RSD) < 10%[17]< 15%[11]Precision reflects the degree of scatter between a series of measurements. Low Relative Standard Deviation (%RSD) indicates high repeatability and reproducibility of the method.[2]
Limit of Detection (LOD) ng/mL to µg/L rangepg/g to ng/g range[14]LOD is the lowest analyte concentration that can be reliably distinguished from background noise (typically at a signal-to-noise ratio of 3:1).[21][22] GC-MS with headspace techniques often yields lower LODs for volatile pyrazines.
Limit of Quantitation (LOQ) ng/mL to µg/L range[12]ng/g range[14]LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (typically at a signal-to-noise ratio of 10:1).[21][22] This is the lower limit of the method's useful range.
Robustness HighHighRobustness testing involves deliberately varying method parameters (e.g., pH, temperature) to assess its reliability during normal use.[23][24] Both techniques, when properly developed, are highly robust.

Experimental Protocols: A Self-Validating System

The following protocols are presented as self-validating systems. Each step is designed to ensure the integrity of the subsequent one, with system suitability checks built in to confirm the system is performing correctly before sample analysis.

Protocol 1: GC-MS Quantification of Volatile Pyrazines in a Food Matrix

This protocol is optimized for identifying and quantifying volatile pyrazines like 2,5-dimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine. The use of a deuterated internal standard is critical for compensating for matrix effects and variations in extraction efficiency and instrument response.[1][11]

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.[10]

  • Column: A medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]

  • Injector: Splitless mode, 250 °C.[10]

  • Oven Program: Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).[10]

  • MS Conditions: Transfer line at 280 °C, ion source at 230 °C.[10] Scan range 40-400 amu or selected ion monitoring (SIM) for target compounds.

2. Sample and Standard Preparation:

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of a suitable deuterated pyrazine (e.g., 2,6-Dimethylpyrazine-d6) in methanol.[11]

  • Calibration Standards: Prepare a series of 5-7 calibration standards by spiking a blank matrix extract with known amounts of the target pyrazines and a fixed amount of the IS. The concentration range should bracket the expected sample concentrations.

  • Sample Preparation (Headspace SPME):

    • Homogenize 1-5 g of the sample into a 20 mL headspace vial.[11]

    • Add a known volume of the IS solution.[11]

    • Seal the vial and equilibrate at 60 °C for 20 minutes.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 60 °C.[25]

    • Desorb the fiber in the GC injector for 5 minutes.

3. Validation Execution:

  • System Suitability: Before analysis, inject a mid-level calibration standard five times. The %RSD for the peak area ratio (analyte/IS) and retention time should be ≤ 2.0%.

  • Linearity: Inject the calibration standards. Plot the peak area ratio (analyte/IS) against the concentration ratio. The correlation coefficient (R²) must be ≥ 0.995.[11]

  • Accuracy & Precision: Analyze a spiked blank matrix at three concentration levels (low, medium, high) with three replicates each. Calculate the percent recovery (acceptance: 90-110%) and %RSD (acceptance: <15%).[11]

  • LOD & LOQ: Determine instrumentally by calculating the signal-to-noise ratio from low-concentration standards (3:1 for LOD, 10:1 for LOQ).[22]

Protocol 2: HPLC-MS/MS Quantification of Pyrazine-2-Carboxylic Acid

This protocol is suitable for a more polar, less volatile pyrazine derivative in a pharmaceutical matrix.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A UPLC system coupled to a tandem mass spectrometer.[12]

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.[12]

  • Gradient: A time-programmed gradient from 3% B to 70% B over 35 minutes.[12]

  • Flow Rate: 0.3 mL/min.[12]

  • Column Temperature: 40 °C.[12]

  • MS/MS Conditions: Electrospray ionization (ESI) in positive mode. Optimize precursor/product ion transitions (MRM) for the analyte and internal standard.[12]

2. Sample and Standard Preparation:

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of a stable isotope-labeled analog or a structurally similar compound with distinct retention time and mass.

  • Calibration Standards: Prepare a stock solution of Pyrazine-2-carboxylic acid in the mobile phase (e.g., 1 mg/mL). Serially dilute to create 5-7 calibration standards covering the desired range (e.g., 1-1000 ng/mL), each containing a fixed concentration of IS.[10]

  • Sample Preparation:

    • Accurately weigh the sample (e.g., powdered drug product).

    • Dissolve in a suitable solvent (e.g., mobile phase A), sonicate to ensure complete dissolution.

    • Add a known amount of IS.

    • Dilute to the final volume and filter through a 0.22 µm syringe filter before injection.[10]

3. Validation Execution:

  • System Suitability: Before analysis, inject a mid-level calibration standard five times. The %RSD for the peak area ratio and retention time should be ≤ 2.0%.

  • Linearity: Inject the calibration standards. Plot the peak area ratio (analyte/IS) against the concentration. The correlation coefficient (R²) must be ≥ 0.99.[17]

  • Accuracy & Precision: Analyze a spiked placebo at three concentration levels (low, medium, high) with three replicates each. Calculate percent recovery (acceptance: 98-102% for assays) and %RSD (acceptance: <2.0%).

  • LOD & LOQ: Determine from the standard deviation of the response and the slope of the calibration curve, or based on the signal-to-noise ratio.[12][22]

Conclusion: Ensuring Data Integrity through Rigorous Validation

The validation of an analytical method is an indispensable process that ensures the reliability and integrity of scientific data. For pyrazine compounds, the choice between GC-MS and HPLC-MS/MS is governed by the analyte's physicochemical properties and the analytical objectives.[16] GC-MS remains the superior choice for volatile pyrazines, offering unparalleled sensitivity, while HPLC-MS/MS provides a robust platform for less volatile derivatives, often with simpler sample preparation.[12]

By adhering to the principles outlined in ICH and FDA guidelines and by understanding the scientific rationale behind each validation parameter, researchers can develop and implement analytical methods that are not only compliant but are fundamentally sound, trustworthy, and fit for purpose.[5][13][26] This commitment to scientific integrity is paramount for making informed decisions in quality control, drug development, and scientific research.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

The disposal of any chemical waste, particularly halogenated organic compounds, is governed by stringent regulations to protect human health and the environment.[2][3] Improper disposal can lead to contamination of soil and water, posing long-term ecological risks.[4] Therefore, adherence to established protocols is not just a matter of compliance, but of scientific stewardship.

I. Hazard Profile and Core Safety Considerations

Before initiating any disposal-related activities, a thorough understanding of the compound's hazard profile is paramount. 3,5-Dichloro-6-ethylpyrazine-2-carboxamide is classified with the following hazard statements:

  • H315: Causes skin irritation.[1][5]

  • H319: Causes serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[1][5]

These classifications necessitate the mandatory use of appropriate Personal Protective Equipment (PPE) at all times.

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use.To prevent skin contact and subsequent irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.[6]To protect against accidental splashes that could cause serious eye irritation.
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a certified fume hood. A respirator may be necessary for large quantities.To avoid inhalation of dust or vapors, which can lead to respiratory tract irritation.[7]
II. The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a logical sequence for the safe disposal of this compound. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.

DisposalWorkflow start Start: Identify Waste ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Segregate Waste ppe->segregate container Step 3: Select & Label Container segregate->container collect Step 4: Collect Waste container->collect store Step 5: Temporary Storage collect->store contact_ehs Step 6: Arrange for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

Experimental Protocol: Waste Handling and Collection

This protocol details the actions required for the safe collection and temporary storage of this compound waste.

1. Personal Protective Equipment (PPE) Verification:

  • Before handling any waste, ensure you are wearing the PPE specified in Table 1.

2. Waste Segregation:

  • Core Principle: Never mix incompatible waste streams.
  • Designate a specific waste stream for halogenated organic solids. This compound should not be mixed with non-halogenated solvents or aqueous waste.[8] The presence of chlorine atoms classifies it as a halogenated compound.

3. Container Selection and Labeling:

  • Choose a container that is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid. The container material must be compatible with the chemical.[9]
  • Affix a "Hazardous Waste" label to the container.[9]
  • The label must include:
  • The full chemical name: "this compound".
  • The CAS Number: 313340-08-8.[5]
  • The relevant hazard pictograms (e.g., GHS07 for irritant).[1][5]
  • The date when the first waste was added.

4. Waste Collection:

  • For solid waste (e.g., residual powder, contaminated weigh paper), carefully place it into the designated hazardous waste container.
  • For contaminated consumables (e.g., pipette tips, gloves), collect them in the same container.
  • Avoid generating dust. If cleaning a spill, use an absorbent material and collect it as hazardous waste.[6]
  • Ensure the exterior of the waste container remains clean and free of contamination.[8]
  • Do not fill the container beyond 90% of its capacity.[8]
  • Securely close the container lid after each addition of waste.[9]

5. Temporary Storage:

  • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.
  • Follow your institution's guidelines for the maximum allowable accumulation time.

6. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
  • Crucial Note: The final disposal method will be determined by your EHS office and their licensed hazardous waste contractors. For chlorinated organic compounds like this, high-temperature incineration is a common and environmentally preferred method as it ensures complete destruction of the molecule.[10]

III. Decontamination of Emptied Containers

Empty containers that once held this compound must also be managed correctly.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

    • Important: The rinsate from this process is now considered hazardous waste and must be collected in a designated container for halogenated solvent waste.

  • Disposal of Rinsed Container:

    • Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, institutional policies may vary, so always confirm with your EHS department.

IV. Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert:

    • Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Control and Contain:

    • If trained and safe to do so, prevent the spill from spreading.

  • Cleanup:

    • Wearing appropriate PPE, cover the spill with a chemically inert absorbent material.

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontaminate:

    • Clean the spill area with a suitable solvent and decontaminating solution.

  • Report:

    • Report the spill to your laboratory supervisor and EHS department, following your institution's established procedures.[3]

By adhering to these scientifically grounded and safety-centric procedures, you contribute to a culture of responsibility and ensure that your vital research does not come at the cost of environmental or personal well-being. Always remember that your local EHS office is your primary resource for guidance on chemical safety and waste management.[11]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dichloro-6-ethylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling potent chemical agents like 3,5-Dichloro-6-ethylpyrazine-2-carboxamide (CAS No: 313340-08-8) demands more than just following a checklist; it requires a deep, causal understanding of why each safety measure is in place. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established safety protocols and material science.

Hazard Assessment: Understanding the Risks

This compound is a chlorinated, nitrogen-containing heterocyclic compound. Before any handling, a thorough review of its Safety Data Sheet (SDS) is mandatory. The primary hazards associated with this solid, powdered compound are:

  • Skin Irritation (H315): Direct contact can cause skin irritation.

  • Serious Eye Irritation (H319): Poses a significant risk of irritation upon contact with the eyes.

  • Respiratory Irritation (H335): Inhalation of dust particles may lead to respiratory tract irritation.

Given these hazards, our protective strategy must create a robust barrier against dermal contact, eye exposure, and inhalation of airborne particulates. This strategy is built upon the hierarchy of controls, prioritizing engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the critical final barrier.

Engineering and Administrative Controls: The First Line of Defense

Before selecting any PPE, ensure the primary laboratory environment is optimized to minimize exposure.

  • Engineering Controls: All operations involving the solid form of this compound, especially weighing and transferring, must be conducted within a certified chemical fume hood or a powder containment hood to control airborne dust. A safety shower and eyewash station must be readily accessible.[1]

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling this compound. Clearly demarcate areas where this chemical is stored and handled. Ensure all personnel receive documented training on the specific hazards and handling procedures.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

PPE selection must be deliberate and based on the specific task being performed. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and select appropriate PPE to protect employees.[2][3][4][5][6]

Given the risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are required for all work in the laboratory where this chemical is present.

  • Recommended for Solid Handling: When weighing or transferring the powder, or when a splash hazard exists, upgrade to chemical splash goggles that form a complete seal around the eyes.

  • High-Risk Operations: For tasks with a significant risk of splashing (e.g., large-scale reactions, cleanup of large spills), a full-face shield should be worn in conjunction with chemical splash goggles.

A standard cotton lab coat is insufficient. A barrier-resistant lab coat is necessary to prevent skin contact.

  • Laboratory Coat: A professional lab coat, preferably made of a polyester/cotton blend, that is fully buttoned is required.

  • Apron: For procedures involving larger quantities or a high risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Full Body Suit: In cases of large-scale handling or emergency spill response, disposable suits made of materials like Tyvek® may be necessary to prevent widespread contamination of clothing.[5]

Selecting the correct glove material is critical, as no single material protects against all chemicals.[1] For chlorinated aromatic compounds, glove material choice is a balance between dexterity and chemical resistance.

  • Causality of Glove Choice: The process by which a chemical passes through glove material is called permeation.[7][8] Halogenated hydrocarbons are known to attack many common glove materials.[9] Therefore, material selection must be based on chemical compatibility data.

  • Recommended Gloves:

    • Viton®: Offers excellent resistance to chlorinated and aromatic solvents and is the top choice for prolonged or high-exposure work.[10]

    • Butyl Rubber: Provides good protection against many organic compounds but may perform poorly with some halogenated solvents.[1]

    • Nitrile: Suitable for incidental contact and protection against splashes. However, breakthrough times for chlorinated compounds can be short.[11] For this reason, double-gloving (wearing two pairs of nitrile gloves) is a prudent practice for short-duration tasks to provide an additional protective layer.

Always inspect gloves for tears or punctures before use and remove them promptly and properly after handling the chemical. Wash hands thoroughly after glove removal.

Glove MaterialRecommended Use Case for this compoundRationale
Viton® Handling large quantities; extended duration tasks; spill cleanup.Superior chemical resistance to chlorinated and aromatic compounds.[10]
Butyl Rubber Moderate-duration tasks; handling solutions.Good general chemical resistance, though compatibility should be verified.
Nitrile (Double-Gloved) Short-duration tasks; weighing small quantities; incidental contact.Good splash protection and dexterity. Double-gloving mitigates risks from short breakthrough times.
Latex Not RecommendedPoor resistance to many organic solvents and can cause allergic reactions.[1]

Since this compound is a solid that can form dust and cause respiratory irritation, respiratory protection is required for any procedure that could generate airborne particles. All respirator use must comply with OSHA standard 29 CFR 1910.134, which includes requirements for a written program, medical evaluation, and fit testing.[3][12]

  • Minimum Requirement (Low Dust Potential): For handling very small quantities in a well-ventilated fume hood, a NIOSH-approved N95 filtering facepiece respirator (dust mask) may be sufficient. The 'N' indicates it is not resistant to oil, and '95' means it filters at least 95% of airborne particles.[13]

  • Recommended (Weighing/Transfer Operations): For tasks like weighing, preparing solutions, or any process with a higher potential for dust generation, a NIOSH-approved elastomeric half-mask or full-facepiece air-purifying respirator (APR) with P100 particulate filters is required.[11][14]

    • Why P100? The 'P' indicates the filter is oil-proof (providing the highest level of protection against all particulates), and '100' indicates it filters at least 99.97% of airborne particles.[12]

    • Full-Facepiece Advantage: A full-facepiece respirator offers the dual benefit of providing a higher protection factor and protecting the eyes and face from dust and splashes, potentially eliminating the need for separate goggles.[13][14]

Procedural Workflow for PPE Selection

The following diagram provides a logical workflow for determining the appropriate level of PPE based on the specific task and associated risks.

PPE_Selection_Workflow PPE Selection Workflow for this compound A Start: Assess Task B Is the material in solid (powder) form? A->B C Handling <1g inside a certified fume hood? B->C Yes E Material is fully dissolved in solution? B->E No D Weighing or transferring solid >1g? C->D No G Level 2 PPE: - Chemical Goggles - Barrier Lab Coat - Double Nitrile Gloves - N95 Respirator C->G Yes H Level 3 PPE: - Full-Face Respirator w/ P100 Filters OR - Half-Mask w/ P100 Filters + Goggles - Barrier Lab Coat - Viton® or Butyl Gloves D->H Yes L Minimum PPE for solutions: - Safety Glasses - Barrier Lab Coat - Double Nitrile Gloves E->L F Minimum PPE: - Safety Glasses - Barrier Lab Coat - Double Nitrile Gloves I Splash risk or handling >1L? G->I H->I J Add Chemical Apron and/or Face Shield I->J Yes K End: Proceed with Task I->K No J->K L->I

Caption: PPE selection decision tree based on task-specific risks.

Decontamination and Disposal Plan

Proper disposal is a critical part of the handling lifecycle, preventing environmental contamination and future exposure.

  • Waste Segregation: As a halogenated organic compound, all waste contaminated with this compound must be disposed of in a designated, labeled "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste streams.

  • Contaminated PPE: Disposable PPE, such as gloves, disposable suits, and bench paper, should be collected in a sealed, labeled bag and disposed of as solid hazardous waste according to your institution's guidelines.

  • Spill Cleanup: In case of a spill, use absorbent pads to contain the material. Place all cleanup materials into a sealed container and label it as hazardous waste for proper disposal. Avoid generating dust during cleanup.

By integrating this comprehensive safety framework into your laboratory's SOPs, you ensure not only personal and collective safety but also the reliability and integrity of your scientific outcomes.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-6-ethylpyrazine-2-carboxamide
Reactant of Route 2
3,5-Dichloro-6-ethylpyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.